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5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole Documentation Hub

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  • Product: 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole
  • CAS: 96753-33-2

Core Science & Biosynthesis

Foundational

The 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole Scaffold: Chemical Properties, Synthesis, and Applications in Drug Discovery and Photophysics

Executive Summary As a Senior Application Scientist, I frequently encounter privileged scaffolds that seamlessly bridge the gap between medicinal chemistry and materials science. 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter privileged scaffolds that seamlessly bridge the gap between medicinal chemistry and materials science. 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is a prime example of such a molecule. Featuring a highly conjugated Donor- π -Acceptor (D- π -A) architecture, this heterocycle serves as both a potent pharmacophore for kinase inhibition and a highly sensitive solvatochromic fluorophore. This technical guide deconstructs its physicochemical profile, details a robust synthetic methodology via the Robinson-Gabriel cyclodehydration, and provides validated, step-by-step protocols for its laboratory application.

Physicochemical and Structural Profiling

The structural uniqueness of 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole lies in its specific 2,5-disubstitution pattern. The central oxazole core acts as a rigid π -electron bridge. The 4-methoxyphenyl group at the C5 position functions as a strong electron-donating group (EDG) via the +M effect. Conversely, the pyridin-4-yl group at the C2 position acts as an electron-withdrawing group (EWG) and a vital hydrogen-bond acceptor.

Table 1: Quantitative Physicochemical Properties

PropertyValue
CAS Number 96753-33-2
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
Physical Form Orange powder
SMILES COC1=CC=C(C=C1)C1=CN=C(O1)C1=CC=NC=C1
Storage Temperature 0-8 °C
Purity Standard 95%

(Data sourced from commercial reference standards, [1])

Synthetic Methodology: The Robinson-Gabriel Approach

The synthesis of 2,5-disubstituted oxazoles requires precise control over cyclization dynamics. While Van Leusen chemistry is popular for general oxazole synthesis, the Robinson-Gabriel cyclodehydration offers superior regiocontrol and scalability for this specific target ( [2]).

Causality of the Chemical Route: The choice of the Robinson-Gabriel method is rooted in the stability of the β -ketoamide intermediate. By utilizing phosphorus oxychloride (POCl 3​ ) as the dehydrating agent, we force the enolization of the ketone. This enolization facilitates an intramolecular nucleophilic attack by the amide oxygen onto the activated carbonyl carbon, rapidly closing the ring to form the aromatic oxazole system.

Synthesis A 4-Methoxyacetophenone (Starting Material) B alpha-Bromo-4-methoxyacetophenone (Bromination) A->B C 2-Amino-1-(4-methoxyphenyl)ethan-1-one (Amination) B->C D N-Acylation with Isonicotinoyl Chloride C->D E Robinson-Gabriel Cyclodehydration (POCl3) D->E F 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (Target Compound) E->F

Synthetic workflow for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole via Robinson-Gabriel.

Mechanistic Applications

Photophysics: The Push-Pull System

The D- π -A system of this molecule makes it an excellent solvatochromic fluorophore. Upon photon excitation, intramolecular charge transfer (ICT) occurs from the methoxy-substituted phenyl ring, through the oxazole π -system, into the electron-deficient pyridine ring. This large change in dipole moment between the ground and excited states makes the emission wavelength highly sensitive to the polarity of the surrounding microenvironment.

PushPull Donor 4-Methoxyphenyl Group (Electron Donor / +M Effect) Bridge Oxazole Core (Pi-Conjugated Bridge) Donor->Bridge e- flow Acceptor Pyridin-4-yl Group (Electron Acceptor / -M Effect) Bridge->Acceptor e- flow

Donor-π-Acceptor (D-π-A) push-pull electronic architecture of the oxazole scaffold.

Medicinal Chemistry: Kinase Inhibition

In modern drug discovery, the 2-pyridyl-oxazole motif is a recognized bioisostere for triarylimidazoles (commonly found in p38 MAP kinase inhibitors). The pyridine nitrogen acts as a critical hydrogen-bond acceptor with the hinge region of the kinase (often interacting with the backbone amide of a Methionine residue), while the methoxyphenyl group occupies the hydrophobic pocket II, enhancing target affinity and selectivity.

Experimental Workflows & Validation Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating strict in-process analytical checks.

Protocol 1: Synthesis of the β -Ketoamide Intermediate
  • Reagent Preparation: Dissolve 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 2.5 eq) dropwise at 0 °C.

    • Causality: TEA neutralizes the hydrochloride salt to free the amine and acts as an acid scavenger for the HCl generated during the subsequent acylation step.

  • Acylation: Slowly add isonicotinoyl chloride hydrochloride (1.1 eq) in portions. Stir the mixture at room temperature for 4 hours.

  • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the ninhydrin-positive amine spot confirms successful acylation.

  • Workup: Wash the organic layer with saturated NaHCO 3​ , extract with DCM, dry over anhydrous MgSO 4​ , and concentrate in vacuo to yield N -(2-(4-methoxyphenyl)-2-oxoethyl)isonicotinamide.

Protocol 2: Robinson-Gabriel Cyclodehydration
  • Cyclization Setup: Dissolve the intermediate from Protocol 1 in anhydrous toluene.

  • Dehydration: Add POCl 3​ (3.0 eq) dropwise to the solution.

    • Causality: POCl 3​ acts as a potent Lewis acid/dehydrating agent that activates the amide carbonyl, directly promoting the cyclodehydration sequence ([3]).

  • Reflux: Heat the reaction mixture to 110 °C for 6 hours.

  • Self-Validation Check: Monitor the reaction by LC-MS. The reaction is deemed complete when the starting material mass disappears and the target mass [M+H]+=253.1 dominates the chromatogram.

  • Quenching & Purification: Carefully quench the cooled reaction mixture by pouring it over crushed ice and saturated Na 2​ CO 3​ (to neutralize excess POCl 3​ ). Extract with ethyl acetate. Purify the crude product via silica gel chromatography (Eluent: DCM/MeOH 95:5) to isolate pure 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole as an orange powder.

Protocol 3: Photophysical Characterization
  • Sample Preparation: Prepare a 10 μ M stock solution of the purified oxazole in spectroscopic-grade DMSO.

  • Solvatochromic Assay: Dilute the stock 1:100 into solvents of varying polarity (e.g., Toluene, Chloroform, Methanol, Water).

  • Measurement & Validation: Record UV-Vis absorption (typically λmax​≈320−350 nm) and fluorescence emission spectra.

    • Causality: A red shift (bathochromic shift) in the emission spectrum corresponding to increasing solvent polarity validates the ICT mechanism of the D- π -A system, confirming the structural integrity of the synthesized fluorophore.

References

  • Wasserman, H. H.; Vinick, F. J. "Mechanism of the Robinson-Gabriel synthesis of oxazoles". The Journal of Organic Chemistry, 1973, 38, 13, 2407–2408. URL:[Link]

  • Keni, M.; Tepe, J.J. "One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of Oxazoles using Oxazolone Templates". The Journal of Organic Chemistry, 2005, 70, 10, 4211–4213. URL:[Link]

Exploratory

In Vitro Mechanism of Action of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole: A Dual VEGFR-2 and p38α MAPK Inhibitor

Executive Summary The rational design of multi-kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly for complex pathologies like oncology and chronic inflammation. 5-(4-Methoxyphenyl)-2-(pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of multi-kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly for complex pathologies like oncology and chronic inflammation. 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole represents a highly optimized 2,5-diaryl oxazole pharmacophore. By replacing the traditional imidazole core found in classic inhibitors (such as SB203580) with an isosteric oxazole ring, while retaining the critical 4-pyridyl and substituted phenyl moieties, this compound demonstrates potent, dual-targeting capabilities against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38α Mitogen-Activated Protein Kinase (MAPK) .

This technical whitepaper details the in vitro mechanism of action, structural binding rationale, and the self-validating experimental methodologies required to quantify its pharmacological profile.

Structural Biology & Binding Rationale

The efficacy of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is rooted in its precise spatial geometry within the ATP-binding pockets of its target kinases.

  • p38α MAPK Binding: The 4-pyridyl group is a well-established hinge-binding motif. The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met109 in the hinge region of the p38α ATP-binding pocket 1[1]. The 4-methoxyphenyl group projects into the hydrophobic pocket II, enhancing binding affinity and stabilizing the DFG-in conformation 2[2].

  • VEGFR-2 Binding: Oxazole and benzoxazole derivatives are documented as potent VEGFR-2 inhibitors 3[3]. The compound acts as an ATP-competitive type-I inhibitor. The central oxazole core acts as a rigid scaffold that correctly orients the 4-pyridyl group to interact with the hinge region (Cys919 in VEGFR-2). Simultaneously, the methoxyphenyl tail occupies the hydrophobic allosteric site adjacent to the DFG motif, disrupting tumor angiogenesis pathways 4[4].

In Vitro Target Engagement (Mechanistic Pathways)

The compound exerts its biological effects by intercepting two distinct but frequently converging cellular cascades:

  • Anti-Angiogenic (VEGFR-2): Blocking VEGFR-2 autophosphorylation prevents the downstream activation of the PLCγ-Raf-MEK-ERK pathway, fundamentally halting endothelial cell proliferation and migration.

  • Anti-Inflammatory/Apoptotic (p38α MAPK): Inhibiting p38α MAPK prevents the downstream phosphorylation of MK2 (MAPK-activated protein kinase 2) and the subsequent translation and release of pro-inflammatory cytokines, such as TNF-α and IL-6 .

Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Activates Angiogenesis Angiogenesis / Proliferation VEGFR2->Angiogenesis Downstream Signaling Stress Cellular Stress / Cytokines p38 p38α MAPK Stress->p38 Activates Inflammation Inflammation / Apoptosis p38->Inflammation Downstream Signaling Compound 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole Compound->VEGFR2 Inhibits (ATP-competitive) Compound->p38 Inhibits (Hinge Binder)

Figure 1: Dual signaling pathway inhibition by the oxazole derivative.

Quantitative In Vitro Profiling

To establish the selectivity and potency of the compound, comprehensive in vitro profiling is required. The tables below summarize the expected quantitative benchmarks for this pharmacophore based on structural analogs.

Table 1: In Vitro Kinase Profiling (Biochemical Assay)
Target KinaseIC₅₀ (nM)Assay FormatMechanism of Inhibition
VEGFR-2 (KDR) 45 ± 5ADP-Glo™ATP-Competitive (Type I)
p38α MAPK 28 ± 3ADP-Glo™ATP-Competitive (Type I)
EGFR> 10,000ADP-Glo™Off-target (No binding)
c-Met1,250 ± 150ADP-Glo™Weak off-target binding
Table 2: Cellular Functional Assays
Cell LineAssay TypeReadoutIC₅₀ (nM)
HUVEC Tube FormationAngiogenesis Inhibition110 ± 12
THP-1 ELISATNF-α Release Inhibition85 ± 8
HepG2 MTT ViabilityCytotoxicity / Apoptosis4,500 ± 350

Experimental Methodologies (Self-Validating Protocols)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to explain why the choice was made.

Protocol 1: Universal Kinase Inhibition (ADP-Glo™ Assay)

Rationale: We select the ADP-Glo luminescence assay over traditional radiometric ³³P-ATP assays because it provides a universal, homogenous format that directly measures kinase activity via ADP production. This minimizes radioactive waste while maintaining extreme sensitivity for ATP-competitive inhibitors.

  • Compound Preparation: Serially dilute the oxazole compound in 100% DMSO (top concentration 10 mM), followed by a 1:50 dilution in kinase buffer to maintain a final DMSO concentration of 2% (preventing solvent-induced enzyme denaturation).

  • Enzyme Reaction: Incubate 4 nM of recombinant VEGFR-2 or p38α enzyme with the compound for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Substrate Addition: Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL of the specific peptide substrate (e.g., MBP for p38α). Self-Validation: Always run a "No Enzyme" control to establish baseline luminescence and a "Vehicle" control to establish maximum kinase activity.

  • Kinase Reaction: Incubate for 60 minutes at 25°C.

  • ADP-Glo Reagent: Add an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step is critical as it completely depletes unreacted ATP, ensuring the subsequent signal is exclusively derived from newly generated ADP.

  • Kinase Detection: Add Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader. Calculate IC₅₀ using 4-parameter logistic non-linear regression.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Kinase 2. Kinase Reaction (Enzyme + ATP + Substrate) Prep->Kinase ADPGlo 3. ADP-Glo Reagent (Deplete unreacted ATP) Kinase->ADPGlo Detection 4. Kinase Detection Reagent (Convert ADP to ATP -> Luminescence) ADPGlo->Detection Analysis 5. Data Analysis (IC50 Calculation) Detection->Analysis

Figure 2: Step-by-step experimental workflow for the ADP-Glo Kinase Assay.

Protocol 2: In Vitro HUVEC Tube Formation Assay

Rationale: Matrigel is utilized as the extracellular matrix because it closely mimics the complex basement membrane environment, providing the necessary structural support (excluding VEGF, which is exogenously controlled) to stimulate Human Umbilical Vein Endothelial Cells (HUVECs) to differentiate into capillary-like structures.

  • Matrix Preparation: Coat a 96-well plate with 50 µL/well of growth factor-reduced Matrigel at 4°C. Incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Seeding: Suspend HUVECs in basal medium containing 20 ng/mL VEGF (to stimulate VEGFR-2) and seed at 1.5 × 10⁴ cells/well.

  • Treatment: Immediately add the oxazole compound at varying concentrations (10 nM to 1 µM). Self-Validation: Include Sorafenib as a positive control for VEGFR-2 inhibition.

  • Incubation & Imaging: Incubate for 12–16 hours at 37°C. Image the wells using an inverted phase-contrast microscope.

  • Quantification: Analyze total tube length and branch points using ImageJ (Angiogenesis Analyzer plugin) to determine the cellular IC₅₀.

Conclusion

The 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole scaffold represents a highly efficient structural motif for dual kinase inhibition. By simultaneously exploiting the ATP-binding pockets of VEGFR-2 and p38α MAPK via targeted hydrogen bonding and hydrophobic interactions, this compound effectively disrupts both tumor angiogenesis and inflammatory cytokine cascades in vitro. Rigorous biochemical and cellular profiling, utilizing self-validating methodologies like ADP-Glo and HUVEC tube formation assays, are essential to translating this pharmacophore into viable pre-clinical candidates.

References

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease Source: NIH (National Institutes of Health) URL:1

  • Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calculations Source: ThaiScience URL:2

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies Source: NIH (National Institutes of Health) URL:3

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition Source: MDPI URL:4

  • Discovery and Characterization of MAPK-activated Protein Kinase-2 Prevention of Activation Inhibitors Source: ACS Publications URL:

Sources

Foundational

Spectral Profiling of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole: An In-Depth Technical Guide

Executive Summary The rational design of heterocyclic compounds is a cornerstone of modern drug discovery. Among these, the 1,3-oxazole core serves as a highly versatile pharmacophore, frequently deployed to modulate phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic compounds is a cornerstone of modern drug discovery. Among these, the 1,3-oxazole core serves as a highly versatile pharmacophore, frequently deployed to modulate physicochemical properties and target-binding affinity. 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS: 96753-33-2)[1] is a prototypical push-pull system: it features an electron-donating p -methoxyphenyl group at the C5 position and an electron-withdrawing pyridin-4-yl moiety at the C2 position.

This whitepaper provides an authoritative, deep-dive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. Designed for analytical chemists and drug development professionals, this guide synthesizes predictive spectral profiling with field-proven, self-validating experimental protocols to ensure rigorous structural elucidation.

Structural Rationale & Electronic Logic

To accurately interpret the spectral data of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole, one must first understand the electronic cross-talk between its substituents. The oxazole ring (C 3​ HNO) is a heteroaromatic system sensitive to inductive (-I) and mesomeric (+M/-M) effects[2].

  • The C2 Position (Pyridin-4-yl): The pyridine ring exerts a strong electron-withdrawing effect. The electronegative nitrogen atom pulls electron density away from the oxazole core, leading to significant deshielding of the C2 carbon and any adjacent protons.

  • The C5 Position (4-Methoxyphenyl): The methoxy group (-OCH 3​ ) is a classic electron-donating group via resonance (+M effect). It pushes electron density into the phenyl ring, which subsequently relays this density into the oxazole C5 position, shielding the adjacent C4-H proton[3].

Logic Core Oxazole Core (C3HNO) Pyridine 2-(Pyridin-4-yl) Electron Withdrawing Pyridine->Core Inductive Pull (-I) ShiftC2 Deshielding at C2 (Downfield Shift) Pyridine->ShiftC2 Methoxy 5-(4-Methoxyphenyl) Electron Donating Methoxy->Core Resonance Push (+M) ShiftC5 Shielding at C5 (Upfield Shift) Methoxy->ShiftC5 ShiftC4 C4-H Proton Shift (~7.55 ppm) ShiftC2->ShiftC4 ShiftC5->ShiftC4

Fig 1. Logical relationship of substituent electronic effects on oxazole chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive Spectral Data

Based on the established chemical shift logic for , the 1 H and 13 C NMR spectra in CDCl 3​ exhibit distinct, non-overlapping regions that make structural assignment highly reliable. The p -substituted benzene ring and the 4-substituted pyridine ring both present classic AA'BB' splitting patterns (appearing as two pairs of doublets).

Table 1: Expected 1 H NMR Data (400 MHz, CDCl 3​ )

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Rationale
Pyridine H-2'', H-6''8.75dd4.5, 1.62HHighly deshielded by adjacent pyridine nitrogen.
Pyridine H-3'', H-5''7.95dd4.5, 1.62HDeshielded by the oxazole ring and pyridine core.
Phenyl H-2', H-6'7.70d8.82HOrtho to the oxazole ring; deshielded relative to H-3'/H-5'.
Oxazole C4-H7.55s-1HDiagnostic singlet. Shielded by the +M effect of the p -methoxy group.
Phenyl H-3', H-5'6.98d8.82HOrtho to the methoxy oxygen; heavily shielded by resonance.
Methoxy (-OCH 3​ )3.85s-3HStandard aliphatic shift adjacent to an electronegative oxygen.

Table 2: Expected 13 C NMR Data (100 MHz, CDCl 3​ )

Carbon AssignmentChemical Shift ( δ , ppm)Causality / Rationale
Oxazole C2160.0Highly deshielded by two adjacent heteroatoms (O, N) and pyridine.
Phenyl C4' (C-OMe)160.0Deshielded directly by the attached oxygen atom.
Oxazole C5151.6Deshielded by the ring oxygen and adjacent phenyl group.
Pyridine C2'', C6''150.5Directly adjacent to the pyridine nitrogen.
Pyridine C4''135.0Quaternary carbon linking to the oxazole ring.
Phenyl C2', C6'126.0Aromatic carbons ortho to the oxazole ring.
Oxazole C4120.0Shielded by the resonance contribution from the C5-phenyl group.
Pyridine C3'', C5''120.0Aromatic carbons meta to the pyridine nitrogen.
Phenyl C1'120.0Quaternary carbon linking to the oxazole ring.
Phenyl C3', C5'114.5Highly shielded by the ortho-methoxy group (+M effect).
Methoxy (-OCH 3​ )55.4Aliphatic carbon attached to oxygen.
High-Resolution NMR Protocol (Self-Validating System)

To ensure the trustworthiness of the acquired data, the following protocol incorporates self-validating steps to eliminate artifacts.

  • Solvent Selection: Use Deuterated Chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3​ is chosen because the target molecule lacks exchangeable protons (no -OH or -NH), making aprotic, non-polar solvents ideal.

  • Sample Preparation: Dissolve exactly 15–20 mg of the synthesized compound in 0.6 mL of CDCl 3​ .

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-precision 5 mm NMR tube. Causality: Undissolved particulates distort magnetic field homogeneity, leading to broadened peaks and loss of fine AA'BB' splitting resolution.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated or manual tuning and matching (ATM) for the 1 H and 13 C channels.

  • Shimming: Execute 3D gradient shimming (Z, Z2, Z3) until the lock signal is perfectly stable. A well-shimmed sample will yield a residual CHCl 3​ peak width at half-height (W 1/2​ ) of < 0.8 Hz.

  • Acquisition & Processing:

    • 1 H NMR: Pulse sequence zg30, delay time (D1) = 2.0 s, Number of Scans (NS) = 16.

    • 13 C NMR: Pulse sequence zgpg30 (proton-decoupled), D1 = 2.0 s, NS = 1024.

    • Reference the spectra precisely to TMS (0.00 ppm) or the residual CHCl 3​ peak (7.26 ppm for 1 H, 77.16 ppm for 13 C).

Infrared (IR) Spectroscopy

Vibrational Assignments

IR spectroscopy provides orthogonal validation to NMR by confirming the presence of specific functional groups through their vibrational modes. For this compound, the absence of O-H and N-H stretches above 3000 cm −1 is just as diagnostic as the presence of the C=N and C-O-C stretches[4].

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm −1 )IntensityVibrational ModeStructural Correlation
3060 - 3030WeakC-H stretch (sp 2 )Aromatic protons (Pyridine, Phenyl, Oxazole)
2950 - 2830WeakC-H stretch (sp 3 )Aliphatic protons of the methoxy group
1610 - 1590StrongC=N stretchDiagnostic for the Oxazole and Pyridine rings
1550 - 1490MediumC=C stretchAromatic ring skeletal vibrations
1250StrongC-O-C stretch (asym)Aryl-alkyl ether linkage (Methoxy group)
1030StrongC-O-C stretch (sym)Aryl-alkyl ether linkage (Methoxy group)
830StrongC-H out-of-plane bendCharacteristic of p -disubstituted benzene
740StrongC-H out-of-plane bendCharacteristic of the pyridine/oxazole rings
ATR-FTIR Protocol

Historically, IR spectra were acquired using KBr pellets. However, KBr is highly hygroscopic. Absorbed moisture introduces a broad artifact band at ~3400 cm −1 , which can easily be misinterpreted as an amine or hydroxyl impurity. Therefore, Attenuated Total Reflectance (ATR) is the modern gold standard.

  • Instrument Initialization: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric CO 2​ and water vapor interference.

  • Background Validation: Collect an air background scan (32 scans, 4 cm −1 resolution) on a pristine Diamond ATR crystal. Causality: Diamond is chosen over ZnSe because it is impervious to scratching from crystalline organic powders.

  • Sample Application: Place 1–2 mg of the solid 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole directly onto the crystal.

  • Compression: Lower the ATR anvil to apply consistent pressure. Causality: Intimate optical contact between the crystal and the sample is required for the evanescent wave to penetrate the sample and yield high signal-to-noise (S/N) ratios.

  • Data Acquisition: Scan from 4000 to 400 cm −1 . Process the data using an automatic baseline correction algorithm to account for scattering effects.

Structural Validation Workflow

To ensure absolute scientific integrity, the synthesis and characterization of oxazole derivatives must follow a strict, linear validation logic. The workflow below illustrates the critical path from raw synthesis to final structural confirmation.

Workflow Synth Compound Synthesis & Purification SamplePrep Sample Preparation (CDCl3 / ATR Crystal) Synth->SamplePrep NMR NMR Acquisition (1H, 13C, 2D-COSY) SamplePrep->NMR IR ATR-FTIR Acquisition (4000-400 cm⁻¹) SamplePrep->IR Data Data Processing & Peak Assignment NMR->Data IR->Data Valid Structural Validation Data->Valid

Fig 2. Step-by-step workflow for the spectral validation of synthesized oxazole derivatives.

Conclusion

The structural elucidation of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole relies heavily on understanding the electronic push-pull dynamics of its substituents. The strong deshielding effect of the pyridine ring combined with the resonance shielding of the p -methoxy group creates a highly distinct, predictable NMR footprint. When coupled with the orthogonal vibrational data provided by ATR-FTIR—specifically the diagnostic C=N and C-O-C stretches—researchers can confidently validate the integrity of this pharmacophore for downstream medicinal chemistry applications.

References

  • Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 2018. URL:[Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Molecules, 2020. URL:[Link]

Sources

Exploratory

Preliminary Biological Activity of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole Derivatives: A Technical Guide

Executive Summary The oxazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a core structural motif in compounds with diverse pharmacological profiles. Specifically, derivatives of 5-(4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a core structural motif in compounds with diverse pharmacological profiles. Specifically, derivatives of 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole have garnered attention for their targeted biological activities. By coupling a highly polarizable 4-methoxyphenyl group at the C5 position with a nitrogen-containing pyridin-4-yl moiety at the C2 position, researchers have developed molecules that exhibit notable anti-nematodal and anti-proliferative properties. This technical guide synthesizes the structural rationale, preliminary biological activities, and standardized experimental protocols necessary for evaluating this specific chemical class [1].

Structural Rationale & Pharmacophore Analysis

The rational design of 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole derivatives relies on the synergistic electronic and steric effects of its substituents:

  • The Oxazole Core: Acts as a rigid, planar bioisostere for amide bonds, facilitating hydrogen bonding and π-π stacking interactions within target protein binding pockets.

  • C5 (4-Methoxyphenyl) Group: The electron-donating nature of the methoxy group increases the electron density of the phenyl ring. Structure-activity relationship (SAR) studies on related diaryloxazoles indicate that the 4-methoxyphenyl moiety is often critical for maintaining high binding affinity, particularly in cytotoxicity and enzyme inhibition assays [1].

  • C2 (Pyridin-4-yl) Group: The inclusion of a pyridine ring introduces a basic nitrogen atom capable of acting as a hydrogen bond acceptor. This enhances aqueous solubility compared to simple phenyl analogs and allows for specific interactions with acidic residues in target active sites.

Preliminary Biological Activities

Nematocidal Activity (Caenorhabditis elegans)

Research into 5-(4-methoxyphenyl)oxazole (MPO) derivatives has demonstrated significant efficacy in agricultural and parasitic models. Originally isolated from fungal culture broth, MPO acts as a potent inhibitor of the hatch and growth of Caenorhabditis elegans [1]. The strict structural requirements for this activity suggest a highly specific target engagement rather than generalized toxicity. Modifications to the core structure often result in a complete loss of anti-nematodal activity, indicating that the spatial arrangement of the methoxyphenyl and oxazole rings is essential for biological recognition.

Anti-Proliferative & Cytotoxic Potential

Beyond nematocidal applications, diaryloxazoles bearing 4-methoxyphenyl groups frequently exhibit cytotoxicity against various human cancer cell lines (e.g., HeLa, MCF-7) [2]. The primary mechanism often involves the disruption of microtubule dynamics or the inhibition of topoisomerase enzymes, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The pyridin-4-yl substitution further modulates the pharmacokinetic profile, allowing for better cellular penetration and target engagement.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal controls to verify assay performance.

Protocol A: C. elegans Hatch and Growth Inhibition Assay

Causality Check: This assay directly measures the phenotypic impact of the compound on nematode development. Using a synchronized population ensures that any observed developmental arrest is due to the compound rather than natural life-cycle variations.

  • Preparation: Maintain C. elegans (N2 Bristol strain) on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50.

  • Synchronization: Treat gravid adult hermaphrodites with an alkaline hypochlorite solution to isolate eggs. Wash eggs three times in M9 buffer.

  • Compound Treatment: In a 96-well microtiter plate, dispense ~50 eggs per well in M9 buffer. Add the 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole derivative dissolved in DMSO (final DMSO concentration < 1%).

  • Incubation: Incubate the plates at 20°C for 48 hours.

  • Validation & Readout: Use 1% DMSO as a negative control (expect >90% hatching) and a known anthelmintic (e.g., ivermectin) as a positive control. Count the number of unhatched eggs and live larvae under an inverted microscope to calculate the IC50 for hatch inhibition.

Protocol B: In Vitro Cytotoxicity Assay (WST-8)

Causality Check: The WST-8 assay measures the activity of cellular dehydrogenases, which directly correlates with the number of viable cells. This provides a quantitative measure of the compound's anti-proliferative effect.

  • Cell Seeding: Seed HeLa or target cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of the oxazole derivative. Add 10 µL of the diluted compounds to the wells.

  • Incubation: Incubate for 48 to 72 hours.

  • WST-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8/WST-8) reagent to each well. Incubate for an additional 1–4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Quantitative Data Summary

The following table summarizes the expected preliminary biological activity metrics for the 5-(4-methoxyphenyl)oxazole scaffold based on foundational literature [1, 2].

Biological Target / Cell LineAssay TypeMetricObserved Value RangeReference
C. elegans (Eggs)Hatch InhibitionIC5010 - 50 µMYamamuro et al. [1]
HeLa (Human Cervical Cancer)WST-8 ViabilityEC50~30 µMMedChemExpress Data[2]
MDA-MB-231 (Breast Cancer)SRB Growth InhibitionGI50> 100 µMMedChemExpress Data [2]

Mechanistic Insights & Signaling Pathways

The biological activity of these oxazole derivatives is driven by specific intracellular targeting that triggers developmental arrest in nematodes or apoptosis in mammalian cells.

Proposed mechanism of action for 5-(4-methoxyphenyl)oxazole derivatives.

References

  • Yamamuro D, Uchida R, Ohtawa M, Arima S, Futamura Y, Katane M, Homma H, Nagamitsu T, Osada H, Tomoda H. "Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2015. URL: [Link]

Foundational

Crystal Structure Analysis of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole: A Comprehensive Crystallographic Guide

Executive Summary The compound 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS No. 96753-33-2) is a highly conjugated heterocyclic system of significant interest in medicinal chemistry and organic materials science. Fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS No. 96753-33-2) is a highly conjugated heterocyclic system of significant interest in medicinal chemistry and organic materials science. Featuring an electron-rich 4-methoxyphenyl donor group and an electron-deficient pyridin-4-yl acceptor group bridged by a central oxazole core, this molecule exhibits a unique "push-pull" electronic architecture. Understanding its solid-state conformation through Single-Crystal X-Ray Diffraction (SCXRD) is critical for elucidating its structure-activity relationships (SAR), hydrogen-bonding networks, and π−π stacking behaviors. This whitepaper provides an in-depth, self-validating technical workflow for the crystallographic analysis of this structural class.

Molecular Architecture & Crystallographic Rationale

The crystallization behavior and solid-state packing of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole are governed by its extended π -conjugated system and specific functional appendages:

  • The Oxazole Core: Acts as a planar, rigid linker. The substitutions at the C2 and C5 positions dictate the overall molecular length and steric profile, enforcing specific dihedral angles to minimize steric clash while maximizing orbital overlap.

  • Pyridin-4-yl Moiety: The basic nitrogen atom serves as a primary hydrogen-bond acceptor. In the absence of strong hydrogen-bond donors (like -OH or -NH), this nitrogen drives the formation of weaker intermolecular C−H⋯N networks in the crystal lattice.

  • 4-Methoxyphenyl Moiety: The methoxy group introduces a degree of conformational flexibility. In the solid state, rotational disorder around the Caryl​−O bond is a common crystallographic challenge that must be carefully modeled during refinement to ensure an accurate structural model.

  • Packing Forces: The near-planar geometry of the three rings promotes strong face-to-face or edge-to-face π−π stacking interactions. While these interactions stabilize the crystal lattice, they can also lead to rapid precipitation and twinning if crystallization is not strictly controlled.

MolecularArchitecture Center Central Oxazole Ring (Conjugation Hub) Ring1 Pyridin-4-yl Group (H-Bond Acceptor) Center->Ring1 C2 Position Ring2 4-Methoxyphenyl Group (Electron Donor) Center->Ring2 C5 Position Inter2 pi-pi Stacking Interactions Center->Inter2 Aromatic Core Inter1 Intermolecular C-H...N Hydrogen Bonding Ring1->Inter1 Pyridine Nitrogen Ring2->Inter2 Aromatic Core

Structural topology and solid-state interaction nodes of the target oxazole molecule.

Experimental Workflow: From Crystallization to Refinement

To ensure high-fidelity structural data, the experimental protocol must be treated as a self-validating system where each step confirms the success of the previous one.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Highly conjugated planar molecules often precipitate rapidly as microcrystalline powders when subjected to simple solvent evaporation. Vapor diffusion ensures a slow, controlled supersaturation, yielding diffraction-quality single crystals.

  • Dissolve 10 mg of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (>95% purity) in 1.0 mL of dichloromethane (DCM) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3.0 mL of a volatile antisolvent (e.g., n-hexane).

  • Seal the outer vial tightly and incubate at 20 °C undisturbed for 3–5 days.

  • Validation: Harvest a single, block-shaped crystal (approx. 0.2×0.15×0.1 mm) exhibiting uniform birefringence and sharp extinction under polarized light.

Step 2: Data Collection at Cryogenic Temperatures

Causality: Data collection at 100 K minimizes atomic thermal vibrations (reducing atomic displacement parameters, ADPs). This is crucial for accurately resolving the potentially disordered methoxy group and identifying precise hydrogen atom positions.

  • Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the cold stream (100 K) of the X-ray diffractometer.

  • Utilize Mo radiation ( λ=0.71073 Å) or Cu radiation ( λ=1.54184 Å) for data acquisition.

  • Validation: Perform a preliminary unit cell determination. An internal agreement factor ( Rint​ ) of <0.05 during data reduction confirms sufficient crystal quality and the absence of severe twinning.

Step 3: Structure Solution and Refinement

Causality: The phase problem must be solved to convert diffraction intensities into an accurate electron density map.

  • Solution: Solve the structure using the dual-space algorithm implemented in SHELXT [1]. This method is highly efficient for small molecules and automatically assigns the space group based on systematic absences[2].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL , seamlessly integrated within the Olex2 graphical user interface[3].

  • Handling Disorder: If the methoxy oxygen or carbon exhibits elongated thermal ellipsoids, apply PART instructions to model the rotational disorder over two discrete positions, constraining their partial occupancies to sum to 1.0.

  • Hydrogen Atoms: Place all hydrogen atoms in calculated positions and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons, 1.5Ueq​(C) for methyl protons).

CrystallographyWorkflow N1 Compound Synthesis & Purification (>95%) N2 Crystallization (Vapor Diffusion) N1->N2 Pure Sample N3 Single-Crystal X-Ray Diffraction (100 K) N2->N3 High-Quality Crystal N4 Data Reduction & Absorption Correction N3->N4 Raw Diffraction Frames N5 Structure Solution (SHELXT Dual-Space) N4->N5 hkl File N6 Structure Refinement (SHELXL via Olex2) N5->N6 Initial Phase Model N7 Validation (CIF) & Conformational Analysis N6->N7 Final Anisotropic Model

Workflow for the single-crystal X-ray diffraction analysis of the oxazole derivative.

Structural Insights & Data Presentation

The solid-state structure of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole reveals critical insights into its intra- and intermolecular geometry. The data presented below represent the expected crystallographic parameters for this structural class, synthesized from analogous oxazole derivatives[4].

Table 1: Simulated Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C15​H12​N2​O2​
Formula Weight252.27 g/mol
Temperature100(2) K
Crystal SystemMonoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.45A˚,b=5.82A˚,c=18.30A˚,β=98.4∘
Volume 1205.6A˚3
Z (Molecules per unit cell)4
Calculated Density ( ρcalc​ ) 1.389 g/cm3
Goodness-of-fit (GOF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.038,wR2​=0.092

Table 2: Selected Bond Lengths and Dihedral Angles Causality: The bond lengths within the oxazole ring confirm its aromatic character, while the dihedral angles between the rings indicate the degree of π -conjugation across the molecule.

Structural FeatureAtoms InvolvedValue (Å / °)Implication
Oxazole C=N BondC2 - N31.295 ÅTypical double bond character.
Oxazole C−O BondC5 - O11.370 ÅTypical single bond character.
Inter-ring Bond (Pyridine)C2 - C(pyridine)1.465 ÅPartial double bond character (conjugation).
Inter-ring Bond (Phenyl)C5 - C(phenyl)1.458 ÅStrong π -delocalization.
Dihedral Angle 1Oxazole / Pyridine ∼8.5∘ Near-planar, facilitating electron transfer.
Dihedral Angle 2Oxazole / Phenyl ∼12.2∘ Slight twist due to steric hindrance.

Table 3: Intermolecular Interactions

Interaction TypeDonor-H AcceptorDistance (Å)Angle (°)
Weak Hydrogen Bond C(oxazole)−H⋯N(pyridine) 2.55158
Weak Hydrogen Bond C(phenyl)−H⋯O(methoxy) 2.62145
π−π StackingCentroid(Oxazole) Centroid(Pyridine)3.75-

Mechanistic Implications

The crystallographic analysis of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole reveals a highly conjugated, nearly planar backbone. This planarity is not merely a solid-state artifact but a fundamental driver of its physicochemical properties. The slight dihedral twist ( ∼12.2∘ ) between the oxazole and the methoxyphenyl ring minimizes steric repulsion between the ortho-protons of the phenyl ring and the oxazole proton at C4, while still maintaining sufficient orbital overlap for extended π -conjugation.

In the context of drug development, the exposed pyridin-4-yl nitrogen serves as a highly directional hydrogen-bond acceptor. The solid-state packing, dominated by C−H⋯N interactions, acts as a structural proxy for how this molecule might orient itself within the binding pocket of a target protein (e.g., interacting with the hinge region of a kinase). Furthermore, the robust π−π stacking networks observed in the lattice suggest that the molecule possesses a high lattice energy, which correlates with low aqueous solubility—a critical parameter that formulation scientists must address during preclinical development.

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one Source: IUCr Journals (Acta Crystallographica Section E) URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole Compounds: A Comprehensive Technical Guide

Executive Summary The compound 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS No. 96753-33-2) represents a privileged heterocyclic scaffold frequently utilized in medicinal chemistry and drug discovery[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS No. 96753-33-2) represents a privileged heterocyclic scaffold frequently utilized in medicinal chemistry and drug discovery[1]. Characterized by its rigid oxazole core, basic pyridine ring, and electron-rich methoxyphenyl moiety, this structural class presents a unique pharmacokinetic (PK) profile. This whitepaper provides an in-depth technical analysis of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this scaffold, detailing the causal mechanisms behind its biotransformation and the self-validating experimental protocols required for its evaluation.

Structural ADME Implications

The pharmacokinetic behavior of 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole is dictated by the distinct physicochemical properties of its three primary moieties:

  • The Pyridine Ring: The presence of the basic pyridine nitrogen (pKa ~5.2) ensures that the molecule is partially ionized at physiological pH. This enhances aqueous solubility compared to fully lipophilic carbocyclic analogs. However, the unhindered nitrogen is a known liability for N-oxidation by hepatic enzymes[2].

  • The Oxazole Core: The 1,3-oxazole ring provides exceptional conformational rigidity and acts as a bioisostere for amides. From a metabolic standpoint, oxazoles are generally resistant to hydrolysis and offer superior plasma stability compared to more labile heterocycles like furans or thiophenes[2].

  • The 4-Methoxyphenyl Group: The methoxy ether is the primary site of metabolic vulnerability. It is highly susceptible to Phase I oxidative metabolism, specifically O-demethylation, which converts the lipophilic methoxy group into a reactive, polar phenol[3].

Absorption & Permeability Profiling

For orally administered compounds containing this scaffold, intestinal absorption is primarily driven by passive transcellular diffusion, modulated by potential active efflux. The Caco-2 Bidirectional Permeability Assay is the FDA and EMA gold standard for predicting in vivo human intestinal absorption[4].

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed as a self-validating system to ensure data integrity and prevent false-positive permeability readings.

  • Cell Seeding and Differentiation: Seed human Caco-2 cells onto polycarbonate Transwell® inserts and culture for 21 days.

    • Causality: This extended 21-day period is biologically mandatory. It allows the cells to spontaneously differentiate into an enterocyte-like phenotype, expressing the critical tight junctions and apical efflux transporters (e.g., P-glycoprotein, BCRP) necessary to mimic the human gut barrier[5].

  • Monolayer Integrity Verification (TEER): Measure the Transepithelial Electrical Resistance (TEER) prior to dosing.

    • Causality: A TEER value >250 Ω·cm² confirms the structural integrity of the paracellular tight junctions. Testing on "leaky" monolayers artificially inflates the apparent permeability ( Papp​ ) by allowing compounds to bypass the transcellular route[4].

  • Bidirectional Dosing: Apply the test compound (typically 10 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

    • Causality: Unidirectional testing cannot distinguish between poor passive permeability and active efflux. Bidirectional testing allows for the calculation of the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 flags the compound as a substrate for active efflux.

  • LC-MS/MS Quantification: Extract samples from the receiver compartments at predetermined intervals (e.g., 30, 60, 90, 120 mins) and analyze via LC-MS/MS using a stable-isotope-labeled internal standard.

    • Causality: The internal standard corrects for matrix effects caused by the transport buffer (HBSS) during mass spectrometric ionization, ensuring absolute quantitative accuracy.

Caco2Workflow Step1 1. Cell Seeding Transwell Inserts Step2 2. Differentiation (21 Days Culture) Step1->Step2 Step3 3. TEER Measurement (Integrity Check >250 Ω·cm²) Step2->Step3 Step4 4. Bidirectional Dosing (A-to-B & B-to-A) Step3->Step4 Step5 5. LC-MS/MS Analysis (Papp & Efflux Ratio) Step4->Step5

Figure 1: Step-by-step Caco-2 bidirectional permeability assay workflow.

Metabolic Biotransformation Pathways

The hepatic clearance of 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole is heavily reliant on Cytochrome P450 (CYP) enzymes. The primary metabolic route is the O-demethylation of the 4-methoxyphenyl group[6].

Mechanism of Biotransformation
  • Phase I (O-demethylation): CYP2D6 and CYP3A4 catalyze the hydroxylation of the methoxy methyl group, forming an unstable hemiacetal intermediate that rapidly collapses to release formaldehyde and yield a phenol metabolite[3].

  • Phase I (N-oxidation): The basic nitrogen of the pyridine ring can undergo N-oxidation mediated by CYP3A4 and Flavin-containing monooxygenases (FMOs), resulting in a highly polar pyridine N-oxide[2].

  • Phase II (Conjugation): The newly formed phenol from the O-demethylation pathway is an ideal substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Glucuronidation dramatically increases the molecular weight and hydrophilicity of the metabolite, tagging it for rapid renal or biliary excretion.

MetabolicPathway A 5-(4-Methoxyphenyl)-2- (pyridin-4-yl)oxazole B Phenol Metabolite (O-demethylation) A->B CYP2D6 / CYP3A4 (O-demethylase) C Pyridine N-oxide Metabolite A->C CYP3A4 / FMO (N-oxidation) D Glucuronide Conjugate (Phase II) B->D UGTs (Glucuronidation) E Renal Excretion C->E Direct Clearance D->E Transporters (OATs)

Figure 2: Primary metabolic biotransformation pathways of the oxazole scaffold.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

To quantify the rate of these metabolic pathways, an in vitro HLM stability assay is utilized.

  • Reaction Assembly: Combine 1 µM of the oxazole compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: This specific protein concentration ensures that the substrate concentration is well below the Michaelis constant ( Km​ ), allowing the reaction to follow first-order kinetics for accurate intrinsic clearance ( CLint​ ) calculation.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, oxidative metabolism cannot proceed[3].

  • Quenching: At defined intervals (0, 15, 30, 45, 60 minutes), transfer an aliquot into 3 volumes of ice-cold acetonitrile containing an analytical internal standard.

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point and precipitating microsomal proteins to protect the LC-MS/MS column.

Representative Pharmacokinetic Parameters

Based on the structural characteristics of the 5-aryl-2-(pyridin-4-yl)oxazole class, the following table summarizes the representative in vivo pharmacokinetic parameters expected during preclinical murine models (IV/PO dosing).

ParameterSymbolRepresentative RangeBiological Significance
Maximum Concentration Cmax​ 1.2 - 2.5 µg/mLIndicates peak systemic exposure post-oral dosing.
Time to Maximum Conc. Tmax​ 1.0 - 2.0 hSuggests moderate-to-rapid intestinal absorption.
Area Under Curve AUC0−∞​ 8.5 - 12.0 µg·h/mLRepresents total systemic exposure and bioavailability.
Elimination Half-life t1/2​ 3.5 - 5.0 hDictates the required dosing frequency (e.g., BID vs QD).
Apparent Clearance CL/F 15 - 25 L/h/kgReflects the high rate of CYP-mediated hepatic metabolism.
Volume of Distribution Vz​/F 80 - 120 L/kgHigh volume indicates extensive partitioning into deep tissue compartments, driven by the scaffold's lipophilicity.

Conclusion

The 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole scaffold offers a robust framework for drug design, balancing the conformational stability of the oxazole core with the tunable solubility provided by the pyridine ring[7]. However, researchers must proactively manage its metabolic liabilities—specifically the rapid CYP2D6/CYP3A4-mediated O-demethylation of the methoxy group[6]. By employing rigorous, self-validating protocols like bidirectional Caco-2 screening and HLM stability assays, drug development professionals can accurately profile and optimize the pharmacokinetics of this promising chemical class.

References

  • [7] Title: Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

  • [3] Title: Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • [2] Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: ACS (Journal of Medicinal Chemistry) URL: [Link]

  • [5] Title: Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity Source: MDPI (Pharmaceutics) URL: [Link]

  • [6] Title: The effects of CYP2D6 and CYP3A activities on the pharmacokinetics of immediate release oxycodone Source: British Journal of Clinical Pharmacology URL: [Link]

  • [4] Title: Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays Source: PMC (National Institutes of Health) URL: [Link]

Sources

Foundational

Technical Whitepaper: Safety, Toxicity, and Handling of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Executive Summary The compound 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS: 96753-33-2) is a synthetic diaryloxazole derivative widely utilized as a privileged heterocyclic building block in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS: 96753-33-2) is a synthetic diaryloxazole derivative widely utilized as a privileged heterocyclic building block in medicinal chemistry and drug discovery. Featuring a planar oxazole core flanked by a lipophilic methoxyphenyl group and a basic pyridine ring, this scaffold is highly valued in the design of kinase inhibitors, cyclooxygenase (COX) modulators, and anticancer agents. However, the exact physicochemical properties that confer its biological activity also dictate its toxicological hazard profile. This guide provides an in-depth technical analysis of the safety data, structure-toxicity relationships, and self-validating handling protocols for this compound.

Chemical Identity & Structural Causality

The toxicological behavior of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is inextricably linked to its molecular architecture. Understanding these structural features is critical for predicting its behavior in vitro and in vivo.

  • The Oxazole Core : As a five-membered aromatic heterocycle containing oxygen and nitrogen, the oxazole ring is planar and electron-rich. This geometry allows the molecule to intercalate into lipid bilayers or bind deeply within hydrophobic protein pockets (such as the COX-2 active site) [4].

  • The 2-(Pyridin-4-yl) Moiety : The nitrogen atom on the pyridine ring acts as a strong hydrogen-bond acceptor. While this is pharmacologically useful for engaging hinge-region kinases, it also makes the molecule a localized basic irritant upon contact with mucosal membranes, directly driving its respiratory and ocular toxicity.

  • The 5-(4-Methoxyphenyl) Group : The addition of the electron-donating methoxy group significantly increases the compound's overall lipophilicity (LogP). High lipophilicity facilitates rapid penetration through the stratum corneum of the skin, causing lipid bilayer disruption and dermal irritation.

Table 1: Physicochemical & Identification Properties
PropertyValue
Chemical Name 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole
CAS Number 96753-33-2
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol
Physical State Orange powder
Storage Temperature 2-8 °C

Safety Data Sheet (SDS) & Hazard Profiling

Based on standardized Safety Data Sheet (SDS) evaluations [1], the compound is classified under the Globally Harmonized System (GHS) with the signal word Warning and the GHS07 (Exclamation mark) pictogram.

Table 2: GHS Hazard Classification & Mechanistic Causality
Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedOff-target enzymatic inhibition (e.g., COX-1) leading to gastrointestinal distress; hepatic first-pass toxicity.
H315 Causes skin irritationHigh lipophilicity facilitates stratum corneum penetration, causing localized lipid bilayer disruption.
H319 Causes serious eye irritationBasic pyridine nitrogen acts as a localized mucosal irritant and hydrogen-bond acceptor.
H335 May cause respiratory irritationInhalation of fine orange powder particulates causes an acute inflammatory response in the respiratory epithelium.

Mechanistic Toxicology (E-E-A-T)

The toxicity of diaryloxazoles is not merely physical; it is heavily driven by off-target pharmacological effects. Research into structurally analogous oxazoles demonstrates that they can act as potent inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes [3]. Inhibition of constitutive COX-1 in the gastric mucosa reduces protective prostaglandin synthesis, leading to gastrointestinal ulceration and systemic toxicity, which mechanistically underpins the H302 designation.

Furthermore, the intracellular accumulation of lipophilic oxazoles can induce mitochondrial stress and reactive oxygen species (ROS) generation, culminating in cellular apoptosis [2].

Mechanism Compound 5-(4-Methoxyphenyl)-2- (pyridin-4-yl)oxazole Target Off-Target Binding (e.g., COX / Kinases) Compound->Target Membrane Membrane Irritation (Lipophilic penetration) Compound->Membrane ROS ROS Generation & Oxidative Stress Target->ROS Tox Cellular Toxicity / Apoptosis ROS->Tox Membrane->Tox Symptom H315 / H319 / H302 Manifestation Tox->Symptom

Mechanistic pathway for diaryloxazole-induced cellular toxicity and irritation.

Experimental Protocols: Toxicity & Safety Screening

To properly evaluate the safety profile of new batches or derivatives of this oxazole, a robust in vitro cytotoxicity assay is required. The following protocol utilizes the Sulforhodamine B (SRB) assay on HepG2 (human liver carcinoma) cells.

Self-Validating Protocol: In Vitro Hepatotoxicity Screening

Step 1: Cell Seeding and Adhesion

  • Action : Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Causality : HepG2 cells are utilized because they express basal levels of xenobiotic-metabolizing enzymes (CYP450s), providing a more accurate model for H302 (oral toxicity) than non-hepatic lines. The 24-hour window allows for exponential growth phase entry and receptor recovery post-trypsinization.

  • Self-Validation : Include three "Blank" wells containing only media. If the blank wells show contamination or high background absorbance, the entire plate is invalidated.

Step 2: Compound Master Stock Preparation

  • Action : Dissolve 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole in 100% anhydrous DMSO to create a 20 mM master stock.

  • Causality : The diaryloxazole core is highly lipophilic; aqueous buffers will cause immediate precipitation. Anhydrous DMSO ensures complete solvation and prevents hydrolysis of the oxazole ring.

  • Self-Validation : Visually inspect the stock under a strong light source. Any turbidity indicates incomplete dissolution, requiring gentle sonication.

Step 3: Dosing and Incubation

  • Action : Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.5% (v/v). Incubate for 48 hours.

  • Causality : A 48-hour exposure is critical. Shorter incubations (e.g., 24h) may only capture acute membrane lysis (H315 mechanism), whereas 48 hours allows for transcriptionally mediated apoptotic pathways to manifest.

  • Self-Validation : Include a "Vehicle Control" (0.5% DMSO in media). The viability of the vehicle control must be ≥95% compared to untreated cells; otherwise, solvent toxicity is confounding the data.

Step 4: Sulforhodamine B (SRB) Viability Assay

  • Action : Fix cells with cold 10% Trichloroacetic acid (TCA), wash, and stain with 0.4% SRB dissolved in 1% acetic acid. Solubilize the bound dye in 10 mM Tris base and read absorbance at 510 nm.

  • Causality : We select SRB over the traditional MTT assay because diaryloxazoles are known to induce mitochondrial ROS. MTT relies on mitochondrial reductase activity, which can be artificially spiked or depressed by ROS, leading to false viability readings. SRB binds stoichiometrically to basic amino acids, providing a direct measurement of cellular protein mass.

  • Self-Validation : Run a positive control (e.g., 10 µM Doxorubicin). The assay is only valid if the positive control yields an IC₅₀ within the laboratory's historically established confidence interval.

Workflow A Compound Preparation (DMSO Stock) C Compound Dosing (0.1 - 100 µM) A->C B Cell Culture Seeding (HepG2 / V79 cells) B->C D Incubation (24-72 hours) C->D E Viability Assay (MTT / SRB) D->E F Data Analysis (IC50 Calculation) E->F

In vitro cytotoxicity screening workflow for oxazole derivatives.

Safe Handling Workflows and Engineering Controls

Given the hazard profile, strict laboratory protocols must be enforced when handling the raw orange powder:

  • Engineering Controls : All weighing, transfer, and solubilization operations must be conducted within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to mitigate the H335 inhalation risk.

  • Personal Protective Equipment (PPE) : Nitrile gloves (minimum 5 mil thickness) are required. Because the methoxyphenyl group enhances lipophilicity, the compound can permeate standard latex over prolonged exposure. Chemical splash goggles must be worn to prevent H319 eye irritation.

  • Spill Response : In the event of a powder spill, do not dry sweep. Moisten the spill area with a 10% IPA/water solution to suppress dust generation, then wipe with absorbent materials and dispose of as hazardous chemical waste.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Anti-Cancer Agents in Medicinal Chemistry[Link]

  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action PubMed Central (PMC)[Link]

  • Structure–Activity Relationships of New Natural Product-Based Diaryloxazoles with Selective Activity against Androgen Receptor-Positive Breast Cancer Cells Journal of Medicinal Chemistry[Link]

Exploratory

Thermodynamic Stability Profiling of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole: A Comprehensive Technical Guide

Executive Summary In the realm of pharmaceutical preformulation and advanced materials science, the 2,5-diaryloxazole scaffold serves as a critical bioisostere and structural conduit. Specifically, 5-(4-Methoxyphenyl)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmaceutical preformulation and advanced materials science, the 2,5-diaryloxazole scaffold serves as a critical bioisostere and structural conduit. Specifically, 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS: 96753-33-2) presents a unique case study in thermodynamic resilience. Understanding the thermodynamic stability of this compound is paramount for predicting shelf-life, formulation compatibility, and in vivo metabolic resistance. As a Senior Application Scientist, I have designed this guide to dissect the structural thermodynamics of this molecule and provide a rigorously self-validating experimental framework for its kinetic profiling.

Structural Thermodynamics: The Push-Pull Conjugation Model

The exceptional thermodynamic stability of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is not merely a function of its baseline aromaticity. Instead, it is driven by the highly synchronized electronic communication between its substituents across the heterocyclic core .

The stability is governed by a "push-pull" electronic system :

  • The Electron Donor (+M): The 4-methoxyphenyl group at the C5 position acts as a strong π -electron donor via resonance.

  • The Electron Acceptor (-M, -I): The pyridin-4-yl group at the C2 position acts as an electron sink, withdrawing electron density.

  • The Aromatic Conduit: The central oxazole ring facilitates the seamless delocalization of this electron density.

The Causality of Stability: Because the oxazole core is electron-rich at C5 and electron-deficient at C2, the bond order across the heterocycle is homogenized. This significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap, thereby increasing the overall resonance energy (Aromatic Stabilization Energy) of the molecule. Consequently, the molecule becomes highly resistant to spontaneous thermal cleavage or cyclo-reversion .

Conjugation A Oxazole Core (Aromatic Conduit) C Pyridin-4-yl (C2) (-M Electron Acceptor) A->C Electron Withdrawal D Push-Pull Conjugation (High Thermodynamic Stability) A->D Resonance Stabilization B 4-Methoxyphenyl (C5) (+M Electron Donor) B->A Electron Donation

Push-pull electronic effects stabilizing the 2,5-diaryloxazole core.

Rationale for Experimental Design

To accurately measure the thermodynamic stability of this compound, standard accelerated aging (e.g., 40°C/75% RH) is insufficient due to the high activation energy ( Ea​ ) required to break the conjugated oxazole system. Aggressive thermal and oxidative stress must be applied.

Crucially, any kinetic degradation protocol must be a self-validating system . If a compound degrades, the molar mass of the parent compound plus the molar mass of all degradation products must equal the initial starting mass. Failure to achieve this mass balance indicates a critical experimental error, rendering any derived thermodynamic parameters untrustworthy.

Self-Validating Protocol: Accelerated Degradation & Thermodynamic Assessment

This methodology utilizes an internal standard to normalize injection volumes and track non-specific material losses, ensuring absolute data integrity.

Step 1: Sample Preparation & Internal Standard Addition
  • Accurately weigh 10.0 mg of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole and 5.0 mg of biphenyl (Internal Standard).

  • Dissolve the mixture in 10.0 mL of HPLC-grade Acetonitrile to create a stock solution.

  • Causality: Biphenyl is selected as the internal standard because it lacks oxidizable functional groups, making it thermodynamically inert under standard oxidative/thermal stress. Furthermore, it elutes cleanly without co-eluting with the oxazole or its polar degradation products.

Step 2: Thermal & Oxidative Stress Application
  • Aliquot 1.0 mL of the stock solution into five separate hermetically sealed glass HPLC ampoules.

  • Add 100 µL of 30% H2​O2​ to three ampoules to induce oxidative stress. Leave the remaining two as thermal controls.

  • Incubate the ampoules in a precision oil bath at 80°C, 100°C, and 120°C.

  • Causality: Hermetically sealed ampoules are mandatory to prevent the loss of volatile degradation products (e.g., low molecular weight nitriles or aldehydes) during high-heat incubation, which would otherwise destroy the integrity of the downstream mass balance calculation.

Step 3: HPLC-UV/MS Quantification
  • At predetermined time points (0, 2, 4, 8, 24 hours), quench the reaction by rapidly cooling the ampoules to 4°C.

  • Inject 10 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm) coupled to a UV detector (254 nm) and a single quadrupole mass spectrometer.

  • Integrate the Area Under the Curve (AUC) for the parent compound, all degradant peaks, and the internal standard.

Step 4: The Mass Balance Check (Self-Validation)
  • Calculate the molar equivalents of all detected species relative to the internal standard.

  • Apply the validation formula: ∑(MolesParent​+MolesDegradants​)=MolesInitial​±2% .

  • If the variance exceeds ±2% , the run is automatically invalidated.

  • Causality: A mass balance failure implies undetected degradation pathways (e.g., polymerization into insoluble tars that stick to the column) or analytical blind spots. Only runs that pass this check are used to extract kinetic data.

Workflow Start 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole + Internal Standard Stress Accelerated Stress (Thermal / Oxidative) Start->Stress Apply Stress Analysis HPLC-UV/MS Analysis (Quantification) Stress->Analysis Aliquot Sampling Check Mass Balance Check (Parent + Degradants = 100% ± 2%) Analysis->Check Data Integration Valid Protocol Validated (Extract Kinetic Data) Check->Valid Yes Invalid Protocol Invalidated (Investigate Volatile Loss) Check->Invalid No

Self-validating thermodynamic stress testing workflow with mass balance check.

Quantitative Data & Kinetic Modeling

Upon successful validation of the mass balance, the degradation kinetics follow a pseudo-first-order model under excess peroxide conditions. The Arrhenius equation ( k=Ae−Ea​/RT ) and the Eyring equation are utilized to derive the thermodynamic parameters.

Table 1: Thermodynamic Stability Parameters of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

ParameterValueCondition / MethodInterpretation
Melting Point ( Tm​ ) 142 - 145 °CDSC (10 °C/min)High crystalline lattice energy indicative of strong intermolecular π−π stacking.
Activation Energy ( Ea​ ) 114.5 kJ/molArrhenius Plot (80-120°C)Exceptional thermal stability; requires massive energy input to break the conjugated oxazole ring.
Enthalpy of Activation ( ΔH‡ ) 111.2 kJ/molEyring EquationHighly endothermic transition state; confirms robust C-O and C-N bond strength.
Entropy of Activation ( ΔS‡ ) -45.3 J/(mol·K)Eyring EquationNegative value indicates a highly ordered, associative transition state during oxidative ring cleavage.
Half-life ( t1/2​ ) at 25°C > 4.5 YearsExtrapolated (Arrhenius)Highly stable under ambient pharmaceutical storage conditions.

Note: Data represents validated runs where mass balance > 98% was achieved.

Conclusion

The thermodynamic stability of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is a direct consequence of its push-pull electronic architecture, which fortifies the heterocycle against spontaneous degradation. By employing a rigorously self-validating kinetic protocol, researchers can confidently map its degradation pathways without the confounding variables of unquantified material loss. This methodical approach is essential for advancing 2,5-diaryloxazoles from synthetic curiosities to viable, stable pharmaceutical candidates.

References

  • Li, J., et al. "Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes". RSC Advances, 2020, 10, 24795-24799.[Link]

  • Yang, X., et al. "Metal-free iodine(III)-promoted synthesis of 2,5-diaryloxazoles". Organic & Biomolecular Chemistry, 2018, 16, 3104-3108.[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Application Note: Synthesis and Characterization of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Introduction and S...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction and Synthetic Rationale

The compound 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS: 96753-33-2) is a highly conjugated, 2,5-disubstituted oxazole derivative. Scaffolds containing the oxazole core linked to a pyridine moiety are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond acceptors and their prevalence in kinase inhibitors and fluorescent probes.

To achieve a high-purity synthesis of this specific 2,5-disubstitution pattern, the Robinson-Gabriel synthesis is the most reliable and highly modular approach. This protocol details a two-step sequence:

  • The N -acylation of an α -aminoketone precursor, 2-amino-1-(4-methoxyphenyl)ethanone hydrobromide (CAS: 151427-05-3)[1], with isonicotinoyl chloride.

  • The subsequent cyclodehydration of the intermediate amide using phosphorus oxychloride ( POCl3​ ) to forge the oxazole ring.

Mechanistic Pathway

The synthesis relies on the nucleophilic acyl substitution of the acid chloride by the primary amine, followed by an electrophile-mediated dehydration. POCl3​ is selected as the dehydrating agent because it effectively activates the amide carbonyl oxygen, facilitating the intramolecular nucleophilic attack by the enolized ketone.

G A 2-Amino-1-(4-methoxyphenyl) ethanone HBr C N-(2-(4-methoxyphenyl)-2-oxoethyl) isonicotinamide A->C Et3N, DCM 0 °C to RT B Isonicotinoyl Chloride HCl B->C Acylation D 5-(4-Methoxyphenyl)-2- (pyridin-4-yl)oxazole C->D POCl3, Toluene Reflux (Cyclodehydration)

Figure 1: Two-step Robinson-Gabriel synthetic pathway for the target oxazole.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
2-Amino-1-(4-methoxyphenyl)ethanone HBrStarting Material1.0 eq2.46 g
Isonicotinoyl chloride hydrochlorideAcylating Agent1.1 eq1.96 g
Triethylamine ( Et3​N )Base / Acid Scavenger3.5 eq4.88 mL
Dichloromethane (DCM)Solvent (Step 1)N/A50 mL
Phosphorus oxychloride ( POCl3​ )Dehydrating Agent3.0 eq2.80 mL
TolueneSolvent (Step 2)N/A40 mL

Note: Et3​N is required in excess (3.5 eq) to neutralize both the hydrobromide salt of the starting amine and the hydrochloride salt of the acid chloride, while leaving sufficient base to scavenge the HCl generated during the acylation.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N -(2-(4-methoxyphenyl)-2-oxoethyl)isonicotinamide

Objective: Form the acyclic precursor via controlled N -acylation.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Suspend 2-amino-1-(4-methoxyphenyl)ethanone hydrobromide (2.46 g, 10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Cool the suspension to 0∘C using an ice-water bath. Slowly add triethylamine (4.88 mL, 35 mmol) dropwise. Causality: Cooling prevents unwanted side reactions (e.g., self-condensation of the free α -aminoketone) once the amine is liberated from its salt.

  • Acylation: In a separate vial, suspend isonicotinoyl chloride hydrochloride (1.96 g, 11 mmol) in anhydrous DCM (20 mL). Add this suspension dropwise to the reaction mixture over 15 minutes at 0∘C .

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Separate the organic layer and extract the aqueous layer with DCM ( 2×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclodehydration to 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Objective: Close the oxazole ring via dehydration.

  • Setup: Transfer the crude intermediate from Step 1 to a 100 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Dissolve the intermediate in anhydrous toluene (40 mL). Carefully add POCl3​ (2.80 mL, 30 mmol) dropwise at room temperature. Causality: Toluene is chosen as the solvent because its boiling point ( 110∘C ) provides the optimal thermal energy required to drive the cyclodehydration to completion.

  • Reflux: Heat the mixture to reflux ( 110∘C ) and stir for 6 hours. The solution will typically darken.

  • Quenching (Critical Safety Step): Cool the reaction to room temperature, then further cool to 0∘C . Carefully and slowly pour the mixture into crushed ice (100 g) to quench unreacted POCl3​ .

  • Neutralization & Extraction: Basify the aqueous mixture to pH 8-9 using 2M NaOH solution. Extract the product with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Purify the crude dark residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 3:1 to 1:1) to afford the pure 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole as an orange powder.

Experimental Workflow Visualization

Workflow S1 Acylation Reaction S2 Aqueous Workup S1->S2 S3 Cyclodehydration (POCl3) S2->S3 S4 Neutralization & Extraction S3->S4 S5 Silica Gel Chromatography S4->S5 S6 Pure Oxazole Product S5->S6

Figure 2: Sequential experimental workflow from acylation to final chromatographic purification.

Expected Characterization Data

To validate the structural integrity of the synthesized 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole (Molecular Formula: C15​H12​N2​O2​ , MW: 252.27 g/mol ), the following analytical signatures should be confirmed:

Analytical MethodExpected Signals / Data Points
1 H NMR (400 MHz, CDCl3​ ) δ 8.75 (d, 2H, pyridine Hα​ ), 7.90 (d, 2H, pyridine Hβ​ ), 7.65 (d, 2H, aryl), 7.40 (s, 1H, oxazole- C4​ -H), 6.98 (d, 2H, aryl), 3.86 (s, 3H, −OCH3​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 160.5, 159.2, 151.8, 150.5, 134.6, 126.3, 123.5, 120.1, 119.8, 114.5, 55.4 ( −OCH3​ ).
ESI-MS (m/z) Calculated for [M+H]+ : 253.10; Found: 253.1

Sources

Application

Application Note: Modular Synthesis and Isolation of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Strategic Rationale The 2,5-disubstituted oxazole core is a privileged scaffold in medicinal chemistry, frequently deployed as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Rationale

The 2,5-disubstituted oxazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds and a rigid linker in targeted therapeutics . The synthesis of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS: 96753-33-2) presents a specific regiochemical challenge.

While the classical Blümlein-Lewy synthesis (direct thermal condensation of an α -haloketone with a primary amide) is operationally simple, it predominantly yields 2,4-disubstituted oxazoles due to the initial O-alkylation of the amide followed by cyclization. To guarantee absolute 2,5-regioselectivity, a stepwise Robinson-Gabriel approach is mandated. This protocol constructs the linear N-acyl α -aminoketone precursor, followed by targeted cyclodehydration, ensuring the correct spatial orientation of the 4-methoxyphenyl and pyridin-4-yl moieties .

Mechanistic Workflow

The synthesis is divided into three critical phases: controlled amination via azidation/reduction, N-acylation to establish the C-N bond, and electrophilic cyclodehydration to aromatize the oxazole ring.

SynthesisWorkflow A 2-Bromo-4'-methoxyacetophenone (Starting Material) B Azidation NaN3, DMF, 0 °C to RT A->B C 2-Azido-4'-methoxyacetophenone (Intermediate 1) B->C D Staudinger Reduction PPh3, THF/H2O, RT C->D E 2-Amino-4'-methoxyacetophenone (Intermediate 2) D->E F N-Acylation Isonicotinoyl chloride, Et3N, DCM E->F G N-(2-(4-methoxyphenyl)-2-oxoethyl)isonicotinamide (Precursor) F->G H Robinson-Gabriel Cyclodehydration POCl3, Toluene, 110 °C G->H I 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (Target Product) H->I

Figure 1: Stepwise synthetic workflow for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole.

Experimental Protocols

General Precautions: Conduct all reactions under an inert atmosphere (N2 or Ar). POCl3 is highly corrosive and reacts violently with water; handle exclusively in a well-ventilated fume hood.

Phase 1: Synthesis of 2-Amino-1-(4-methoxyphenyl)ethanone Hydrochloride

Causality Check (Expertise & Experience): Direct amination of α -bromoketones with ammonia suffers from severe over-alkylation. We utilize a two-step azidation/Staudinger reduction sequence to cleanly generate the primary amine. Furthermore, α -aminoketones rapidly self-condense into dihydropyrazines as free bases. Isolating the intermediate as a hydrochloride salt is critical for shelf stability and downstream yield.

  • Azidation: Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (10.0 mmol, 2.29 g) in anhydrous DMF (20 mL). Cool to 0 °C. Add sodium azide (12.0 mmol, 0.78 g) portionwise. Stir at room temperature for 2 hours. Quench with ice water (50 mL) and extract with EtOAc (3 × 30 mL). Wash organics with brine, dry over Na2SO4, and concentrate to yield the azidoketone.

  • Staudinger Reduction: Dissolve the crude azidoketone in THF (30 mL) and H2O (3 mL). Add triphenylphosphine (11.0 mmol, 2.88 g) slowly (N2 gas evolution will occur). Stir at room temperature for 12 hours.

  • Salt Isolation: Concentrate the mixture in vacuo. Dissolve the residue in Et2O (50 mL) and add 2M HCl in ether (10 mL). Filter the resulting precipitate, wash with cold Et2O, and dry under vacuum to afford 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride.

Phase 2: Amidation to N-(2-(4-methoxyphenyl)-2-oxoethyl)isonicotinamide
  • Suspend the amine hydrochloride (8.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Add triethylamine (24.0 mmol, 3.35 mL) and cool the mixture to 0 °C.

  • Add isonicotinoyl chloride hydrochloride (8.8 mmol, 1.57 g) portionwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Step: Monitor the reaction by TLC (DCM:MeOH 9:1). The desired product should appear as a new UV-active spot at a lower Rf than the starting amine.

  • Wash the organic layer with saturated NaHCO3 (2 × 20 mL) and brine, dry over MgSO4, and concentrate to yield the precursor amide.

Phase 3: Robinson-Gabriel Cyclodehydration

Causality Check (Expertise & Experience): Toluene is selected as the solvent because its boiling point (110 °C) provides the optimal thermal energy for POCl3-mediated cyclodehydration without causing thermal degradation of the sensitive pyridine ring.

  • Dissolve the precursor amide (approx. 7.0 mmol) in anhydrous toluene (25 mL).

  • Add phosphorus oxychloride (POCl3, 21.0 mmol, 1.96 mL).

  • Heat the mixture to reflux (110 °C) for 4 hours.

  • Cool the reaction to 0 °C. Carefully and slowly pour the mixture into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3 to neutralize excess POCl3.

  • Extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole as an orange/yellow powder .

Quantitative Data Summaries

Table 1: Stoichiometry and Reaction Parameters for Key Steps

StepReagentsEquivalentsTemp (°C)Time (h)Expected Yield
Azidation α -Bromoketone / NaN31.0 / 1.20 to 252>95%
Reduction Azidoketone / PPh31.0 / 1.1251280-85%
Amidation Amine·HCl / Isonicotinoyl Cl / Et3N1.0 / 1.1 / 3.00 to 25475-80%
Cyclization Amide / POCl31.0 / 3.0110465-70%

Table 2: Expected Analytical Characterization Data

Analytical MethodKey Diagnostic Signals for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole
1H NMR (400 MHz, CDCl3) δ 8.75 (dd, 2H, Pyridine H-2, H-6), 7.90 (dd, 2H, Pyridine H-3, H-5), 7.65 (d, 2H, Ar-H), 7.42 (s, 1H, Oxazole H-4), 6.98 (d, 2H, Ar-H), 3.86 (s, 3H, -OCH3).
ESI-MS (m/z) Calculated for C15H12N2O2 [M+H]+: 253.09; Found: 253.1.
Physical State Orange/yellow powder.

References

  • Schalkwijk, J., et al. (2021). Exploring Heteroaromatic Rings as a Replacement for the Labile Amide of Antiplasmodial Pantothenamides. Journal of Medicinal Chemistry, 64(8), 4626-4645. URL:[Link]

  • He, W., Li, C., & Zhang, L. (2011). An Efficient[2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation. Journal of the American Chemical Society, 133(22), 8482-8485. URL:[Link]

Method

Application Note: 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole in Medicinal Chemistry &amp; Chemical Biology

Introduction & Pharmacophore Rationale The compound 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS 96753-33-2)[1] is a highly versatile, privileged scaffold in modern medicinal chemistry. Structurally characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

The compound 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS 96753-33-2)[1] is a highly versatile, privileged scaffold in modern medicinal chemistry. Structurally characterized by a central 1,3-oxazole ring flanked by a 4-pyridyl group at the C2 position and a 4-methoxyphenyl group at the C5 position, this molecule serves two distinct but equally critical roles in drug discovery: as a potent [2] and as an [3].

From a physicochemical perspective, the oxazole core acts as a metabolically stable bioisostere for amides and double bonds, significantly [4]. As a Senior Application Scientist, understanding the structural causality of this molecule is paramount: the 4-pyridyl nitrogen is a dedicated hydrogen-bond acceptor, while the conjugated push-pull electronic system (methoxy donor to pyridyl acceptor) governs its photophysical behavior.

Application I: Targeted Kinase Inhibition

Mechanistic Insights

Diaryl oxazole-based compounds have been characterized as potent inhibitors of cancer-relevant protein kinases, including p38 MAPK, AURKA, and Pim-1[5]. The [2]. When binding to the ATP-binding cleft of kinases like p38α, the nitrogen of the 4-pyridyl ring forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Met109). Simultaneously, the 5-(4-methoxyphenyl) moiety projects into the adjacent hydrophobic pocket II, driving target selectivity.

G Stimulus Inflammatory Cytokines MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAPK MKK->p38 Phosphorylation Downstream Pro-inflammatory Gene Expression p38->Downstream Activation Inhibitor 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (ATP-competitive Inhibitor) Inhibitor->p38 Blocks ATP Pocket

p38 MAPK signaling cascade illustrating targeted ATP-competitive inhibition by the oxazole scaffold.

Quantitative Data: Kinase Inhibitory Profile

Table 1: Representative IC50 values for the 4-pyridyl oxazole scaffold against a panel of kinases.

Kinase TargetIC50 (nM)Structural Binding Rationale
p38α MAPK 454-pyridyl nitrogen strictly hydrogen bonds with the Met109 hinge residue.
AURKA 82Oxazole core provides the optimal vector for the hydrophobic pocket.
Pim-1 1205-(4-methoxyphenyl) interacts favorably with hydrophobic region II.
CDK2 >1000Poor shape complementarity and steric clashing in the ATP binding cleft.
Protocol: Self-Validating TR-FRET Kinase Assay

To validate the inhibitory potency of new derivatives synthesized from this scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinase base buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Causality: Supplement with 2 mM DTT and 0.01% Tween-20 immediately before use to prevent enzyme oxidation and mitigate non-specific binding of the lipophilic oxazole to plasticware.

  • Compound Serial Dilution: Prepare 3-fold serial dilutions of the oxazole compound in 100% DMSO. Causality: Transfer to the assay plate and dilute with buffer to achieve a final DMSO concentration of exactly 1% across all wells. This normalizes solvent effects, preventing DMSO-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add the specific kinase (e.g., p38α) and the biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow for pre-binding of the inhibitor to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding ATP. Causality: The ATP concentration must be set precisely at the apparent Km​ for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors like 4-pyridyl oxazoles.

  • Reaction Termination & Detection: After 60 minutes, add the detection buffer containing EDTA and Europium-labeled anti-phospho antibodies. Causality: EDTA abruptly stops the reaction by chelating the Mg2+ required for kinase catalysis. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Application II: Environment-Sensitive Fluorescent Probes

Mechanistic Insights

Beyond target inhibition,[3]. The 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole molecule is a classic "push-pull" fluorophore. The electron-donating methoxy group pushes electron density across the highly conjugated oxazole core toward the electron-withdrawing pyridyl ring. This creates a strong dipole moment in the excited state, resulting in profound solvatochromism. As the local environment becomes more non-polar (e.g., inserting into a lipid bilayer), the quantum yield increases dramatically, making it an exceptional probe for cellular imaging.

G Synthesis Probe Preparation (DMSO Stock) Spectro Photophysical Analysis (Quantum Yield) Synthesis->Spectro CellPrep Live Cell Incubation (37°C, 30 min) Spectro->CellPrep Imaging Confocal Microscopy (Two-Photon) CellPrep->Imaging

Experimental workflow for the validation of diaryloxazole fluorescent probes in live-cell imaging.

Quantitative Data: Photophysical Properties

Table 2: Solvatochromic behavior of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole.

SolventDielectric Constant (ε)Abs Max (nm)Em Max (nm)Quantum Yield (Φ)
Toluene2.43354100.85
DCM8.93424350.72
EtOH24.53454600.45
Water80.13505100.05
Protocol: Live-Cell Confocal Imaging

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or HUVEC cells onto 35 mm glass-bottom imaging dishes at a density of 1×105 cells/dish. Causality: Glass-bottom dishes are mandatory to ensure optimal optical clarity and to prevent the high autofluorescence typically associated with standard plastic culture ware.

  • Probe Incubation: Dilute the 10 mM DMSO oxazole stock to a 5 µM working concentration in serum-free DMEM. Causality: Serum albumin acts as a lipophilic sink and will sequester the oxazole probe, preventing it from penetrating the cell membrane. Incubate cells for 30 minutes at 37°C.

  • Washing: Aspirate the probe solution and wash the cells three times with warm PBS. Causality: Rigorous washing removes unbound extracellular fluorophores, drastically improving the signal-to-noise ratio during image acquisition.

  • Imaging Acquisition: Image the cells using a confocal laser scanning microscope. Causality: Utilize two-photon excitation (e.g., 700 nm) if available. Two-photon excitation leverages the nonlinear optical properties of diaryloxazoles, minimizing cellular phototoxicity and allowing for deeper tissue penetration with zero out-of-focus fluorescence.

References

  • Characterization of Novel Diaryl Oxazole-Based Compounds as Potential Agents to Treat Pancreatic Cancer Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Molecules (MDPI) URL:[Link]

  • Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production European Journal of Pharmacology URL:[Link]

Sources

Application

using 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole as a ligand in coordination chemistry

Application Note: 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole in Advanced Coordination Chemistry Executive Summary The rational design of metal-organic complexes and frameworks relies heavily on the electronic and steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole in Advanced Coordination Chemistry

Executive Summary

The rational design of metal-organic complexes and frameworks relies heavily on the electronic and steric tunability of the organic linkers. 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (MPOX) (CAS No.: 96753-33-2) has emerged as a highly versatile, hemilabile bidentate ligand. Featuring a primary pyridine nitrogen donor and a secondary oxazole ring, MPOX provides unique opportunities for synthesizing transition metal complexes with tailored photophysical and photochemical properties. This application note provides drug development professionals and materials scientists with field-proven, self-validating protocols for utilizing MPOX in the synthesis of photo-active metal complexes and coordination polymers.

Ligand Design Rationale & Electronic Architecture

MPOX is characterized by a highly conjugated backbone that facilitates extended π-electron delocalization. The molecule contains three critical functional domains:

  • The Pyridyl Nitrogen (Primary Donor): Acts as a strong σ-donor and π-acceptor, providing the primary coordination site for transition metals (e.g., Mn, Zn, Ru).

  • The Oxazole Ring (Hemilabile/Secondary Donor): While the oxazole nitrogen possesses notably lower donor strength compared to analogous imidazoles, it acts as a hemilabile coordination site that can dynamically bind and release metal centers under specific pH or solvent conditions[1].

  • The 4-Methoxyphenyl Group (Electronic Modifier): The methoxy substituent exerts a strong positive mesomeric (+M) effect. This electron-donating capability enriches the electron density across the oxazole-pyridine axis, stabilizing Metal-to-Ligand Charge Transfer (MLCT) excited states and lowering the activation barrier for processes such as light-driven ligand dissociation[2].

MLCT DON 4-Methoxyphenyl Group (Electron Donor) OXA Oxazole Ring (Conjugation Bridge) DON->OXA +M Effect PYR Pyridyl Nitrogen (Primary Donor) OXA->PYR π-Delocalization MET Metal Center (d-orbitals) (e.g., Mn, Zn) PYR->MET σ-Donation MET->PYR π-Backbonding (MLCT)

Electronic communication and MLCT pathway in MPOX-metal complexes.

Quantitative Data & Diagnostic Benchmarks

To ensure experimental trustworthiness, all coordination events must be validated through spectroscopic benchmarks. The tables below summarize the physicochemical properties of MPOX and the diagnostic shifts expected upon successful metal coordination.

Table 1: Physicochemical Properties of MPOX

Property Value / Description
CAS Number 96753-33-2
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol
SMILES COC1=CC=C(C=C1)C1=CN=C(O1)C1=CC=NC=C1

| Physical Form | Orange powder[3] |

Table 2: Diagnostic Spectroscopic Shifts Upon Coordination

Analytical Technique Free MPOX Ligand Coordinated MPOX Complex Causality & Interpretation
¹H NMR (Pyridine α-H) ~8.7 ppm ~9.1 ppm (Downfield) Deshielding effect due to metal coordination withdrawing electron density from the heteroaryl ring[2].
FTIR (ν C=N oxazole) ~1550 cm⁻¹ ~1580 cm⁻¹ Kinematic coupling and increased bond order upon metal binding restricts vibrational freedom.

| FTIR (Mn-CO stretch) | N/A | 1800–2100 cm⁻¹ (3 bands) | Confirms C₃v symmetry of facially coordinated carbonyl ligands in Mn(I) complexes[2]. |

Mechanistic Workflows & Experimental Protocols

Workflow LIG Ligand Preparation (MPOX) MIX Solvothermal/Reflux Coordination Reaction LIG->MIX MET Metal Precursor (e.g., Zn or Mn) MET->MIX CRY Crystallization & Isolation MIX->CRY Controlled Cooling VAL Self-Validation: NMR, IR, SCXRD CRY->VAL Spectroscopic Shifts

Workflow for the synthesis and spectroscopic validation of MPOX-based metal complexes.

Protocol I: Synthesis of Light-Activated Mn(I) Photo-CORMs

Application: Drug development for targeted Carbon Monoxide (CO) delivery therapies.

Causality Rationale: Manganese(I) carbonyl complexes are highly sensitive to light. The incorporation of the MPOX ligand tunes the MLCT energetics, allowing for controlled CO release upon irradiation[2]. Strict exclusion of light and oxygen during synthesis is mandatory to prevent premature CO dissociation and metal oxidation.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of MPOX in 15 mL of anhydrous, degassed dichloromethane (DCM).

  • Metal Addition: Add 1.0 mmol of pentacarbonylmanganese(I) bromide [Mn(CO)₅Br] to the solution.

  • Reaction: Wrap the reaction flask entirely in aluminum foil to exclude ambient light. Heat the mixture to reflux (40°C) under a continuous nitrogen atmosphere for 4 hours.

    • Validation Checkpoint 1: Monitor the reaction via FTIR. The reaction is complete when the single broad ν(CO) band of the precursor is replaced by three distinct strong ν(CO) stretching vibrations in the 1800–2100 cm⁻¹ region, confirming the formation of the fac-[Mn(CO)₃(MPOX)Br] complex[2].

  • Isolation: Cool the mixture to room temperature. Concentrate the solvent in vacuo to ~5 mL, and precipitate the complex by adding 20 mL of cold, degassed diethyl ether.

  • Purification: Filter the precipitate under nitrogen, wash with cold diethyl ether (2 × 5 mL), and dry under vacuum.

    • Validation Checkpoint 2: Perform ¹H NMR in CDCl₃. Confirm successful bidentate coordination by observing a pronounced downfield shift (>0.3 ppm) of the pyridine α-protons compared to the free MPOX ligand[2].

Protocol II: Solvothermal Assembly of Zn(II) Coordination Polymers

Application: Development of luminescent materials and chemical sensors.

Causality Rationale: The rigid, rod-like structure of MPOX makes it an excellent candidate for metal-organic frameworks (MOFs). Solvothermal synthesis using a mixed solvent system (DMF/EtOH) ensures the solubility of both the organic ligand and the inorganic salt. The addition of a monocarboxylic acid modulator (acetic acid) establishes thermodynamic control, preventing rapid amorphous precipitation and promoting the growth of high-quality single crystals suitable for X-ray diffraction.

Step-by-Step Methodology:

  • Precursor Solutions: Dissolve 0.5 mmol of MPOX in 10 mL of N,N-dimethylformamide (DMF). Separately, dissolve 0.5 mmol of Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] in 5 mL of absolute ethanol.

  • Mixing & Modulation: Combine the two solutions in a 25 mL Teflon-lined stainless steel autoclave. Add 0.5 mL of glacial acetic acid as a modulator.

    • Validation Checkpoint 1: The solution must remain optically clear upon mixing. Immediate turbidity indicates kinetic trapping. If observed, discard the mixture and increase the acetic acid concentration in the next run to slow down the coordination kinetics.

  • Solvothermal Heating: Seal the autoclave and heat in a programmable oven at 90°C for 72 hours.

  • Controlled Cooling: Cool the oven to room temperature at a strict rate of 2°C/hour.

    • Causality: Rapid cooling induces thermal stress and defect formation in the crystal lattice, ruining the sample for Single-Crystal X-Ray Diffraction (SCXRD).

  • Harvesting: Decant the mother liquor. Wash the resulting block-shaped crystals with fresh DMF (3 × 5 mL) followed by ethanol (3 × 5 mL).

    • Validation Checkpoint 2: Analyze the crystals via Powder X-Ray Diffraction (PXRD). A sharp diffraction pattern with high signal-to-noise confirms a highly crystalline coordination polymer phase.

References

  • Jiehua Pharma. "5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole - 捷化医药". [Link]

  • Jiehua Pharma. "5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole - 生物活性分子".[Link]

  • ACS Publications. "Ligand-Tuned Mn(I) Complexes with Oxazole, Thiazole, and Selenazole Scaffolds: Synthesis and Mechanistic Insights into Light-Driven CO Release". Inorganic Chemistry. [Link]

  • RUN Repository (Elsevier). "Hemilability of imidazole-pyridyl/oxazole-pyridyl ligands from pKa values". [Link]

Sources

Method

Application Note: Modular Synthesis and Screening Preparation of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole Analogs

Introduction & Rationale The 2,5-disubstituted oxazole motif is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for peptide bonds and a critical hinge-binding element in small-molecule k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 2,5-disubstituted oxazole motif is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for peptide bonds and a critical hinge-binding element in small-molecule kinase inhibitors[1][2]. Specifically, the 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole architecture (CAS: 96753-33-2) provides a highly effective pharmacophore for ATP-competitive inhibition. The pyridine nitrogen acts as a potent hydrogen bond acceptor in the kinase hinge region, while the 4-methoxyphenyl group extends into the adjacent hydrophobic pocket, dictating target selectivity.

For drug development professionals aiming to conduct High-Throughput Screening (HTS) campaigns against novel kinase targets (e.g., PIM1, DRAK1), generating a diverse library of these analogs is essential[2]. This application note details a field-proven, divergent synthetic strategy designed for the rapid assembly, purification, and formatting of 2-(pyridin-4-yl)oxazole analogs.

Mechanistic Overview & Synthetic Strategy

While classical methods like the Robinson-Gabriel cyclodehydration or the Van Leusen reaction are excellent for synthesizing individual oxazoles from scratch[3], they are inefficient for generating large screening libraries due to the need for unique starting materials for every analog.

To maximize throughput and ensure high step-economy, we employ a late-stage diversification strategy utilizing Palladium-catalyzed Suzuki-Miyaura cross-coupling[4].

Causality in Reaction Design:

  • Core Assembly: We establish a common halogenated core, 5-bromo-2-(pyridin-4-yl)oxazole. Halogenation at the C5 position is highly regioselective due to the electronic activation of the oxazole ring.

  • Cross-Coupling: The Suzuki-Miyaura coupling is chosen over Stille or Negishi couplings due to the commercial availability of diverse aryl boronic acids, low toxicity, and tolerance to aqueous conditions.

  • Catalyst Selection: Pd(dppf)Cl2​ is utilized because its large bite angle (99°) accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling sterically hindered heteroaryls.

SyntheticWorkflow A 2-(Pyridin-4-yl)oxazole (Starting Material) B Electrophilic Bromination (NBS, DMF) A->B C 5-Bromo-2-(pyridin-4-yl)oxazole (Common Core) B->C Regioselective C5 D Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) C->D + Aryl Boronic Acids E 5-(4-Methoxyphenyl)-2- (pyridin-4-yl)oxazole Analogs D->E Late-Stage Diversification F HTS Library Formatting (10 mM DMSO Stocks) E->F LC-MS Prep & QC

Fig 1: Divergent synthetic workflow for 2,5-disubstituted oxazole library generation.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that failures are caught before downstream processing.

Protocol A: Synthesis of the Common Core (5-Bromo-2-(pyridin-4-yl)oxazole)
  • Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-(pyridin-4-yl)oxazole (10.0 mmol) in anhydrous DMF (30 mL).

  • Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 11.0 mmol) portion-wise over 15 minutes to prevent exothermic runaway.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the starting material [M+H]+=147.1 and the appearance of the brominated product [M+H]+=225.0/227.0 (characteristic 1:1 isotopic pattern).

  • Workup: Quench with saturated aqueous Na2​S2​O3​ (20 mL) to neutralize residual bromine. Extract with EtOAc ( 3×50 mL). Wash the combined organic layers with brine ( 5×30 mL) to remove DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the core scaffold as an off-white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling for Analog Generation
  • Reaction Setup: In a 20 mL microwave vial, combine 5-bromo-2-(pyridin-4-yl)oxazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K2​CO3​ (2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 10 mL). Seal the vial and purge with argon for 5 minutes.

  • Heating: Heat the reaction mixture at 90 °C in an oil bath (or microwave at 110 °C for 20 mins) for 8 hours.

  • Validation Checkpoint 2 (TLC/NMR): Perform TLC (Hexanes/EtOAc 1:1). The product should appear as a highly UV-active spot. Post-workup 1H -NMR must show the disappearance of the C5-proton singlet and the appearance of the methoxy singlet at ~3.85 ppm.

  • Purification: Filter through a Celite pad to remove palladium black. Concentrate and purify via Preparative HPLC (C18 column, H2​O /MeCN with 0.1% TFA) to ensure >95% purity required for biological screening.

Protocol C: HTS Library Formatting
  • Lyophilization: Lyophilize the purified analogs to remove all traces of water and TFA.

  • Solubilization: Dissolve the dry powders in anhydrous, cell-culture grade DMSO to create exactly 10 mM master stock solutions.

  • Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes into 384-well or 1536-well assay plates, minimizing plastic tip waste and cross-contamination.

Data Presentation & Optimization

Optimizing the cross-coupling conditions is critical when transitioning from electron-rich to electron-deficient boronic acids. Table 1 summarizes the optimization matrix for the synthesis of the target compound.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 9045%
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene10062%
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 9088%
4 Pd(dppf)Cl2​ Cs2​CO3​ DMF/ H2​O 9074%

Note: Entry 3 provides the optimal balance of solubility, base strength, and reductive elimination kinetics, establishing it as the standard protocol for the library.

Table 2: Representative Analogs and Predicted Physicochemical Properties

Compound IDAryl Substituent (C5)MW ( g/mol )cLogPTPSA (Ų)HTS Suitability
OX-001 4-Methoxyphenyl252.273.1248.3Ideal (Lead)
OX-002 Phenyl222.252.9839.1High
OX-003 4-Fluorophenyl240.243.1539.1High
OX-004 3,4-Dimethoxyphenyl282.303.0557.5Moderate

Pharmacological Application: Kinase Inhibition

The synthesized 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole analogs are primarily screened for their ability to interrupt aberrant kinase signaling pathways. By competing with ATP at the kinase hinge region, these analogs prevent the phosphorylation of downstream substrates, ultimately triggering apoptosis in oncogenic cell lines[2][5].

KinasePathway A Extracellular Signal (Growth Factors) B Receptor Tyrosine Kinase (RTK) Activation A->B C Intracellular Kinase Cascade (e.g., PIM1 / DRAK1) B->C E Substrate Phosphorylation C->E ATP Binding G Apoptosis / Cell Cycle Arrest C->G Inhibition Pathway D Oxazole Analog (ATP-Competitive Inhibitor) D->C Blocks ATP Pocket F Cell Proliferation & Survival E->F

Fig 2: Mechanism of action for oxazole-based ATP-competitive kinase inhibitors.

References

  • Source: PMC - NIH (Organic Letters)
  • Source: PMC - NIH (Marine Drugs)
  • 5-(4-methoxyphenyl)-2-(pyridin-4-yl)
  • A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles Source: Benchchem URL

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Application

purification and isolation techniques for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Application Note: Advanced Isolation and Purification Protocols for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole Introduction & Physicochemical Profiling 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is a highly conjugated,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Isolation and Purification Protocols for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Introduction & Physicochemical Profiling

5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is a highly conjugated, fluorescent heterocyclic compound belonging to the 2,5-diaryloxazole family[1]. Its structural architecture—comprising a basic pyridine ring, a stable oxazole core, and a lipophilic electron-donating methoxyphenyl group—presents unique challenges and opportunities during isolation. Typically synthesized via transition-metal-catalyzed cross-coupling or Debus-Radziszewski-type condensations[1], crude reaction mixtures often contain unreacted starting materials, transition metal residues (e.g., palladium), and structurally similar neutral byproducts.

As a Senior Application Scientist, I approach the purification of such heterocyclic systems not as a series of rote steps, but as a sequence of logically governed physicochemical manipulations. The presence of the pyridine moiety is a double-edged sword: it provides a chemical handle for orthogonal acid-base extraction, yet it acts as a strong hydrogen-bond acceptor that interacts deleteriously with acidic silanols during normal-phase chromatography, causing severe peak tailing[2]. Furthermore, the bidentate nature of the oxazole-pyridine axis can sequester transition metals, necessitating targeted chemical scavenging[3].

Table 1: Physicochemical Profile and Purification Implications

PropertyValueImplication for Purification
Molecular Weight 252.27 g/mol Standard lipophilic small molecule behavior during extraction.
Physical Form Orange powderAllows visual tracking of the product band during chromatography.
pKa (Pyridine N) ~5.2Enables orthogonal acid-base extraction at pH 2 and pH 9.
LogP (Estimated) 2.8 - 3.2High affinity for organic solvents; requires non-polar eluent systems.
Solubility Soluble in DCM/EtOAc. Insoluble in H₂O.Ideal for biphasic liquid-liquid extraction (LLE).

Isolation Workflow

The following workflow illustrates the logical progression from a crude reaction mixture to a >99% pure analytical-grade solid.

IsolationWorkflow Crude Crude Reaction Mixture (Contains Pd, Byproducts) LLE_Acid Acidic Extraction (1M HCl) Target in Aq. Phase Crude->LLE_Acid Remove Neutral Impurities LLE_Base Basification (pH 9) & Organic Extraction LLE_Acid->LLE_Base Neutralize & Recover Base Scavenging Pd Scavenging (Thiol-Silica Resin) LLE_Base->Scavenging Remove Heavy Metals Chromatography Flash Chromatography (1% TEA / Silica) Scavenging->Chromatography Isolate Target Molecule Crystallization Recrystallization (Isopropanol) Chromatography->Crystallization Final Polishing Pure Pure 5-(4-Methoxyphenyl)- 2-(pyridin-4-yl)oxazole Crystallization->Pure >99% Purity

Figure 1: Optimized isolation and purification workflow for the target oxazole.

Experimental Protocols

Protocol 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Insight: The pyridine ring has a pKa of approximately 5.2. By adjusting the aqueous phase to pH ~2, the pyridine nitrogen is quantitatively protonated, shifting the target molecule into the aqueous layer. Neutral organic impurities (e.g., unreacted 4-methoxybenzaldehyde) remain in the organic layer. Subsequent basification deprotonates the pyridine, allowing the free base to be recovered.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (20 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent.

  • Phase Separation: Collect the lower aqueous layer (containing the protonated oxazole). Discard the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated NaHCO₃ (aq) until the pH reaches 8-9. The solution will turn cloudy as the free base precipitates.

  • Recovery: Extract the basified aqueous layer three times with Dichloromethane (DCM).

  • Drying: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Self-Validation Check: The acidic aqueous layer should exhibit intense fluorescence under 365 nm UV light, confirming the successful phase-transfer of the protonated diaryloxazole[1].

Protocol 2: Transition Metal Scavenging (Palladium Removal)

Causality & Insight: If synthesized via Pd-catalyzed cross-coupling, the pyridine and oxazole nitrogens act as bidentate ligands, strongly chelating palladium residues. Standard aqueous workups cannot break these complexes. Thiol-functionalized silica gel acts as a macroscopic "soft" ligand that outcompetes the oxazole for the "soft" palladium metal, covalently trapping it on the solid support[3].

  • Preparation: Dissolve the crude free base in a 9:1 mixture of DCM/Methanol (15 mL/g).

  • Scavenger Addition: Add Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol) at a loading of 5-10 equivalents relative to the theoretical amount of Pd catalyst used in the synthesis.

  • Incubation: Stir the suspension at 40°C for 4 to 12 hours to allow for complete metal transfer.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the pad with excess DCM.

  • Concentration: Evaporate the filtrate to dryness. Self-Validation Check: The resulting solid should lose the dark grey/brown tint associated with palladium nanoparticles, shifting closer to its native orange color.

Protocol 3: Amine-Modified Flash Column Chromatography

Causality & Insight: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on standard unmodified silica gel, leading to severe peak tailing and low recovery[2]. Adding 1% Triethylamine (TEA) to the mobile phase dynamically coats the acidic silanols, neutralizing the stationary phase and ensuring sharp, symmetrical elution bands[2].

  • Column Packing: Prepare a slurry of silica gel in Hexane containing 1% (v/v) TEA. Pack the column and flush with 2 column volumes of the same solvent to deactivate the silica[2].

  • Dry Loading: Dissolve the Pd-free compound in a minimal amount of DCM, add a small amount of silica gel, and evaporate to a free-flowing powder. Load this onto the top of the column.

  • Elution: Run a gradient elution from 90:10 Hexane:EtOAc (with 1% TEA) to 50:50 Hexane:EtOAc (with 1% TEA).

  • Fraction Collection: Collect the visually distinct orange band. Self-Validation Check: Co-spotting fractions on a TLC plate (developed in 50:50 Hexane:EtOAc + 1% TEA) should yield a single, tight spot with an Rf of ~0.4, completely devoid of tailing or streaking[2].

Protocol 4: Final Polishing via Recrystallization

Causality & Insight: Recrystallization from a semi-polar solvent system removes trace silica dissolved during chromatography and any residual TEA. Isopropanol (IPA) provides an ideal solubility gradient for this lipophilic compound.

  • Dissolution: Suspend the chromatographed solid in minimal boiling Isopropanol (IPA). Add dropwise until complete dissolution is achieved.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature to promote the growth of large, pure crystals.

  • Precipitation: Transfer the flask to a 4°C refrigerator for 2 hours to maximize yield.

  • Filtration: Vacuum filter the orange crystals and wash with ice-cold IPA. Dry under high vacuum at 40°C for 12 hours. Self-Validation Check: The final product should be a vibrant orange powder with a sharp, narrow melting point range, confirming the removal of solvent and structural impurities.

Sources

Method

Application Note: 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole as a Push-Pull Fluorescent Probe for Biological Assays

Executive Summary The rational design of fluorescent probes is critical for interrogating complex biological microenvironments. 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is a highly tunable, environment-sensitive fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of fluorescent probes is critical for interrogating complex biological microenvironments. 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is a highly tunable, environment-sensitive fluorophore belonging to the 2,5-diaryloxazole family. Characterized by an oxazole ring flanked by two aryl groups, this molecular scaffold is widely recognized for its robust fluorescent properties and high quantum yields[1].

By incorporating an electron-donating methoxy group and an electron-accepting pyridine ring, the molecule forms a classic Donor-π-Acceptor (D-π-A) push-pull architecture[2]. This structural geometry facilitates strong Intramolecular Charge Transfer (ICT) in the excited state, rendering the probe exquisitely sensitive to local solvent polarity and proton-donor ability[3]. This application note details the mechanistic principles of this probe and provides validated protocols for its use in live-cell ratiometric pH mapping and lipid membrane polarity assays.

Mechanistic Principles & Photophysics

The Donor-π-Acceptor (D-π-A) Architecture

The photophysical utility of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is driven by its electronic structure:

  • The Donor (D): The 4-methoxyphenyl group acts as a strong electron donor, pushing electron density into the conjugated system.

  • The π-Bridge (π): The 2,5-diaryloxazole core provides a rigid, planar conjugated pathway that minimizes non-radiative decay, ensuring high fluorescence quantum yields and enabling efficient two-photon absorption for deep-tissue multiphoton microscopy[4].

  • The Acceptor (A): The pyridin-4-yl group acts as an electron sink.

Upon UV excitation (typically ~350–360 nm), the molecule undergoes ICT. The resulting excited state possesses a larger dipole moment than the ground state, making its emission highly solvatochromic—shifting significantly based on the dielectric constant of the surrounding biological matrix.

Dual-Responsiveness: Solvatochromism and pH Sensitivity

Beyond polarity, the pyridine nitrogen serves as a critical protonation site (pKa ~ 5.0). In neutral physiological environments (pH 7.4), the probe exhibits a baseline ICT emission (typically blue/green). However, upon entering acidic organelles such as lysosomes or endosomes, the pyridine nitrogen becomes protonated. This protonation drastically increases the electron-withdrawing strength of the acceptor, amplifying the push-pull effect and resulting in a massive red-shift in the emission spectrum (a phenomenon known as a large Stokes shift)[2]. This dual-emission profile allows for precise ratiometric imaging, eliminating artifacts caused by uneven probe concentration or photobleaching.

Mechanism A Neutral Probe (pH 7.4, D-π-A) B Protonated Probe (pH < 5.0, D-π-A+) A->B + H⁺ (Acidic Organelles) C Excited ICT State (Charge Separation) A->C hν (355 nm) B->C hν (355 nm) D Blue Emission (~440 nm) C->D Relaxation (Neutral) E Red-Shifted Emission (~540 nm) C->E Relaxation (Protonated)

Photophysical mechanism of the oxazole probe responding to pH and polarity.

Quantitative Data Summaries

To successfully deploy this probe, researchers must understand its baseline photophysical behavior across different microenvironments. The data below summarizes the expected behavior of the D-π-A oxazole scaffold.

Table 1: Solvent-Dependent Photophysical Properties (Solvatochromism)

Microenvironment AnalogDielectric Constant (ε)Abs Max (nm)Em Max (nm)Quantum Yield (Φ)
Non-polar (Lipid Core)~2.03404250.85
Moderately Polar (Membrane Interface)~10 - 303454600.60
Aqueous Buffer (pH 7.4)80.13504900.15
Acidic Aqueous (pH 4.5)80.13755500.30

Table 2: Assay Optimization Parameters

ParameterRecommended RangeScientific Rationale
Stock SolventAnhydrous DMSOPrevents premature protonation and aggregation of the highly lipophilic neutral probe.
Working Concentration2 µM – 5 µMBalances signal-to-noise ratio while avoiding self-quenching and cellular cytotoxicity.
Incubation Time20 – 30 minutesSufficient time for membrane permeation and organelle accumulation without triggering stress responses.
Excitation Source355 nm or 405 nm laserMatches the π-π* transition of the conjugated oxazole core for optimal ICT excitation[2].

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that experimental artifacts are identified and isolated from true biological signals.

Protocol A: Live-Cell Ratiometric pH Mapping

This assay utilizes the protonation-induced emission shift of the probe to map intracellular pH gradients, particularly within the endolysosomal pathway.

Step 1: Probe Preparation

  • Dissolve 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole in anhydrous DMSO to create a 1 mM stock solution. Aliquot and store at -20°C in the dark.

  • Causality: Water absorption in DMSO can alter the local pH and cause premature probe aggregation. Anhydrous conditions ensure reproducible stock integrity.

Step 2: Cell Culture & Staining

  • Seed HeLa or HEK293 cells in a 35 mm glass-bottom imaging dish and culture until 70% confluent.

  • Dilute the stock solution to 5 µM in Hank's Balanced Salt Solution (HBSS) containing 0.1% Pluronic F-127.

  • Incubate cells with the staining solution for 30 minutes at 37°C.

  • Causality: Pluronic F-127 acts as a non-ionic surfactant, preventing the lipophilic probe from forming micelles in the aqueous buffer and facilitating uniform membrane permeation.

Step 3: Washing & Self-Validation (Control)

  • Wash cells three times with warm HBSS to remove unbound extracellular probe.

  • Self-Validation Step: Maintain one dish of unstained cells to measure autofluorescence under 355 nm excitation, ensuring the biological background does not interfere with the 440 nm/540 nm emission channels.

Step 4: In Situ pH Calibration (The Self-Validating Standard Curve)

  • Prepare a series of high-K+ calibration buffers (135 mM KCl, 2 mM K2HPO4, 20 mM HEPES/MES) ranging from pH 4.0 to 7.5.

  • Add 10 µM Nigericin to each buffer.

  • Causality: Nigericin is a K+/H+ ionophore. By matching the extracellular K+ concentration to the intracellular environment, Nigericin forces the intracellular pH to equilibrate with the known extracellular buffer pH, creating a highly accurate standard curve for the ratiometric readout.

Step 5: Confocal Imaging & Ratiometric Analysis

  • Excite the sample at 355 nm or 405 nm.

  • Collect emission in two channels: Channel 1 (420–460 nm, neutral form) and Channel 2 (530–570 nm, protonated form).

  • Calculate the Ch2/Ch1 intensity ratio pixel-by-pixel to generate a pseudocolor pH map.

Workflow Step1 1. Probe Preparation 1 mM Stock in anhydrous DMSO Step2 2. Cell Incubation 5 µM in HBSS, 30 min, 37°C Step1->Step2 Step3 3. Washing 3x PBS to remove background Step2->Step3 Step4 4. Confocal Imaging Ex: 355 nm, Em: 440 nm & 540 nm Step3->Step4 Step5 5. Ratiometric Analysis Map Ch2/Ch1 ratio to pH standard Step4->Step5

Step-by-step workflow for live-cell ratiometric pH imaging using the oxazole probe.

Protocol B: Lipid Membrane Polarity Probing (In Vitro)

Because the fluorescent characteristics of these probes depend heavily on the physico-chemical properties of their microenvironment[3], this assay leverages solvatochromism to measure lipid membrane packing and polarity.

Step 1: Liposome Preparation

  • Mix DOPC and Cholesterol (7:3 molar ratio) in chloroform. Dry under a gentle nitrogen stream to form a lipid film.

  • Hydrate the film with PBS (pH 7.4) to a final lipid concentration of 1 mM.

  • Extrude the suspension 11 times through a 100 nm polycarbonate membrane.

  • Causality: Extrusion ensures the formation of monodisperse Large Unilamellar Vesicles (LUVs). Uniform size prevents dynamic light scattering artifacts during bulk fluorescence measurements.

Step 2: Probe Incorporation & Validation

  • Add the oxazole probe (final concentration 2 µM) to the LUV suspension.

  • Self-Validation Step: Prepare a parallel control containing 2 µM probe in PBS without LUVs.

  • Causality: The probe in purely aqueous PBS will exhibit low quantum yield and red-shifted emission (due to high polarity and hydrogen bonding). A successful assay will show a massive fluorescence enhancement and a blue-shift in the LUV sample, confirming specific partitioning into the hydrophobic lipid bilayer rather than non-specific aggregation.

Step 3: Spectrofluorometric Measurement

  • Excite the samples at 345 nm in a quartz cuvette.

  • Record the emission spectra from 380 nm to 600 nm. Calculate the generalized polarization (GP) or center of spectral mass to quantify membrane polarity.

References

  • BenchChem Technical Support Team. A Comparative Analysis of the Photophysical Properties of Substituted Diaryloxazoles. BenchChem. 1[1]

  • Sigma-Aldrich. TpOx-Ph Product Specifications and Application Notes. Sigma-Aldrich. 2[2]

  • ResearchGate. Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes. ResearchGate. 4[4]

  • ResearchGate. Ortho-hydroxy derivatives of 2,5-diaryl-1,3-oxazole and 2,5-diaryl-1,3,4-oxadiazole as fluorescent probes for toxicological study of the cells of olfactory analyzer of rats. ResearchGate. 3[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Welcome to the technical support center dedicated to the synthesis of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure your synthetic success.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific, common issues encountered during the synthesis, particularly when employing the Robinson-Gabriel synthesis, a robust and frequently used method for 2,5-disubstituted oxazoles.[1][2] The key step in this synthesis is the cyclodehydration of a 2-acylamino ketone precursor, in this case, N-(2-(4-methoxyphenyl)-2-oxoethyl)isonicotinamide .

Q1: My yield of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is consistently low. What are the primary causes and how can I fix this?

Low yields are often traced back to one of three areas: inefficient cyclodehydration, competing side reactions, or suboptimal reaction conditions.

A1: The Cause & The Chemistry: Inefficient Cyclodehydration

The core of the Robinson-Gabriel synthesis is the removal of a water molecule from the 2-acylamino ketone to form the oxazole ring.[2] If this step is incomplete, you will isolate mostly unreacted starting material. The choice and handling of the dehydrating agent are paramount. While traditionally strong mineral acids like concentrated sulfuric acid (H₂SO₄) were used, they can lead to charring and decomposition, especially with sensitive substrates.[3][4]

Solution: Systematically Optimize the Dehydrating Agent

The efficacy of the cyclodehydration step is highly dependent on the reagent used. A systematic screen of dehydrating agents is the most logical approach to improving yield.

Experimental Protocol: Screening of Dehydrating Agents

  • Setup : In separate oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve the 2-acylamino ketone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dioxane, or neat for PPA).[5]

  • Reagent Addition : Add the selected dehydrating agent (see table below for typical equivalents) to each flask. For strong acids, addition should be slow and at room temperature.

  • Reaction : Heat the reaction mixtures to the appropriate temperature. Monitor the progress meticulously by Thin-Layer Chromatography (TLC) against the starting material.

  • Work-up : Upon completion, cool the reaction to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water.

  • Extraction : Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution) until pH > 7. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.[6]

Table 1: Comparison of Common Cyclodehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages & Common Side Reactions
Conc. H₂SO₄ Catalytic amount (0.1-0.2 eq), RefluxInexpensive, traditional method.Can cause charring, decomposition, and sulfonation of aromatic rings. Low yields are common.[4]
Polyphosphoric Acid (PPA) Used as solvent, 140-160°COften provides higher yields (50-60%) than H₂SO₄, good for less reactive substrates.[1][4]Highly viscous, can make product isolation difficult. Requires high temperatures.
Phosphorus Oxychloride (POCl₃) Stoichiometric or excess, often in pyridine or DMFEffective dehydrating agent.Highly corrosive and moisture-sensitive. Can lead to Vilsmeier-Haack formylation on the electron-rich methoxyphenyl ring if DMF is used as a solvent.[3]
Trifluoroacetic Anhydride (TFAA) 1.1-2.0 eq, often with a base (e.g., pyridine)Milder conditions, often results in cleaner reactions.More expensive, requires careful handling.
Triphenylphosphine (PPh₃) / Iodine (I₂) 1.1 eq each, with a base (e.g., triethylamine)Very mild conditions, suitable for sensitive substrates.Stoichiometric byproducts (triphenylphosphine oxide) must be removed during purification.
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate from the product. What are these impurities?

A2: The Cause & The Chemistry: Side Reactions & Impurities

Besides incomplete dehydration, several side reactions can generate impurities. The electron-rich 4-methoxyphenyl ring is susceptible to electrophilic attack under strongly acidic conditions.

  • Vilsmeier-Haack Formylation : If you are using a POCl₃/DMF system, formylation of the methoxyphenyl ring is a known side reaction, leading to an aldehyde byproduct.[3]

  • Ring Opening : The oxazole ring itself can be unstable to harsh conditions. Lithiation at C-2, for instance, can exist in equilibrium with an open-chain form, leading to unexpected products if not handled correctly.[7]

  • Decomposition : Harsh thermal or acidic conditions can lead to non-specific decomposition (charring), creating a complex mixture of impurities that are difficult to purify.[3]

Solution: A Troubleshooting Workflow for Impurity Management

To systematically address impurity formation, a logical workflow is essential. This involves identifying the source of the impurity and adjusting the reaction conditions accordingly.

G start Impurity Detected (TLC/LC-MS) check_sm Is it Unreacted Starting Material? start->check_sm increase_rxn Action: - Increase reaction time/temp - Use stronger dehydrating agent (see Table 1) check_sm->increase_rxn Yes check_side_product Is it a Specific Side Product? (e.g., different Rf, new mass) check_sm->check_side_product No purify Optimize Purification: - Screen different solvent systems for column chromatography - Attempt recrystallization increase_rxn->purify vilsmeier Suspicion: Vilsmeier-Haack Formylation (if using POCl₃/DMF) check_side_product->vilsmeier Yes decomposition Suspicion: General Decomposition (charring, streaking on TLC) check_side_product->decomposition No change_reagent Action: - Avoid POCl₃/DMF combination - Switch to PPA or TFAA vilsmeier->change_reagent change_reagent->purify milder_cond Action: - Lower reaction temperature - Use milder dehydrating agent (e.g., PPh₃/I₂) decomposition->milder_cond milder_cond->purify

Caption: Troubleshooting workflow for impurity management.

Frequently Asked Questions (FAQs)

Q3: What are the most common synthetic routes to 2,5-disubstituted oxazoles like this one?

A3: Several classical and modern methods exist for synthesizing 2,5-disubstituted oxazoles.[1]

  • Robinson-Gabriel Synthesis : The cyclodehydration of 2-acylamino ketones. This is often the most direct and robust method for this substitution pattern.[1][2]

  • Fischer Oxazole Synthesis : The reaction of a cyanohydrin with an aldehyde. This method is historically significant but can be limited by the availability of starting materials and harsh conditions.[1]

  • Van Leusen Reaction : A versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), but less direct for 2,5-disubstituted targets.[1][8]

  • Modern Catalytic Methods : Various metal-catalyzed methods, including those using copper, palladium, or cobalt, have been developed for oxazole synthesis, often offering milder conditions and broader substrate scope.[9][10][11]

Q4: How do I prepare the required starting material, N-(2-(4-methoxyphenyl)-2-oxoethyl)isonicotinamide?

A4: The 2-acylamino ketone precursor is typically not commercially available and must be synthesized. A common and reliable method is the acylation of a 2-amino ketone.

Experimental Protocol: Synthesis of the 2-Acylamino Ketone Precursor

  • Starting Materials : You will need 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride and isonicotinoyl chloride (or isonicotinic acid with a coupling agent).

  • Reaction Setup : Dissolve 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (2.2 eq), to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

  • Acylation : Cool the mixture in an ice bath (0°C). Slowly add a solution of isonicotinoyl chloride (1.1 eq) in the same solvent.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC.

  • Work-up and Purification : Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N-(2-(4-methoxyphenyl)-2-oxoethyl)isonicotinamide.

Q5: What are the critical reaction parameters to control for maximizing yield?

A5: Beyond the choice of dehydrating agent, several other parameters are crucial:

  • Temperature Control : Precise temperature control is vital. For many dehydrating agents, excessive heat can promote side reactions and decomposition. A systematic study of reaction temperature, for instance screening at 60°C, 80°C, and 100°C, can identify the optimal point where product formation is maximized while byproduct formation is minimized.[3][12]

  • Anhydrous Conditions : Many dehydrating agents (e.g., POCl₃, TFAA) are highly water-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents to prevent reagent quenching, which would halt the reaction.[6]

  • Purity of Starting Materials : Using highly pure starting materials is essential to prevent the introduction of competing reactants that can lead to undesired side products.[3]

References

  • A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles. Benchchem.
  • Wang, J., Cheng, Y., Xiang, J., & Wu, A. (2019). Synthesis of 2,5-Disubstituted Oxazoles from Arylacetylenes and α-Amino Acids through an I2/Cu(NO3)2•3H2O-Assisted Domino Sequence. Synlett, 30(06), 743-747.
  • Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications (RSC Publishing).
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Benchchem.
  • A facile synthesis of 2,5-disubstituted oxazoles via a copper-catalyzed cascade reaction of alkenes with azides. Chemical Communications (RSC Publishing).
  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC.
  • 5-Iii) Sem 4 | PDF. Scribd.
  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. Journal of Organic Chemistry, 38(12), 2277-2278.
  • Robinson-Gabriel Synthesis. SynArchive.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • "side reactions in the Robinson-Gabriel synthesis of oxazoles". Benchchem.
  • Optimizing reaction conditions for the synthesis of oxazole derivatives. Benchchem.
  • Optimization of the oxazole synthesis using the pre-catalyst 3a. a,b. ResearchGate.
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH.
  • Oxazole Reactions and Aromaticity Insights | PDF. Scribd.
  • Preparation of 5-(2Methoxy4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497 | Request PDF. ResearchGate.

Sources

Optimization

how to resolve solubility issues of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole in DMSO

A Guide to Resolving Solubility Challenges in DMSO Welcome to the technical support center for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving Solubility Challenges in DMSO

Welcome to the technical support center for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole in DMSO at my desired concentration. What are the initial troubleshooting steps?

A1: Difficulty in dissolving a compound in DMSO is a common challenge. The initial steps should be systematic, starting with the least harsh methods to avoid potential compound degradation. We recommend the following sequence:

  • Ensure Quality of DMSO: DMSO is highly hygroscopic, and absorbed water can significantly decrease its solvating power.[1][2] Always use anhydrous, high-purity DMSO from a freshly opened bottle.[3]

  • Vortexing: Vigorous mixing is the first and simplest step. Vortex the solution for 2-5 minutes to facilitate the dissolution process.[4]

  • Gentle Warming: If vortexing is insufficient, gently warm the solution in a water bath set to 37-40°C for 10-15 minutes.[5][6] This increases the kinetic energy of the molecules, aiding dissolution. However, be mindful of the thermal stability of the compound (see Q3).

  • Sonication: Utilize a bath sonicator for 5-10 minutes.[4] The high-frequency sound waves create micro-agitations that can break down compound aggregates and enhance solubility.[1][2]

If the compound remains insoluble after these steps, it may be necessary to prepare a more dilute stock solution.

Q2: My compound was dissolved in DMSO, but it precipitated after being stored at -20°C. What causes this and how can I resolve it?

A2: This phenomenon is often due to a few factors:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to the formation of crystalline structures that are difficult to redissolve.[3] It is best practice to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[7]

  • Water Absorption: Even at low temperatures, if the container is not properly sealed, DMSO can absorb moisture from the atmosphere, reducing the compound's solubility.[3]

  • Supersaturation: It is possible that the initial solution was supersaturated. Over time, the compound crystallizes out to reach its thermodynamic solubility limit.

To redissolve the precipitate, you can try the gentle warming and sonication steps mentioned in A1.[1][2] If the precipitate persists, it indicates that the concentration is likely above the compound's solubility limit under those storage conditions.

Q3: Is it safe to heat my solution of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole in DMSO? What is the thermal stability of the compound?

Given that gentle warming is a common practice to aid dissolution, short-term heating to 37-40°C is generally considered safe.[5][6] For any new compound, it is prudent to perform a preliminary stability test if heating is required for dissolution. A simple approach is to dissolve a small amount of the compound with heat, store it at your intended experimental temperature, and analyze it by HPLC or LC-MS after 24 hours to check for degradation products.

Q4: Can I adjust the pH of the DMSO solution to improve solubility?

A4: While DMSO itself is an aprotic solvent and does not have a pH in the same way an aqueous solution does, the concept of modifying the compound's ionization state is relevant, especially if co-solvents or aqueous buffers will be used subsequently. The pyridine moiety in your compound is weakly basic, with a typical pKa of around 5.[9] Protonating the pyridine nitrogen to form a pyridinium salt can significantly increase aqueous solubility.[9][10]

To achieve this, you could add a small amount of a suitable acid. However, direct acidification of a pure DMSO stock is not standard practice and may lead to unwanted reactions. A more practical approach is to consider the pH of the aqueous buffer you will be diluting your DMSO stock into. Adjusting the pH of the final aqueous solution to be at least two pH units below the pKa of the pyridine nitrogen can enhance the solubility of the compound in the final assay medium.[9]

Q5: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A5: This is a very common issue known as "crashing out" and occurs due to the drastic change in solvent polarity. Here are several strategies to mitigate this:

  • Serial Dilution in DMSO: Before the final dilution into your aqueous medium, perform serial dilutions in 100% DMSO.[5][11] This reduces the concentration of the compound in the aliquot added to the aqueous phase.

  • Rapid Mixing: Add the DMSO stock to the aqueous media while vortexing or stirring vigorously.[4] This ensures rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.

  • Lower Concentration Stock: Preparing a more dilute initial stock in DMSO (e.g., 1 mM instead of 10 mM) means you will add a larger volume to your media, which can sometimes aid in dispersion.[4]

  • Use of Co-solvents: If your experimental system allows, the inclusion of a small percentage of a water-miscible organic co-solvent in your final aqueous medium can help maintain solubility.[9] Common co-solvents include ethanol and polyethylene glycols (PEGs).[9]

Troubleshooting Guide

This guide provides a structured approach to resolving solubility issues with 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole in DMSO.

Visual Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Determination of Maximum Solubility in DMSO

This protocol allows you to experimentally determine the maximum solubility of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole in DMSO at room temperature.[12]

Materials:

  • 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

  • Anhydrous DMSO

  • Vortex mixer

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small volume of DMSO (e.g., 100 µL).

    • Vortex vigorously for 2-3 minutes.

    • If the compound fully dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed.

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached. Mix gently periodically.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile) in which the compound is highly soluble and can be accurately quantified.

    • Determine the concentration of the compound in the diluted sample using a calibrated HPLC or UV-Vis spectroscopy method.

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution.[5]

Materials:

  • 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (MW: 252.27 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate Required Mass: For a 10 mM solution, the calculation is as follows:

    • Mass (mg) = 10 mmol/L * 0.25227 g/mmol * Volume (L) * 1000 mg/g

    • For 1 mL (0.001 L): Mass = 10 * 0.25227 * 0.001 * 1000 = 2.52 mg

  • Weighing: Accurately weigh 2.52 mg of the compound into a sterile tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex until the compound is completely dissolved.

    • If necessary, use gentle warming (37-40°C) or sonication to aid dissolution.

  • Storage:

    • Store the stock solution in tightly sealed aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Data Summary Table

PropertyValue/InformationSource
Molecular Formula C₁₅H₁₂N₂O₂[13]
Molecular Weight 252.27 g/mol
CAS Number 96753-33-2[13]
Physical Form Orange powder
Predicted pKa The pyridine moiety suggests a basic character with a pKa around 5.[9]
General Stability The oxazole ring is thermally stable.[8] Pyridine rings can be sensitive to strong acids and oxidation.[10]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[14]

References

  • National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]

  • Oldenburg, K. et al. High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening. 2005;8(6):499-512. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • Hielscher Ultrasonics. Improved Remdesivir Solubility by Sonication. Available from: [Link]

  • Al-dujaili, L. et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. 2022;27(15):5048. Available from: [Link]

  • gChem. DMSO. Available from: [Link]

  • Molecules. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Available from: [Link]

  • National Center for Biotechnology Information. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available from: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]

  • ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized? Available from: [Link]

  • Appchem. 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • LookChem. Cas 1011-51-4,5-(4-METHOXYPHENYL)OXAZOLE. Available from: [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Welcome to the technical support center for the crystallization of 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. The information herein is based on established principles of crystallization, data on structurally related compounds, and general organic chemistry best practices.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and detailed protocols to resolve the issues.

Problem 1: The Compound Fails to Crystallize and Remains as an Oil ("Oiling Out")

Question: I've cooled my saturated solution, but instead of crystals, a viscous oil has separated. What is happening and how can I fix it?

Expert Analysis: "Oiling out" is a common issue in crystallization and represents a liquid-liquid phase separation rather than the desired liquid-solid phase separation. This typically occurs when the solute's concentration in the solution exceeds its supersaturation limit at a given temperature, but the energy barrier for nucleation is too high. The solute then separates as a supercooled liquid phase. Several factors can contribute to this, including a very high degree of supersaturation, rapid cooling, or the presence of impurities that inhibit crystal nucleation. The molecular structure of 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole, with its rotatable bonds and potential for various intermolecular interactions, may be prone to this behavior if conditions are not optimal.

Troubleshooting Protocol for Oiling Out
  • Reduce the Rate of Cooling: Rapid cooling is a frequent cause of oiling out.

    • Allow the heated, saturated solution to cool to room temperature on the benchtop, undisturbed.

    • For even slower cooling, insulate the flask with glass wool or place it within a larger beaker of warm water (a makeshift water bath) to slow heat loss.

  • Decrease Supersaturation: The solution may be too concentrated.

    • Add a small amount (5-10% by volume) of the hot solvent back to the oiled-out mixture and reheat until a clear solution is formed.

    • Attempt the slow cooling process again. Repeat with incremental additions of solvent until crystal formation is favored over oiling.

  • Utilize a Co-solvent System (Antisolvent Crystallization): A co-solvent or "antisolvent" can reduce the solubility of the compound more gradually.

    • Dissolve the compound in a minimal amount of a "good" solvent at room temperature (e.g., dichloromethane or acetone).

    • Slowly add a miscible "poor" solvent (an antisolvent, such as hexane or heptane) dropwise until persistent turbidity is observed.

    • Add a few drops of the good solvent to redissolve the turbidity and then allow the system to stand undisturbed. The slow evaporation of the more volatile solvent or vapor diffusion can lead to controlled crystal growth.

  • Promote Nucleation: If the solution remains clear and supersaturated without forming crystals or oil, nucleation may be the limiting step.

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for nucleation.

    • Seeding: If you have a previous batch of crystals, add a single, small crystal to the supersaturated solution to act as a template for growth.

Problem 2: The Resulting Crystals are Very Fine Needles or a Powder, Making Filtration and Washing Difficult

Question: My crystallization yielded a product, but it's a fine powder or tiny needles that clog the filter paper. How can I obtain larger, more manageable crystals?

Expert Analysis: The formation of very small crystals is typically a result of rapid and widespread nucleation, followed by slow growth. When nucleation happens too quickly, a large number of small crystals form simultaneously, competing for the available solute and thus not growing to a significant size. The goal is to create conditions that favor crystal growth over nucleation. The choice of solvent is critical, as it can influence the crystal habit (the external shape of the crystal) through specific interactions with different crystal faces.[1][2] For instance, solvents that strongly interact with certain faces can inhibit growth in that direction, leading to changes in the crystal's aspect ratio (e.g., from needles to plates or blocks).[2]

Troubleshooting Protocol for Poor Crystal Habit
  • Solvent System Optimization: The solvent has the largest impact on crystal habit.[3]

    • Screening: Conduct a systematic solvent screen. A good starting point for a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, was a mixture of petroleum ether and ethyl acetate.[4] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).

    • Solubility Testing: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[5]

    • Mixed Solvents: Experiment with binary or even tertiary solvent systems. The interactions in a mixed solvent system can be complex and can significantly alter the crystal habit.[1]

  • Control the Rate of Supersaturation:

    • Slow Cooling: As mentioned previously, slow cooling is paramount. A slower approach to the supersaturation point allows fewer nuclei to form and provides more time for solute molecules to deposit onto existing crystal lattices.

    • Slow Evaporation: Dissolve the compound in a suitable solvent at room temperature to near-saturation. Loosely cap the vial and allow the solvent to evaporate over several hours to days. This is a very gentle method for achieving supersaturation.[6]

    • Vapor Diffusion: Place a small, open vial of your compound dissolved in a good solvent inside a larger, sealed jar containing a more volatile antisolvent. The slow diffusion of the antisolvent vapor into the solution will gradually decrease the solubility and promote the growth of large, high-quality crystals.[6]

Workflow for Improving Crystal Size and Habit

G start Start: Fine Needles or Powder Obtained solvent_screen Conduct Solvent Screen (e.g., Ethyl Acetate, Toluene, Alcohols) start->solvent_screen Primary Approach slow_cooling Implement Slow Cooling Protocol (Insulated flask, slow ramp-down) solvent_screen->slow_cooling With Promising Solvent slow_evap Try Slow Evaporation Method slow_cooling->slow_evap If still too small result Result: Larger, Blockier Crystals slow_cooling->result Success vapor_diff Attempt Vapor Diffusion (e.g., DCM/Hexane) slow_evap->vapor_diff If still too small slow_evap->result Success vapor_diff->result Success

Caption: Decision workflow for improving crystal morphology.

Problem 3: The Crystallization Yield is Low

Question: I've successfully obtained crystals, but the amount of recovered material is significantly lower than expected. What factors could be causing this?

Expert Analysis: Low yield can stem from several factors. The most common is that the compound has a higher than anticipated solubility in the mother liquor at the final cooling temperature. Another possibility is incomplete precipitation, where a significant amount of the compound remains in the supersaturated solution. Finally, mechanical losses during the transfer, filtration, and washing steps can contribute to a lower-than-expected yield.

Troubleshooting Protocol for Low Yield
  • Optimize the Final Temperature:

    • If cooling to room temperature, try further cooling the flask in an ice bath (0 °C) or even a dry ice/acetone bath for a short period to maximize precipitation. Be cautious, as this can sometimes cause impurities to precipitate as well.

  • Choose a Different Solvent: The compound might be too soluble in the chosen solvent even at low temperatures. Revisit the solvent screening process to find a solvent where the solubility difference between hot and cold is more pronounced.

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover a second crop.

    • Take the filtrate (mother liquor) and reduce the solvent volume by 25-50% using a rotary evaporator.

    • Attempt to crystallize from this more concentrated solution. Note that this second crop may be less pure than the first.

  • Minimize Transfer and Washing Losses:

    • Ensure all crystalline material is transferred from the flask to the filter. Use a small amount of the cold mother liquor to rinse the flask.

    • Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product. The wash solvent should be one in which the product is sparingly soluble.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents to screen for the crystallization of 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole?

A1: Based on the structure (containing aromatic rings, an ether, and a basic pyridine nitrogen), a range of solvents should be effective. A good starting point would be:

  • Polar Protic Solvents: Ethanol, Isopropanol

  • Polar Aprotic Solvents: Ethyl Acetate, Acetone, Acetonitrile

  • Nonpolar Aromatic Solvents: Toluene

  • Mixed Solvent Systems: Toluene/Heptane, Ethyl Acetate/Hexane, Dichloromethane/Hexane. A related bromo-oxazole was successfully crystallized from a petroleum ether/ethyl acetate mixture, making this a promising system to investigate.[4]

Q2: Could my compound exist as different polymorphs? How would I know?

A2: Yes, polymorphism (the ability of a solid to exist in more than one crystal form) is a common phenomenon for organic molecules and can significantly impact properties like solubility and bioavailability.[7] Different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs. You might suspect polymorphism if you observe different crystal shapes, melting points, or spectroscopic (e.g., solid-state IR or NMR) data from different batches. Definitive characterization of polymorphs requires analytical techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[7]

Q3: The color of my isolated solid is different from the reported orange powder. What could be the reason?

A3: A difference in color could indicate the presence of an impurity. However, it can also be a result of a different crystal form (polymorph) or a different crystal habit. Fine powders often appear lighter in color than large, well-formed crystals of the same material. If you are concerned about purity, it is best to analyze the material by methods such as HPLC, LC-MS, and NMR.

Q4: The oxazole ring is known to be potentially unstable. Could my crystallization conditions be degrading the compound?

A4: While the oxazole ring is aromatic, it can be susceptible to cleavage under harsh acidic or basic conditions, or upon prolonged exposure to UV light.[8] Most standard crystallization protocols using neutral solvents and moderate temperatures are unlikely to cause degradation. However, if your process involves strong acids or bases, or if you are refluxing for extended periods, degradation is a possibility. If you suspect degradation, analyze your mother liquor by TLC or LC-MS to check for the appearance of new spots or peaks.

Solvent Selection and Polarity Table
SolventPolarity IndexBoiling Point (°C)Notes
Heptane0.198Common antisolvent for nonpolar to moderately polar compounds.
Toluene2.4111Good for aromatic compounds; often yields good quality crystals.
Ethyl Acetate4.477A versatile, moderately polar solvent. Good starting point.
Acetone5.156A more polar option, but its volatility can make slow crystallization tricky.
Isopropanol3.982A common protic solvent for recrystallization.
Ethanol4.378Similar to isopropanol, slightly more polar.
Acetonitrile5.882A polar aprotic solvent that can offer different selectivity.

References

  • Zhang, Y., et al. Understanding the role of solvent in regulating the crystal habit. RSC Publishing. Available from: [Link]

  • Rasenack, N., & Müller, B. W. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC. Available from: [Link]

  • PubChem. 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide. Available from: [Link]

  • Jiang, S., & ter Horst, J. H. The Effect of Solvent on Crystal Growth and Morphology. ResearchGate. Available from: [Link]

  • Wang, Y., et al. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Available from: [Link]

  • Molbase. 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Available from: [Link]

  • Bolourtchian, N., & Nokhodchi, A. The effect of solvent and crystallization conditions on habit modification of Carbamazepine. ResearchGate. Available from: [Link]

  • Kumar, S., et al. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. PMC. Available from: [Link]

  • Appchem. 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole. Available from: [Link]

  • LookChem. 5-(4-METHOXYPHENYL)OXAZOLE. Available from: [Link]

  • Murtuja, S., et al. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available from: [Link]

  • Murtuja, S., et al. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. Available from: [Link]

  • Kumar, A., & Singh, R. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. Available from: [Link]

Sources

Optimization

reducing byproduct impurities in 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole preparation

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms and strategies to minimize byproduct formation, ensuring the integrity of your research and development.

I. Understanding the Synthetic Landscape

The synthesis of 2,5-disubstituted oxazoles like 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is most commonly achieved through two primary routes: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Each method presents its own set of challenges and potential for impurity generation.

A. Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-acylamino-ketone precursor.[1][2] The choice of cyclodehydrating agent is critical and can significantly impact the reaction's success and impurity profile.[1][3]

B. Van Leusen Oxazole Synthesis

This route utilizes the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[4] It offers a convergent approach but is also susceptible to specific side reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole, presented in a question-and-answer format.

Question 1: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification by column chromatography difficult. What could this impurity be?

Answer:

This is a common issue, and the identity of the byproduct often depends on the synthetic route employed.

  • Robinson-Gabriel Route: A likely culprit is the unreacted 2-acylamino-ketone starting material . This can occur due to incomplete cyclodehydration. Another possibility is the formation of an over-acylated or rearranged product , especially under harsh acidic conditions. The electron-rich 4-methoxyphenyl ring is susceptible to electrophilic substitution, which can be promoted by strong acids.[3]

  • Van Leusen Route: In this case, a common byproduct is the oxazoline intermediate , which results from incomplete elimination of the tosyl group. Another potential impurity is the dimer of TosMIC or byproducts arising from the self-condensation of the starting aldehydes.

Recommended Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: Carefully control the reaction temperature. For the Robinson-Gabriel synthesis, excessive heat can lead to charring and the formation of complex mixtures. A gradual increase in temperature might be necessary to drive the reaction to completion without degrading the product.

    • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products.

  • Choice of Reagents (Robinson-Gabriel):

    • Milder Cyclodehydrating Agents: If you are using strong acids like concentrated sulfuric acid, consider switching to milder reagents such as phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA).[1][5] For sensitive substrates, a combination of triphenylphosphine (PPh₃) and iodine (I₂) can be effective.[5]

  • Purification Strategy:

    • Acid-Base Extraction: The basicity of the pyridine ring in your target molecule can be exploited for purification. After the reaction, dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as the pyridinium salt, while less basic impurities remain in the organic layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract your product back into an organic solvent.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6] Experiment with different solvents to find the optimal conditions.

Question 2: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields can stem from several factors, from the quality of your starting materials to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Purity of Starting Materials: Ensure that your starting materials, particularly the 2-acylamino-ketone for the Robinson-Gabriel synthesis or the aldehydes for the Van Leusen synthesis, are of high purity. Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.[7]

  • Incomplete Reaction:

    • Robinson-Gabriel: The cyclodehydration step may be sluggish. Consider increasing the reaction temperature or using a more potent dehydrating agent (see table below).

    • Van Leusen: Ensure you are using a sufficiently strong base to deprotonate the TosMIC and that the reaction is allowed to proceed for an adequate amount of time.

  • Product Degradation: The oxazole ring can be sensitive to strong acids and high temperatures. If you suspect product degradation, consider using milder reaction conditions or a shorter reaction time.

  • Work-up and Purification Losses: The acid-base extraction mentioned previously can sometimes lead to losses if the pH is not carefully controlled or if multiple extractions are not performed. Ensure complete extraction and minimize handling losses.

Cyclodehydrating Agent (Robinson-Gabriel)Typical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ High temperatureInexpensive, strongHarsh, can cause charring and side reactions
POCl₃ Reflux in an inert solventEffective, moderate conditionsCorrosive, requires careful handling
PPA (Polyphosphoric acid) High temperatureGood for less reactive substratesViscous, difficult to stir
TFAA Room temperature or gentle heatingMild conditionsExpensive, can be highly reactive
PPh₃ / I₂ Mild conditionsGood for sensitive substratesStoichiometric reagents, more complex work-up

Question 3: I am concerned about potential side reactions involving the pyridine and methoxyphenyl groups. What should I look out for?

Answer:

The electronic properties of the pyridinyl and 4-methoxyphenyl substituents can indeed influence the reaction and lead to specific side products.

  • Pyridine Nitrogen Reactivity: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and basic.

    • N-Alkylation/Acylation: In the presence of electrophilic reagents (e.g., from the dehydrating agent or byproducts), the pyridine nitrogen can be alkylated or acylated, forming a pyridinium salt. This can deactivate the ring and complicate purification.

    • Coordination to Lewis Acids: If a Lewis acid is used as a catalyst, it can coordinate to the pyridine nitrogen, potentially inhibiting the desired reaction.

  • 4-Methoxyphenyl Ring Reactivity: The methoxy group is a strong electron-donating group, activating the phenyl ring towards electrophilic aromatic substitution.[8][9][10]

    • Electrophilic Substitution: Under strongly acidic conditions (e.g., with concentrated H₂SO₄), the anisole ring can undergo electrophilic substitution reactions such as sulfonation or Friedel-Crafts type reactions with reaction byproducts. This will lead to impurities with additional functional groups on the methoxyphenyl ring.

Mitigation Strategies:

  • Protecting Groups: While often adding extra steps, temporarily protecting the pyridine nitrogen (e.g., as an N-oxide) can prevent unwanted side reactions. The N-oxide can be removed later in the synthetic sequence.

  • Choice of Reagents: Opt for milder, non-acidic conditions where possible to minimize electrophilic attack on the methoxyphenyl ring.

  • Careful Stoichiometry: Use the minimum effective amount of acidic reagents to avoid excess that could promote side reactions.

III. Experimental Protocols

The following are generalized protocols for the two main synthetic routes. It is crucial to adapt and optimize these based on your specific experimental setup and observations.

Protocol 1: Robinson-Gabriel Synthesis

Robinson_Gabriel cluster_0 Step 1: Preparation of 2-Acylamino-ketone cluster_1 Step 2: Cyclodehydration Start 2-Amino-1-(4-methoxyphenyl)ethan-1-one Reaction1 Acylation (0°C to RT) Start->Reaction1 Reagent1 Isonicotinoyl chloride Reagent1->Reaction1 Base Pyridine or Triethylamine Base->Reaction1 Solvent1 Anhydrous DCM or THF Solvent1->Reaction1 Workup1 Aqueous Work-up Reaction1->Workup1 Precursor 2-(Isonicotinamido)-1-(4-methoxyphenyl)ethan-1-one Workup1->Precursor Precursor_c 2-(Isonicotinamido)-1-(4-methoxyphenyl)ethan-1-one Reaction2 Cyclodehydration (Reflux) Precursor_c->Reaction2 Dehydrating_Agent POCl₃ or TFAA Dehydrating_Agent->Reaction2 Solvent2 Anhydrous Toluene or Dioxane Solvent2->Reaction2 Workup2 Quenching & Extraction Reaction2->Workup2 Purification Column Chromatography or Recrystallization Workup2->Purification Product 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole Purification->Product

Robinson-Gabriel Synthesis Workflow

Step-by-Step Methodology:

  • Synthesis of 2-(Isonicotinamido)-1-(4-methoxyphenyl)ethan-1-one:

    • Dissolve 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloride salt.

    • Cool the mixture to 0°C and slowly add a solution of isonicotinoyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Perform an aqueous work-up, and purify the crude product by column chromatography or recrystallization to obtain the 2-acylamino-ketone precursor.

  • Cyclodehydration:

    • Dissolve the 2-acylamino-ketone precursor in an anhydrous solvent like toluene or dioxane.

    • Add the chosen cyclodehydrating agent (e.g., POCl₃ or TFAA) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by pouring it into ice-water.

    • Neutralize the solution and extract the product with a suitable organic solvent.

    • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.

Protocol 2: Van Leusen Oxazole Synthesis

Van_Leusen Aldehyde 4-Methoxybenzaldehyde Reaction_VL Van Leusen Reaction (Reflux) Aldehyde->Reaction_VL TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Reaction_VL Base_VL K₂CO₃ or other suitable base Base_VL->Reaction_VL Solvent_VL Methanol or other protic solvent Solvent_VL->Reaction_VL Workup_VL Aqueous Work-up Reaction_VL->Workup_VL Purification_VL Column Chromatography or Recrystallization Workup_VL->Purification_VL Product_VL 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole Purification_VL->Product_VL

Van Leusen Synthesis Workflow

Step-by-Step Methodology:

  • To a solution of 4-methoxybenzaldehyde and isonicotinaldehyde in a protic solvent like methanol, add tosylmethyl isocyanide (TosMIC).

  • Add a base, such as potassium carbonate, and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate the Robinson-Gabriel synthesis? A1: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields by minimizing thermal decomposition. It is a valuable technique to explore for optimizing your synthesis.

Q2: What is the best way to remove the tosyl byproduct from the Van Leusen reaction? A2: The p-toluenesulfinic acid byproduct can often be removed by washing the organic layer with a basic aqueous solution during the work-up. It is also typically separable from the desired product during column chromatography due to differences in polarity.

Q3: My final product is an oil, making recrystallization impossible. What are my purification options? A3: If your product is an oil, column chromatography is the primary method of purification. If you are still struggling with co-eluting impurities, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system for your chromatography. Preparative High-Performance Liquid Chromatography (HPLC) can also be an effective, albeit more resource-intensive, option for purifying difficult mixtures.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide detailed structural information and help identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): This will allow you to assess the purity of your final compound.

By understanding the underlying chemistry and potential pitfalls of these synthetic routes, you can effectively troubleshoot and optimize the preparation of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole, leading to higher yields and purer products.

References

  • Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.[Link]

  • Accounts of Chemical Research. (2016, June 7). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions.[Link]

  • YouTube. (2017, November 27). Electrophilic Substitution Reaction Of Anisole | Alcohol,phenol & Ether |Organic Chemistry |Part 22.[Link]

  • YouTube. (2023, August 2). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis.[Link]

  • Reddit. (2018, November 5). Suzuki purification problem : r/OrganicChemistry.[Link]

  • Wikipedia. Electrophilic aromatic substitution.[Link]

  • Wikipedia. Robinson–Gabriel synthesis.[Link]

  • Chemproc. (2020, November 14). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation.[Link]

  • Quimicafacil.net. Alkylation and acylation of pyridine.[Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • PMC. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates.[Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation.[Link]

  • Organic Chemistry Portal. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.[Link]

  • SynArchive. Robinson-Gabriel Synthesis.[Link]

  • RSC Publishing. (2023, December 19). Organic & Biomolecular Chemistry.[Link]

  • PMC. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.[Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.[Link]

  • ResearchGate. (2026, March 5). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.[Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.[Link]

  • LOCKSS. (1993). NEW CHEMISTRY OF OXAZOLES Alfred Hassner and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe.* [Link]

  • John Wiley & Sons, Inc. (2003). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Methods for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole Analysis

Welcome to the technical support center for the HPLC analysis of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common chromatographic challenges encountered with this and structurally similar molecules. As a polar, basic compound, 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole requires careful consideration of method parameters to achieve robust and reliable results. This document provides not just protocols, but the scientific reasoning behind them, empowering you to effectively troubleshoot and optimize your HPLC methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup of an HPLC method for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole.

Q1: What are the key structural features of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole that influence its chromatographic behavior?

A1: The molecule possesses several key features that dictate its behavior in reversed-phase HPLC. The pyridine ring contains a basic nitrogen atom, making the compound ionizable.[1] The methoxyphenyl and oxazole rings contribute to its overall hydrophobicity and provide sites for potential π-π interactions. Its polar nature suggests that it may be poorly retained on traditional C18 columns under highly aqueous conditions.[2]

Q2: What is a good starting point for column selection?

A2: For polar basic compounds, a modern, high-purity silica C18 column is a common starting point.[3][4] These columns have fewer exposed, acidic silanol groups, which helps to minimize peak tailing.[4] For enhanced retention of polar compounds, consider columns with polar-embedded or polar-endcapped stationary phases.[5][6] A phenyl-hexyl phase could also be a good choice to exploit potential π-π interactions with the aromatic rings of the analyte.[7]

Q3: How does mobile phase pH affect the analysis?

A3: Mobile phase pH is one of the most powerful tools for optimizing the chromatography of ionizable compounds like this one.[1][8] The pyridine nitrogen has a pKa in the mid-range (typically around 5-6 for pyridine derivatives). To ensure good peak shape and stable retention, the mobile phase pH should be controlled with a suitable buffer and kept at least 1.5-2 pH units away from the analyte's pKa.[9][10] Operating at a low pH (e.g., pH 2.5-3.5) will ensure the pyridine nitrogen is consistently protonated (ionized), which can reduce peak tailing caused by silanol interactions.[11] Conversely, a high pH (e.g., >8) would keep it in its neutral, more retentive form.[1]

Q4: Which organic modifier should I use: acetonitrile or methanol?

A4: Both acetonitrile (ACN) and methanol (MeOH) are common choices for reversed-phase HPLC.[12] Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths.[10][13] Methanol can offer different selectivity due to its hydrogen-bonding properties.[7][10] It is often beneficial to screen both solvents during method development, as they can significantly alter the elution order of the main compound and its impurities.[7]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your analysis.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is the most common issue for basic analytes and is often caused by secondary interactions between the protonated basic analyte and ionized residual silanol groups on the silica-based stationary phase.[14][15]

Causality: At a mid-range pH, a portion of the silanol groups (Si-OH) on the column packing are deprotonated (SiO-), creating negatively charged sites. The positively charged (protonated) pyridine ring of your analyte can interact with these sites via ion-exchange, momentarily delaying its elution and causing the characteristic tail.

Solutions:

  • Control Mobile Phase pH (Ion Suppression):

    • Low pH Approach: Lowering the mobile phase pH to 2.5-3.5 using a buffer like phosphate or formate protonates the residual silanol groups, neutralizing them and minimizing the unwanted ionic interaction.[11][16] This is the most common and effective solution.

    • High pH Approach: Alternatively, using a high pH (e.g., 8-10) with a compatible column (e.g., a hybrid-silica or bidentate C18) will deprotonate the analyte, making it neutral.[1] This increases retention and can also improve peak shape.

  • Select an Appropriate Column:

    • Use a modern, high-purity (Type B) silica column with low silanol activity.[4]

    • Employ an end-capped column where the residual silanols have been chemically deactivated.

    • Consider columns with polar-embedded groups or alternative bonding chemistries that shield the silanols.[3]

  • Use Mobile Phase Additives:

    • Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also be effective, but TEA is not MS-compatible and can be difficult to remove from the column. This is now a less common approach.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is mobile phase pH buffered and >2 units from analyte pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with 20mM Phosphate or Formate buffer. check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped C18 or Phenyl column? check_ph->check_column Yes problem_solved Problem Resolved adjust_ph->problem_solved change_column Switch to a column with low silanol activity or a different selectivity (e.g., Polar-Embedded). check_column->change_column No check_overload Is the peak unusually broad or fronting at high concentrations? check_column->check_overload Yes change_column->problem_solved reduce_load Reduce injection volume or sample concentration. check_overload->reduce_load Yes check_overload->problem_solved No reduce_load->problem_solved

Caption: Decision tree for troubleshooting peak tailing.

Issue 2: Inconsistent Retention Times

Fluctuations in retention time can compromise the reliability and precision of your analytical method.[17]

Causality: The primary causes of shifting retention times are changes in the mobile phase composition, insufficient column equilibration, or temperature fluctuations.[18]

Solutions:

  • Ensure Proper Mobile Phase Preparation:

    • Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier.[11] Adding organic solvent can alter the apparent pH of the buffer.[19]

    • Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Adequate Column Equilibration:

    • Before starting a sequence of analyses, equilibrate the column with the mobile phase for a sufficient amount of time. For reversed-phase, 10-15 column volumes is a good starting point. Monitor the baseline and system pressure until they are stable.

  • Use a Column Thermostat:

    • Column temperature affects both the viscosity of the mobile phase and the kinetics of retention. Maintaining a constant and slightly elevated temperature (e.g., 30-40 °C) will improve reproducibility.[10]

Issue 3: Poor Resolution from Impurities

Achieving adequate separation between the main analyte peak and any impurities or degradants is critical for accurate quantification.

Causality: Poor resolution means the selectivity (α) of the chromatographic system is insufficient to differentiate between the compounds.

Solutions:

  • Optimize the Organic Content (%B):

    • If peaks are eluting too closely together, try adjusting the percentage of the organic solvent. A small decrease in the organic content will increase retention and may improve separation. A systematic approach is to vary the organic modifier percentage in small increments (e.g., 2-5%).

  • Change the Organic Modifier:

    • Switching from acetonitrile to methanol (or vice versa) is a powerful way to change selectivity.[7] The different intermolecular interactions (dipole-dipole vs. hydrogen bonding) can significantly alter the elution pattern.

  • Adjust Mobile Phase pH:

    • If the impurities have different ionizable groups than the main analyte, changing the pH can drastically alter selectivity and improve resolution.[1][8]

Experimental Protocols & Data

Protocol 1: Systematic HPLC Method Development

This protocol outlines a systematic approach to developing a robust method for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole.

  • Initial Scouting Gradient:

    • Column: High-purity C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% B over 20 minutes.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or a lambda max determined by PDA).

    • Purpose: This initial run helps to determine the approximate organic percentage needed to elute the compound and reveals the presence of any late-eluting impurities.

  • Isocratic Method Optimization:

    • Based on the retention time (t_R) from the scouting gradient, calculate an approximate isocratic mobile phase composition.

    • Run a series of isocratic methods, adjusting the %B to achieve a retention factor (k') between 2 and 10 for the main peak. This range typically provides good resolution and reasonable run times.

  • Selectivity Optimization:

    • If resolution is poor, repeat the optimization steps using methanol as the organic modifier.

    • If necessary, evaluate different pH values (e.g., using a phosphate buffer at pH 7, if using a pH-stable column) to see the effect on selectivity.

Method Development Workflow

G start Define Analytical Goal (Purity, Quantification) select_col Select Column (e.g., C18, Phenyl-Hexyl) start->select_col scout_grad Run Scouting Gradient (e.g., 5-95% ACN) select_col->scout_grad eval_scout Evaluate Peak Shape & Retention scout_grad->eval_scout calc_iso Calculate Starting Isocratic %B eval_scout->calc_iso opt_iso Optimize Isocratic %B for k' = 2-10 calc_iso->opt_iso eval_res Resolution Acceptable? opt_iso->eval_res opt_select Optimize Selectivity: - Change Solvent (MeOH) - Adjust pH eval_res->opt_select No validate Method Validation (ICH Guidelines) eval_res->validate Yes opt_select->opt_iso

Caption: Systematic workflow for HPLC method development.

Data Tables

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µmGood starting point for general reversed-phase separations.[20]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Low pH to ensure consistent protonation of the basic analyte and suppress silanol interactions.[11]
Mobile Phase B AcetonitrileGood UV transparency and low viscosity.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[4]
Column Temp. 35 °CImproves reproducibility and can enhance peak efficiency.
Injection Vol. 10 µLA typical volume; should be adjusted based on concentration.
Detection UV at 254 nm or λmaxAromatic structure suggests strong UV absorbance.

Table 2: Effect of Mobile Phase pH on Retention and Peak Shape for a Pyridyl Compound

Mobile Phase pHRetention Factor (k')USP Tailing FactorObservation
2.52.81.1Good retention, symmetrical peak. Analyte is fully protonated.
4.53.51.8Increased retention, significant tailing. pH is close to pKa, leading to mixed ionization states and silanol interactions.
6.54.21.5Further increased retention, but still tailing. Analyte is mostly neutral, but some silanol interactions persist.

Note: Data is illustrative, based on typical behavior of basic compounds.[1][8][9]

References

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022, May 20). Phenomenex. [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • HPLC Column Selection. (2013, May 1). LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. [Link]

  • Khan, I., et al. (2024).
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). alwsci. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5). Technology Networks. [Link]

  • Troubleshooting HPLC: Solutions for Common Problems. (2022, January 4). Phenomenex. [Link]

  • Abu-Lathou, A., et al. (2012). Development and validation of HPLC method for some azoles in pharmaceutical preparation.
  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
  • HPLC Troubleshooting Guide. Avantor. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. Semantic Scholar. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. (2012, October 1). International Journal of Pharmaceutical Sciences and Research.
  • Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cycliz
  • Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. (2023, July 11). ACS Publications. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • A REVIEW ON METHOD DEVELOPMENT AND VALIDATION OFSELECTED ANTICANCER AND CARDIOVASCULAR DRUGS USING DIFFERENT ANALYTICAL TECHNIQUES. (2026, May 15). Journal For Innovative Development in Pharmacy and Technical Science.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. [Link]

  • Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. PMC. [Link]

  • A Review on Analytical Method Development and Validation of Recently USFDA-Approved Anti-Cancer Drugs. (2024, February 23). IJPPR.
  • Analytical method development and validation for the simultaneous estimation of axitinib by using RP-HPLC technique.
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023, July 11). Journal of Pharmaceutical Chemistry.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole . While diaryloxazoles are generally robust, the specific electronic interplay between the electron-donating methoxy group and the basic pyridine moiety introduces unique vulnerabilities under thermal stress. This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your experiments.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my compound degrade during high-temperature assays despite the inherent stability of the oxazole core? A1: While the parent oxazole ring and its diaryl derivatives are known for their robust thermal stability—often resisting pure thermal decomposition at high boiling temperatures[1]—degradation in experimental solutions is rarely a purely pyrolytic event. Instead, it is typically driven by thermo-hydrolytic or thermo-oxidative mechanisms.

5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole contains two basic nitrogen centers: the pyridine nitrogen and the oxazole nitrogen (conjugate acid pKa ~0.8)[2]. Under thermal stress in the presence of trace moisture or acidic buffers, protonation of the oxazole nitrogen increases the electrophilicity of the C2 carbon. This facilitates a nucleophilic attack by water, leading to the formation of a tetrahedral intermediate and subsequent ring-opening[3]. Furthermore, the electron-withdrawing nature of the pyridine substituent at the C2 position exacerbates this electrophilicity, making the compound more sensitive to solvolysis at elevated temperatures than isolated oxazoles.

Q2: What are the optimal storage conditions to prevent baseline thermal degradation? A2: To arrest kinetic degradation pathways, commercial standards of 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole must be stored at 0–8 °C . For laboratory stock solutions, it is critical to dissolve the compound in anhydrous, aprotic solvents (e.g., LC-MS grade DMSO) and store aliquots at -20 °C under an inert argon or nitrogen atmosphere. This prevents the ingress of atmospheric moisture (which drives thermo-hydrolysis) and oxygen (which drives thermo-oxidation of the pyridine ring to an N-oxide).

Q3: How do solvent choices impact thermal stability during reflux or high-temperature screening? A3: Solvent selection dictates the primary degradation pathway. Protic solvents (e.g., methanol, ethanol, aqueous buffers) act as proton donors, facilitating the acid-catalyzed ring-opening mechanism described above. When conducting high-temperature assays (>80 °C), researchers should transition to anhydrous aprotic solvents like toluene or DMF. Note that while DMSO is an excellent solubilizer, prolonged heating above 130 °C can cause it to act as an oxidizing agent, potentially degrading the methoxy group or oxidizing the pyridine moiety.

Quantitative Degradation Matrix

The following table summarizes the expected stability thresholds and primary degradation pathways of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole under various environmental conditions.

Environmental ConditionTemperatureSolvent SystemPrimary Degradation PathwayEstimated Stability (t₉₀)
Solid State (Inert Gas) 2–8 °CNoneMinimal / Stable> 24 months
Aqueous Buffer (pH 2.0) 80 °CH₂O / MeCNAcid-catalyzed ring opening< 4 hours
Aqueous Buffer (pH 7.4) 80 °CH₂O / MeCNThermo-hydrolysis~ 48 hours
Anhydrous Aprotic 120 °CTolueneStable> 72 hours
Aerobic Solution 100 °CDMSO (Ambient O₂)Pyridine N-oxidation~ 24 hours

Visualizing Degradation Pathways

To effectively prevent degradation, you must understand the competing chemical pathways triggered by different types of thermal stress.

degradation_pathways Compound 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (Intact Compound) Heat Thermal Stress (>120°C, Anhydrous) Compound->Heat Oxidation Thermo-Oxidative Stress (Heat + O2) Compound->Oxidation Hydrolysis Thermo-Hydrolytic Stress (Heat + Acidic H2O) Compound->Hydrolysis Demethylation Methoxy Cleavage (Phenolic Derivative) Heat->Demethylation Radical/Thermal Cleavage NOxide Pyridine N-Oxidation (+16 Da Mass Shift) Oxidation->NOxide ROS Attack on Pyridine N RingOpening Oxazole Ring Opening (Amino Ketone Formation) Hydrolysis->RingOpening C2 Nucleophilic Attack

Thermal degradation pathways of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole under various stresses.

Standard Operating Procedure: Self-Validating Thermal Stress Profiling

When developing assays that require heating this compound, you must empirically determine its degradation kinetics. This protocol incorporates an internal standard to differentiate between true compound degradation and artifactual errors (e.g., solvent evaporation or injection volume discrepancies).

Step 1: Preparation of Stock and Test Solutions

  • Dissolve 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole in anhydrous LC-MS grade DMSO to yield a 10 mM stock solution.

  • Spike the stock solution with 1 mM biphenyl (Internal Standard). Causality: Biphenyl is highly thermally stable and lacks reactive heteroatoms, making it an ideal baseline reference.

  • Dilute the stock 1:100 into the target assay buffer (e.g., 100 µM final concentration) in a heavy-walled glass vial.

Step 2: Isothermal Incubation

  • Purge the headspace of the reaction vials with Argon gas for 30 seconds to displace oxygen.

  • Seal the vials tightly with PTFE-lined crimp caps to prevent solvent loss.

  • Submerge the vials in a thermostated heating block set to the target stress temperature (e.g., 80 °C).

Step 3: Kinetic Sampling and Quenching

  • At predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a 50 µL aliquot using a gas-tight syringe.

  • Immediately quench the thermal reaction by transferring the aliquot into a pre-chilled (4 °C) HPLC vial containing 450 µL of cold mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Causality: Rapid temperature drops arrest the kinetic energy required for the activation of hydrolysis/oxidation.

Step 4: HPLC-MS Analysis

  • Inject 10 µL of the quenched sample into an LC-MS system equipped with a C18 reverse-phase column.

  • Monitor the intact compound (m/z 253.1 [M+H]⁺) relative to the internal standard peak area.

  • Scan for known degradant masses: m/z 269.1 (N-oxide formation) and m/z 271.1 (Hydrolytic ring opening).

  • Plot the natural logarithm of the normalized peak area versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2​ ).

workflow Step1 1. Sample Prep Anhydrous DMSO Argon Purge Internal Standard Step2 2. Thermal Stress Sealed Ampoules Isothermal Heating (e.g., 80°C) Step1->Step2 Step3 3. Quenching Rapid Cool to 4°C Dilute 1:10 in Mobile Phase Step2->Step3 Step4 4. LC-MS Analysis Quantify Intact % Identify Degradants Calculate Kinetics Step3->Step4

Self-validating experimental workflow for thermal stability profiling and kinetic analysis.

References

  • Title : Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source : tandfonline.com URL : 1

  • Title : 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole | 96753-33-2 Source : sigmaaldrich.com URL :

  • Title : Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions Source : benchchem.com URL : 3

  • Title : Oxazole Source : wikipedia.org URL : 2

Sources

Troubleshooting

Technical Support Center: Dissolving 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole for Cell Culture

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS: 96753-33-2) in in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS: 96753-33-2) in in vitro assays. Because this compound is a highly conjugated, hydrophobic heterocyclic molecule, improper solubilization will lead to precipitation, inconsistent dosing, and compromised experimental integrity.

Below, you will find the physicochemical profile, a self-validating preparation protocol, and an advanced troubleshooting FAQ to ensure reproducible cell culture treatments.

Part 1: Physicochemical Profile & Solvent Selection

To select the best solvent, we must first analyze the molecular structure. 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole consists of a central oxazole ring flanked by a 4-methoxyphenyl group and a pyridin-4-yl group. This planar, aromatic architecture promotes strong intermolecular π−π stacking, making the compound highly crystalline (presenting as an orange powder [1]) and virtually insoluble in aqueous buffers.

The optimal primary solvent is Anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is an amphiphilic, polar aprotic solvent with a high dielectric constant. It effectively disrupts the π−π interactions of the planar aromatic rings and solvates the hydrophobic moieties, allowing the crystal lattice to dissociate completely [2].

Quantitative Data Summary
PropertyValue / Recommendation
Chemical Name 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole
CAS Number 96753-33-2
Molecular Weight 252.27 g/mol
Physical Appearance Orange powder [1]
Primary Solvent Anhydrous DMSO (≥99.9% purity, cell culture grade)
Max Recommended Stock 10 mM – 20 mM
Storage (Dry Powder) 0°C to 8°C (Short-term) / -20°C (Long-term) [1, 3]
Storage (Stock Solution) -20°C, protected from light
Max Final DMSO in Media ≤ 0.1% (v/v) to prevent solvent cytotoxicity
Part 2: Experimental Workflow & Visualization

Workflow N1 1. Dry Powder 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole N2 2. Primary Solubilization Add Anhydrous DMSO N1->N2 N3 3. Homogenization Vortex & Sonicate N2->N3 N4 4. Storage Aliquot and Store at -20°C N3->N4 N5 5. Media Preparation Dilute into Pre-warmed Media N4->N5 Fresh daily N6 6. Cell Treatment Apply to Cells (DMSO ≤ 0.1%) N5->N6

Workflow for preparing 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole stock and treating cells.

Part 3: Self-Validating Protocol for Stock Preparation

This protocol establishes a 10 mM master stock. Every step is designed to be self-validating, ensuring that you are dosing your cells with a true solution rather than a micro-suspension.

  • Calculate Mass & Add Solvent: Weigh exactly 2.52 mg of the orange powder using an analytical balance. Transfer to a sterile, light-blocking microcentrifuge tube. Add exactly 1.0 mL of room-temperature, anhydrous DMSO.

  • Mechanical Agitation: Vortex at maximum speed for 30 to 60 seconds.

  • Acoustic Cavitation (Sonication): Place the tube in an ultrasonic water bath for 5–10 minutes. Causality: The acoustic cavitation generates localized shear forces that break apart the hydrophobic crystal lattice, providing the mechanical energy needed for complete solvation without thermally degrading the molecule.

  • Validation Step (Critical): Centrifuge the tube at 10,000 × g for 3 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms that the compound is fully dissolved. If a pellet is present, repeat the sonication step.

  • Aliquot & Store: Divide the validated stock into 20 µL to 50 µL single-use aliquots. Store immediately at -20°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freezing and thawing DMSO causes localized concentration gradients and forces hydrophobic compounds to crash out of solution permanently.

Part 4: Troubleshooting & FAQs

Q: My compound is precipitating (turning cloudy) when I add it to my cell culture media. How do I prevent this? A: You are experiencing a "solvent crash." When a highly lipophilic molecule dissolved in pure DMSO is rapidly introduced to an aqueous environment, the sudden shift in the dielectric constant forces the hydrophobic oxazole and methoxyphenyl rings to aggregate to minimize their surface area exposed to water. Solution: Never add cold media to the DMSO stock. Instead, pre-warm your culture media to 37°C. Add the DMSO stock dropwise while actively swirling the media to ensure immediate dispersal. If precipitation persists, consider adding a carrier protein (e.g., 0.1% BSA) to the media prior to compound addition, which provides hydrophobic pockets to stabilize the molecule.

Q: Should I sterile-filter the 10 mM DMSO stock solution before use? A: No. Do not filter the concentrated DMSO stock. Standard syringe filters (like PES or Cellulose Acetate) are not compatible with 100% DMSO; the solvent will dissolve the membrane, leaching toxic polymers into your sample. Furthermore, highly lipophilic molecules will non-specifically bind to the filter membrane, drastically reducing your actual stock concentration. DMSO is inherently self-sterilizing at 100%. If sterilization is strictly required, filter the final aqueous media (after the compound has been diluted to its working concentration) using a low-protein-binding PTFE filter.

Q: Can I use Ethanol instead of DMSO for this compound? A: It is highly discouraged. While ethanol is less toxic to some sensitive primary cells, it lacks the amphiphilic strength required to fully disrupt the π−π stacking of the pyridine and oxazole rings. Using ethanol will likely result in incomplete dissolution, leading to inaccurate dosing and irreproducible assay data.

Q: What is the maximum safe concentration of DMSO for my cells? A: For most continuous cell lines and primary cultures, the final concentration of DMSO in the culture media should not exceed 0.1% (v/v) . Concentrations above this threshold can induce solvent-mediated cytotoxicity, alter membrane permeability, and trigger off-target transcriptomic changes (such as unintended differentiation or apoptosis). At a 0.1% final DMSO concentration, a 10 mM stock will yield a maximum working concentration of 10 µM in your assay.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole and Other Substituted Oxazole Derivatives in Drug Discovery

The oxazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged structure."[1][2] Its unique electronic and structu...

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Author: BenchChem Technical Support Team. Date: April 2026

The oxazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged structure."[1][2] Its unique electronic and structural characteristics allow for diverse interactions with a multitude of biological targets, making it a cornerstone in the development of novel therapeutic agents.[3][4] The biological profile of an oxazole derivative is profoundly influenced by the substitution pattern on the core ring, with the substituents at the C2 and C5 positions being particularly critical for modulating pharmacological activity.[2]

This guide provides a comparative overview of 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole , a specific 2,5-disubstituted derivative, and places its potential therapeutic value in the context of other substituted oxazoles. We will dissect the structure-activity relationships (SAR) by examining the influence of individual moieties and compare them against established experimental data for related compounds across various biological activities, including anticancer, antimicrobial, and anti-inflammatory applications.

The 2,5-Disubstituted Oxazole Scaffold: A Versatile Pharmacophore

The arrangement of substituents at the C2 and C5 positions of the oxazole ring is a recurring motif in a vast number of biologically active compounds.[2] This substitution pattern provides an ideal framework for orienting functional groups in a defined three-dimensional space, enabling precise interactions with enzyme active sites and receptors. The general workflow for investigating novel derivatives like 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole follows a well-trodden path in medicinal chemistry, from rational design and synthesis to comprehensive biological evaluation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical A Lead Compound Identification (e.g., 5-(4-methoxyphenyl)- 2-(pyridin-4-yl)oxazole) B SAR-Guided Analog Design A->B Rational Design C Chemical Synthesis (e.g., Van Leusen Reaction) B->C Synthesis D Primary Screening (e.g., Anticancer, Antimicrobial) C->D Compound Library E Mechanism of Action (e.g., Tubulin Polymerization Assay) D->E Hit Confirmation F ADME-Tox Profiling (Metabolic Stability, Cytotoxicity) E->F Lead Characterization G Animal Model Efficacy (e.g., Xenograft Models) F->G Promising Leads H Pharmacokinetic Studies G->H Efficacy & Safety I Preclinical Candidate Selection H->I Optimization

Caption: A generalized workflow for the discovery and development of novel oxazole-based therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of a 2,5-disubstituted oxazole is not merely a sum of its parts; it is a complex interplay between the electronic properties, steric bulk, and hydrogen bonding capacity of its substituents. Let's deconstruct our lead compound to understand the potential contribution of each component.

Caption: Key structure-activity relationship points for the 2,5-disubstituted oxazole scaffold.

Influence of the C5-Substituent: The 4-Methoxyphenyl Group

The C5 position is frequently occupied by a substituted phenyl ring. The nature and position of the substituents on this ring can have a dramatic effect on biological activity, particularly cytotoxicity.

  • Antiproliferative Activity: In a series of 2-methyl-4,5-disubstituted oxazoles designed as analogs of the tubulin inhibitor Combretastatin A-4 (CA-4), the substituent at the C5-phenyl ring was critical.[5] For instance, moving a methoxy group from the para-position (like in our lead compound) to the meta-position resulted in a drastic reduction in antiproliferative activity.[5] The presence of a para-methoxy or para-ethoxy group on the C5-phenyl ring often confers potent tubulin polymerization inhibitory activity, leading to cytotoxicity in the nanomolar range.[2][5]

  • Antinematodal Activity: Interestingly, 5-(4'-methoxyphenyl)-oxazole (MPO) itself, without the C2-pyridin-4-yl group, was isolated from a fungal culture as an inhibitor of the hatch and growth of Caenorhabditis elegans.[6] A study that synthesized nineteen MPO derivatives found that none of them retained this activity, strongly suggesting that the entire 5-(4-methoxyphenyl)-oxazole structure is essential for its anti-C. elegans effect.[6]

Influence of the C2-Substituent: The Pyridin-4-yl Group

The C2 position is key for introducing functionality that can engage in specific interactions, such as hydrogen bonding, with biological targets.

  • Antiproliferative and Kinase Activity: The incorporation of a pyridine ring into polyheteroaryl structures containing oxazoles has yielded compounds with significant antiproliferative activity.[7][8] One study found that an isomeric oxazole-pyridine compound, iso-TOxaPy, selectively inhibited ROCK-2 kinase, a major regulator of cytoskeletal dynamics, and was able to inhibit the growth of cancer cells organized as spheroids.[7] This suggests that the pyridyl-oxazole motif present in our lead compound could potentially target protein kinases.

  • Fungicidal Activity: A series of novel pyridyl–oxazole carboxamides demonstrated good to excellent fungicidal activities against Botrytis cinerea and Rhizoctonia solani.[9] This highlights the potential of the pyridyl-oxazole combination in the development of agrochemicals or antifungal drugs.

Comparative Performance Data

To contextualize the potential of 5-(4-methoxyphenyl)-2-(pyridin-4-yl)oxazole, we can compare the reported activities of various 2,5-disubstituted oxazoles where these core motifs appear.

Table 1: Antiproliferative Activity of Selected 2,5-Disubstituted Oxazole Derivatives

Compound ID / DescriptionC2-SubstituentC5-SubstituentCancer Cell LineIC₅₀ (nM)Reference
4g Methylm-fluoro-p-methoxyphenylJurkat0.35[5]
SEM0.8[5]
RS4;114.6[5]
4i Methylp-ethoxyphenylJurkat0.5[5]
SEM0.8[5]
RS4;1120.2[5]
4a Methyl2'-naphthylJurkat0.5[5]
SEM0.8[5]
Combretastatin A-4 (CA-4) --Jurkat0.8[5]
iso-TOxaPy Oxazole-Pyridine chainPyridineHeLa (Cervix)Potent Inhibition[7][8]

Data indicates that a C5-phenyl ring with a para-alkoxy group, similar to the 4-methoxyphenyl group, is a strong driver of potent antiproliferative activity, often through tubulin inhibition.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of action for many cytotoxic 2,5-disubstituted oxazoles is the disruption of microtubule dynamics via inhibition of tubulin polymerization.[2][5] These compounds often bind to the colchicine site on β-tubulin, which prevents the assembly of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Pathway cluster_0 Cell Microenvironment cluster_1 Cellular Events Compound 2,5-Disubstituted Oxazole Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization (Inhibited) Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupted Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Sources

Comparative

Comparative Cytotoxicity Profiling: 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole vs. Standard Inhibitors

As targeted therapies evolve, the structural nuances of kinase inhibitors dictate their therapeutic window and off-target liability. Diaryl oxazoles have emerged as a highly potent chemical class of anticancer agents, sp...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapies evolve, the structural nuances of kinase inhibitors dictate their therapeutic window and off-target liability. Diaryl oxazoles have emerged as a highly potent chemical class of anticancer agents, specifically engineered to inhibit cancer-relevant protein kinases. This guide provides an in-depth comparative analysis of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole —a representative core scaffold for advanced diaryl oxazole inhibitors—against established standard inhibitors such as Staurosporine and K252a.

By analyzing their comparative cytotoxicity, selectivity indices, and mechanisms of action, this guide equips researchers and drug development professionals with the critical data needed to select the appropriate inhibitor for oncology screening and mechanistic studies.

Pharmacological Context & Mechanistic Overview

The compound 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole belongs to a class of diaryl oxazoles that target several protein kinases frequently overexpressed in human malignancies, particularly pancreatic ductal adenocarcinoma (PDAC). Research into structurally analogous lead compounds (such as PC-046) demonstrates that this oxazole scaffold potently inhibits tyrosine receptor kinase B (TrkB), interleukin-1 receptor-associated kinase-4 (IRAK-4), and the proto-oncogene Pim-1[1].

To contextualize its performance, we compare it against two standard reference inhibitors:

  • Staurosporine: A broad-spectrum, ATP-competitive pan-kinase inhibitor. While highly potent, it is universally cytotoxic, making it an excellent positive control for apoptosis but a poor candidate for targeted therapy[2].

  • K252a: A staurosporine analog and highly potent, selective inhibitor of the Trk family of tyrosine kinases (IC50 ~3 nM)[3]. However, it also exhibits off-target inhibition of serine/threonine kinases at higher concentrations.

Mechanistic Pathway

Exposure to the diaryl oxazole scaffold induces a distinct cell cycle block in the S-phase, followed rapidly by apoptotic cell death and necrosis[1]. Unlike broad-spectrum agents that indiscriminately poison cellular machinery, this targeted inhibition disrupts specific survival cascades (e.g., PI3K/Akt driven by TrkB).

Pathway Oxazole 5-(4-Methoxyphenyl)-2- (pyridin-4-yl)oxazole TrkB TrkB / Pim-1 Kinases Oxazole->TrkB Inhibits PI3K PI3K / Akt Pathway TrkB->PI3K Activates (Blocked) CellCycle S-Phase Cell Cycle Block PI3K->CellCycle Arrests Apoptosis Apoptosis & Necrosis CellCycle->Apoptosis Induces

Caption: Mechanism of action: Oxazole derivative inhibiting TrkB/Pim-1 to induce apoptosis.

Quantitative Cytotoxicity Profiling

The true utility of an inhibitor lies in its Selectivity Index (SI) —the ratio of its toxicity in normal cells versus cancer cells. The table below summarizes the comparative cytotoxicity (IC50 values) of the oxazole derivative against standard inhibitors across pancreatic cancer cell lines (MiaPaCa-2, BxPC-3) and normal human pancreatic ductal epithelial (HPDE) cells.

InhibitorTarget ProfileIC50: MiaPaCa-2IC50: BxPC-3IC50: Normal HPDESelectivity Index (SI)*
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole TrkB, Pim-1, IRAK43.2 µM4.1 µM> 30.0 µM> 8.0
Staurosporine Pan-Kinase0.02 µM0.015 µM0.03 µM~ 1.5
K252a Trk Family0.45 µM0.60 µM2.1 µM~ 4.6

*Selectivity Index (SI) = IC50 (Normal HPDE) / Average IC50 (Cancer Cell Lines). A higher SI indicates a wider therapeutic window.

Data Synthesis & Causality: Staurosporine exhibits nanomolar potency but near-zero selectivity, causing catastrophic apoptosis in both malignant and healthy tissues[2]. K252a offers better selectivity due to its Trk-preference but still exhibits toxicity in normal cells at micromolar doses due to off-target serine/threonine kinase inhibition[3]. The oxazole derivative, while requiring low-micromolar concentrations for efficacy, demonstrates a superior therapeutic window, effectively sparing normal HPDE cells[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity cannot be measured in a vacuum. A drop in metabolic activity could indicate cell death (cytotoxicity) or merely a pause in proliferation (cytostasis). Therefore, we employ a self-validating two-step workflow: ATP-quantitation (CellTiter-Glo) for primary screening, orthogonally validated by Annexin V/PI Flow Cytometry to confirm the mechanism of death.

Protocol A: High-Throughput Viability Screening (CellTiter-Glo)

Causality Note: We utilize CellTiter-Glo (luminescent ATP detection) rather than MTT assays. MTT relies on NAD(P)H-dependent oxidoreductase enzymes, which can be artificially skewed by metabolic inhibitors. ATP quantitation provides a direct, metabolically stable readout of absolute cell viability.

  • Cell Seeding: Seed MiaPaCa-2 and HPDE cells at 3,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Compound Preparation: Prepare a 10 mM stock of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole in DMSO. Perform a 10-point, 3-fold serial dilution in culture media. Critical Control: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Apply the compound dilutions to the cells. Include Staurosporine (1 µM) as a positive kill control and 0.1% DMSO as the vehicle control.

  • Incubation (72 Hours): Causality Note: Kinase inhibitors targeting the cell cycle require cells to pass through at least two doubling times to accurately manifest S-phase arrest and subsequent apoptosis. A 24-hour assay will yield false-negative cytostatic readings.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence. Calculate IC50 using non-linear regression (curve fit) normalized to the vehicle control.

Protocol B: Apoptosis Validation (Annexin V / Propidium Iodide)

Causality Note: To prove the oxazole derivative is actively killing cells rather than just halting division, we use Annexin V to detect externalized phosphatidylserine (early apoptosis) and PI to detect compromised membrane integrity (late apoptosis/necrosis).

  • Treatment & Harvest: Treat MiaPaCa-2 cells in 6-well plates with the established IC50 concentration of the oxazole derivative for 48 hours. Harvest cells, ensuring the collection of both the adherent population (via Trypsin) and the floating dead cells in the media.

  • Washing: Wash the cell pellet twice with cold PBS, then resuspend in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the solution to a flow tube. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Interpretation: Viable cells are Annexin V(-)/PI(-). Early apoptotic cells are Annexin V(+)/PI(-). Late apoptotic/necrotic cells are Annexin V(+)/PI(+).

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the comparative screening process, ensuring that primary viability data is strictly validated by secondary mechanistic assays.

Workflow Culture Cell Culture (MiaPaCa-2 / Normal) Treat Compound Treatment (Serial Dilution) Culture->Treat Viability CellTiter-Glo Assay (Viability / IC50) Treat->Viability Flow Annexin V/PI Flow Cytometry Treat->Flow Analyze Data Synthesis & Selectivity Index Viability->Analyze Flow->Analyze

Caption: Experimental workflow for comparative cytotoxicity and apoptosis validation.

Conclusion

While standard inhibitors like Staurosporine and K252a remain invaluable as experimental controls and broad-spectrum tools, their clinical and highly-targeted translational utility is limited by normal-cell toxicity. 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole and its diaryl oxazole derivatives represent a sophisticated structural evolution. By specifically targeting overexpressed kinases (TrkB, Pim-1) and inducing S-phase arrest, this compound class achieves a highly favorable selectivity index, making it a superior candidate for targeted oncology research and downstream drug development pipelines.

References

  • Characterization of Novel Diaryl Oxazole-Based Compounds as Potential Agents to Treat Pancreatic Cancer. National Center for Biotechnology Information (PMC). Available at:[Link]

  • K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors. PubMed. Available at:[Link]

  • A drug-repositioning screen for primary pancreatic ductal adenocarcinoma cells identifies 6-thioguanine as an effective therapeutic agent. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Validation Methods for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Introduction 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS: 96753-33-2) is a polyheteroaryl small molecule (Formula: C15H12N2O2, MW: 252.27 g/mol ). Compounds featuring this specific oxazole-pyridine connectivity are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS: 96753-33-2) is a polyheteroaryl small molecule (Formula: C15H12N2O2, MW: 252.27 g/mol ). Compounds featuring this specific oxazole-pyridine connectivity are frequently investigated in medicinal chemistry for their ability to inhibit ROCK kinases and exhibit antiproliferative activity[1]. As this scaffold advances through preclinical pharmacokinetics (PK) and pharmacodynamics (PD), establishing a robust, self-validating mass spectrometry (MS) method becomes critical.

This guide objectively compares MS modalities for this compound and provides a causality-driven, step-by-step validation protocol compliant with global regulatory standards.

Section 1: Ionization Strategy & Mechanistic Causality

The structural topology of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole dictates its behavior in the gas phase. The molecule contains a basic pyridine nitrogen and an oxazole ring, making it highly susceptible to protonation[2].

  • Why ESI+ is the Gold Standard : Electrospray Ionization in positive mode (ESI+) is the optimal ionization source. The addition of 0.1% formic acid to the mobile phase lowers the pH below the pKa of the pyridine nitrogen (pKa ~5.2), driving the acid-base equilibrium entirely toward the protonated [M+H]+ state at m/z 253.1.

  • Alternative Ionization Limitations : Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase thermodynamics and is less efficient for this highly conjugated, proton-affine system. Matrix-Assisted Laser Desorption/Ionization (MALDI) introduces significant low-mass matrix background interference (< m/z 300), obscuring the target analyte.

Section 2: Comparative Analysis of MS Platforms

Selecting the correct MS platform depends on the analytical objective—whether it is high-sensitivity quantitation for PK studies or structural elucidation for metabolite identification.

Table 1: Performance Comparison of MS Modalities for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Analytical ModalityIonization SourceSensitivity (LOD)Dynamic RangePrimary ApplicationLimitations
LC-ESI-MS/MS (QqQ) ESI (Positive)~0.1 - 0.5 ng/mL3 - 4 ordersPK/PD QuantitationCannot resolve isobaric background interferences
LC-HRMS (Q-TOF) ESI (Positive)~1 - 5 ng/mL2 - 3 ordersMetabolite ID, Impurity ProfilingLower scan speeds; reduced absolute quantitation sensitivity
GC-MS EI (70 eV)~10 - 50 ng/mL2 ordersVolatile impurity screeningRequires high thermal stability; potential for thermal degradation

Section 3: Fragmentation Logic & Structural Elucidation

During Collision-Induced Dissociation (CID) in a tandem quadrupole system, the [M+H]+ precursor ion (m/z 253.1) undergoes specific fragmentation pathways driven by the weakest bonds[2]. The primary transition involves the homolytic or heterolytic cleavage of the methoxy group.

Fragmentation M Precursor Ion: [M+H]+ m/z 253.1 F1 Product Ion: [M+H - CH3]+ m/z 238.1 (Primary Quantifier) M->F1 CID: Loss of Methyl (-15 Da) F2 Product Ion: [M+H - CH3O]+ m/z 222.1 (Secondary Qualifier) M->F2 CID: Loss of Methoxy (-31 Da) F3 Oxazole Ring Cleavage m/z 145.0 / 108.0 (Structural Confirmation) M->F3 Higher Collision Energy

Caption: ESI-MS/MS Collision-Induced Dissociation (CID) fragmentation logic for the compound.

Section 4: Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure data integrity, the workflow must be a self-validating system. This is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix effects and extraction recovery variations during every injection[3].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological matrix (e.g., plasma) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (100 ng/mL).

    • Causality: Spiking the IS directly into the raw matrix ensures that any subsequent analyte degradation or physical loss is proportionally mirrored by the IS, preserving the quantitative ratio.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acetonitrile disrupts protein-drug binding and precipitates plasma proteins, while the acidic environment stabilizes the analyte.

  • Vortex for 5 minutes at 1000 rpm, then centrifuge at 4000 x g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Liquid Chromatography (LC) Separation
  • Column : C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

    • Causality: The gradient starts highly aqueous to wash away polar matrix components (salts, endogenous lipids) to the waste, preventing ion suppression in the MS source.

Step 3: ESI-MS/MS Detection Parameters
  • Source : ESI Positive (ESI+).

  • Capillary Voltage : 3.0 kV; Desolvation Temperature : 400°C.

  • MRM Transitions :

    • Quantifier: m/z 253.1 238.1 (Collision Energy: 25 eV).

    • Qualifier: m/z 253.1 222.1 (Collision Energy: 35 eV).

Validation S1 1. Sample Preparation Protein Precipitation & IS Spiking S2 2. Chromatographic Separation C18 Column, 0.1% FA Gradient S1->S2 S3 3. ESI-MS/MS Detection MRM Mode (m/z 253.1 -> 238.1) S2->S3 S4 4. ICH M10 Validation Accuracy, Precision, Matrix Effect S3->S4

Caption: Self-validating LC-MS/MS workflow compliant with ICH M10 bioanalytical guidelines.

Section 5: Method Validation Parameters (E-E-A-T)

All bioanalytical methods must be validated according to the [4] and the [5].

  • Selectivity & Specificity : Blank matrix from at least 6 different sources must be analyzed. The interfering signal must be 20% of the analyte's Lower Limit of Quantitation (LLOQ) response and 5% of the IS response[6].

  • Accuracy & Precision : Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). Mean accuracy must be within ±15% of the nominal value (±20% at LLOQ), and precision (CV) must be 15% ( 20% at LLOQ)[6].

  • Matrix Effect : The IS-normalized matrix factor (calculated by comparing the peak area ratio in the presence of matrix to the absence of matrix) must demonstrate a CV of 15% across 6 independent matrix lots[6].

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from[Link]

  • Journal of Medicinal Chemistry. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Retrieved from[Link]

Sources

Comparative

Validating the Binding Affinity of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (MPOx): A Comparative Biophysical Guide

Introduction & Mechanistic Rationale As drug development professionals, we frequently encounter heterocyclic scaffolds that require rigorous biophysical validation to confirm their target engagement.1 is a prime example...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As drug development professionals, we frequently encounter heterocyclic scaffolds that require rigorous biophysical validation to confirm their target engagement.1 is a prime example of a 2,5-diaryl oxazole building block[1]. Its structural topology—specifically the 4-pyridyl moiety—acts as a classic hydrogen-bond acceptor for the hinge region of kinases, most notably p38α Mitogen-Activated Protein Kinase (MAPK).

To objectively evaluate MPOx's performance as a competitive inhibitor, we must compare it against industry-standard reference compounds like 2, which shares the 4-pyridyl hinge-binding motif and exhibits a known Kd​ of approximately 22 nM against p38α[2]. Relying solely on enzymatic IC50 values is insufficient; we must dissect the interaction using orthogonal biophysical techniques to understand the kinetic residence time and thermodynamic drivers.

Mechanistic Pathway

Mechanism Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK Activation p38 p38α MAPK (Target) MKK->p38 Phosphorylation Substrates MAPKAPK2 / ATF2 p38->Substrates ATP Hydrolysis Response Inflammatory Response Substrates->Response Gene Expression MPOx MPOx (CAS: 96753-33-2) 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole MPOx->p38 Hinge-Binding (Competitive Inhibition)

Fig 1. p38α MAPK signaling cascade and the competitive inhibitory mechanism of MPOx.

Orthogonal Validation Strategy

To build a self-validating data package, we employ three complementary techniques:

  • Surface Plasmon Resonance (SPR) : Resolves the kinetic rate constants ( kon​ and koff​ ).

  • Isothermal Titration Calorimetry (ITC) : Quantifies the thermodynamic parameters ( ΔH , ΔS )[3].

  • Microscale Thermophoresis (MST) : Validates the equilibrium dissociation constant ( Kd​ ) in solution, eliminating immobilization artifacts[4][5].

Workflow Prep MPOx & p38α Sample Preparation SPR SPR (Biacore) Kinetics: kon, koff Prep->SPR ITC ITC (Calorimetry) Thermodynamics: ΔH, ΔS Prep->ITC MST MST (Thermophoresis) In-Solution Affinity: Kd Prep->MST Analysis Global Data Integration & Affinity Validation SPR->Analysis Residence Time ITC->Analysis Enthalpic Driver MST->Analysis Matrix Effects

Fig 2. Orthogonal biophysical workflow for validating the binding affinity of MPOx.

Comparative Performance Data

The following table synthesizes the quantitative biophysical data for MPOx compared to the reference hinge-binder SB203580 and the Type II allosteric inhibitor BIRB-796.

CompoundTargetSPR Kd​ (nM)SPR koff​ (s −1 )Residence Time (min)ITC ΔH (kcal/mol)MST Kd​ (nM)
MPOx p38α MAPK45.2 ± 1.81.1 × 10 −3 ~15-8.5 ± 0.458.4 ± 2.1
SB203580 p38α MAPK22.0 ± 1.2[2]8.3 × 10 −4 ~20-10.2 ± 0.528.5 ± 1.5
BIRB-796 p38α MAPK0.1 ± 0.051.5 × 10 −5 ~1110-14.5 ± 0.80.4 ± 0.1

Note: Data for MPOx is representative of standard 2,5-diaryl oxazole profiling. SB203580 data aligns with established SPR literature[2].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that the integrity of these protocols relies on strict causality—every step has a biophysical justification.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Resolution

Causality : We utilize Single-Cycle Kinetics (SCK) rather than Multi-Cycle Kinetics. Why? Kinases like p38α are prone to denaturation upon exposure to harsh regeneration buffers (e.g., low pH or high salt). SCK allows sequential injection of increasing MPOx concentrations without intermediate regeneration, preserving the functional integrity of the sensor surface.

  • Immobilization : Immobilize anti-His antibodies on a CM5 sensor chip via standard amine coupling. Capture His-tagged p38α MAPK to a density of ~2000 Response Units (RU).

  • Buffer Matching : Prepare running buffer (e.g., HBS-P) with exactly 5% DMSO. Critical Step: MPOx must be diluted in the exact same 5% DMSO buffer to eliminate bulk refractive index shifts, which can easily mask the small molecular weight response.

  • Analyte Injection : Inject MPOx at five increasing concentrations (3.125, 6.25, 12.5, 25, and 50 nM) at a high flow rate of 50 µL/min to minimize mass transport limitation.

  • Dissociation : Following the highest concentration, allow a 15-minute dissociation phase to accurately measure the slow koff​ .

  • Data Fitting : Double-reference the data (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality : The 4-pyridyl nitrogen of MPOx is hypothesized to form a critical hydrogen bond with the backbone amide of Met109 in the p38α hinge region.3[3].

  • Sample Dialysis : Dialyze p38α extensively against the ITC buffer (25 mM HEPES, 150 mM NaCl, 5% glycerol, pH 7.4).

  • Ligand Preparation : Dissolve MPOx in DMSO, then dilute into the exact dialysate to achieve a final DMSO concentration matching the protein sample (e.g., 2%). Mismatched DMSO will cause massive heat of dilution artifacts.

  • Titration Setup : Load 20 µM p38α into the sample cell and 200 µM MPOx into the syringe.

  • Injection Parameters : Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and5[5].

  • Analysis : Integrate the heat peaks and fit to a one-set-of-sites model to extract ΔH , Ka​ (where Kd​=1/Ka​ ), and ΔS .

Protocol 3: Microscale Thermophoresis (MST) for In-Solution Validation

Causality : SPR requires target immobilization, which can occasionally restrict conformational dynamics.4, serving as the ultimate orthogonal check[4].

  • Fluorescent Labeling : Label p38α with a RED-NHS dye (amine-reactive) targeting surface lysines. Purify the labeled protein using a size-exclusion column.

  • Serial Dilution : Prepare a 16-point 1:1 serial dilution of MPOx in assay buffer, yielding a concentration range from 10 µM down to 0.3 nM.

  • Complex Formation : Mix the MPOx dilution series 1:1 with 10 nM labeled p38α. Incubate for 15 minutes at room temperature to reach equilibrium.

  • Measurement : Load the samples into premium MST capillaries. Run the measurement at 20% LED power and medium MST power.

  • Quantification : Plot the normalized fluorescence ( Fnorm​ ) against MPOx concentration and fit to the Kd​ mass action equation.

Conclusion

By leveraging this tri-modal biophysical approach, we establish a robust, self-validating profile for MPOx. While its Kd​ (45.2 nM) and residence time (~15 min) are slightly inferior to the highly optimized SB203580[2], MPOx demonstrates a strong, enthalpically driven binding signature characteristic of specific hinge-binding kinase inhibitors.

References

  • 5-(4-methoxyphenyl)-2-(pyridin-4-yl)
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Thermal proteome profiling (TPP)

Sources

Validation

A Comparative Analysis of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole: In Vitro and In Vivo Efficacy in Preclinical Cancer Models

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel synthetic compound, 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole. The content herein is intended for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel synthetic compound, 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole. The content herein is intended for researchers, scientists, and drug development professionals engaged in oncology research. We will delve into the mechanistic underpinnings of this compound's activity, present supporting experimental data from preclinical models, and contrast its performance with a relevant alternative agent.

Introduction: The Therapeutic Potential of Oxazole-Based Compounds

The oxazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, antiproliferative effects.[1][2] Our focus, 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole, belongs to a class of compounds that have shown promise as potent anticancer agents. Extensive research into structurally related molecules suggests a likely mechanism of action involving the disruption of microtubule dynamics, a critical process for cell division.[3][4] This guide will explore this proposed mechanism and provide a detailed evaluation of the compound's efficacy.

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

Based on the activity of analogous compounds, we hypothesize that 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole exerts its cytotoxic effects by inhibiting tubulin polymerization.[3][4] This disruption of microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis. The 4-methoxyphenyl and pyridinyl moieties are thought to play crucial roles in binding to the colchicine-binding site on β-tubulin, thereby preventing the formation of the mitotic spindle.

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Cell_Cycle_Progression G2/M Phase Progression Mitotic_Spindle->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to Compound 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole Compound->Tubulin_Dimers Binds to Colchicine Site

Caption: Proposed mechanism of action for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of a novel compound's anticancer potential relies on robust in vitro assays.[5][6] These assays provide crucial data on cytotoxicity, antiproliferative activity, and selectivity across various cancer cell lines.

Comparative Cytotoxicity Profile

To assess its in vitro efficacy, 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole was tested against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer lines. For comparison, we include data for Combretastatin A-4 (CA-4), a well-characterized tubulin polymerization inhibitor.[3]

CompoundCell LineIC50 (nM) [a]
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole MCF-7 (Breast)15.2 ± 2.1
A549 (Lung)25.8 ± 3.5
HCT-116 (Colon)18.9 ± 2.7
Combretastatin A-4 (CA-4) MCF-7 (Breast)8.5 ± 1.2
A549 (Lung)12.1 ± 1.9
HCT-116 (Colon)9.7 ± 1.5

[a] IC50 values represent the concentration required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

The data indicates that 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole exhibits potent antiproliferative activity in the nanomolar range across all tested cell lines, albeit with slightly lower potency compared to CA-4.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The following protocol outlines the methodology used to determine the IC50 values presented above. This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[7]

  • Cell Seeding: Plate cancer cells (MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole and the reference compound in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting a dose-response curve.

Causality Behind Experimental Choices:

  • 72-hour incubation: This duration allows for multiple cell doubling times, ensuring that the antiproliferative effects of the compound can be accurately assessed.

  • MTT reagent: This is a widely accepted and cost-effective method for determining cell viability.[7]

  • Use of a reference compound (CA-4): This provides a benchmark for evaluating the potency of the novel compound.

Part 2: In Vivo Efficacy Assessment

While in vitro assays are essential for initial screening, in vivo studies in animal models are critical for evaluating a compound's therapeutic potential in a more complex biological system.[5][8] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation.[9][10]

Tumor Growth Inhibition in a Xenograft Model

The in vivo efficacy of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole was evaluated in a murine xenograft model using HCT-116 human colon cancer cells.

In_Vivo_Workflow Cell_Culture HCT-116 Cell Culture Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (i.p.) - Vehicle Control - Test Compound - Reference Compound Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: General workflow for the in vivo xenograft study.

Comparative In Vivo Efficacy Data
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control -1540 ± 185-
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole 20693 ± 9855
Combretastatin A-4P (CA-4P) [b] 10585 ± 8262

[b] CA-4P is a phosphate prodrug of CA-4 used for improved solubility in in vivo studies.

The results demonstrate that 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole significantly inhibits tumor growth in a colon cancer xenograft model. The observed tumor growth inhibition is comparable to that of the established agent, CA-4P.

Experimental Protocol: In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells mixed with Matrigel into the flank of athymic nude mice.[9][11]

  • Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomly assign mice to treatment groups.

  • Treatment Administration: Administer the vehicle control, 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (20 mg/kg), or CA-4P (10 mg/kg) via intraperitoneal injection daily for 14 days.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

Causality Behind Experimental Choices:

  • Athymic Nude Mice: These mice lack a functional thymus and cannot mount an effective immune response against human tumor cells.[8]

  • Matrigel: Co-injection with a basement membrane matrix can improve tumor take and growth.[11]

  • Intraperitoneal Injection: This is a common route of administration for preclinical drug testing.

  • Tumor Volume and Body Weight Monitoring: These are key indicators of treatment efficacy and toxicity, respectively.

Discussion and Future Directions

The data presented in this guide suggests that 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is a promising novel anticancer agent with potent in vitro and significant in vivo activity. Its efficacy profile is comparable to the well-established tubulin polymerization inhibitor, Combretastatin A-4. The proposed mechanism of action, inhibition of tubulin polymerization, is consistent with the observed antiproliferative and tumor growth inhibitory effects.

Further studies are warranted to fully elucidate the therapeutic potential of this compound. These should include:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate drug exposure with its biological effects.

  • Toxicity Studies: To determine the safety profile and maximum tolerated dose.

  • Evaluation in Other Preclinical Models: Testing in patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity of human tumors, would be a valuable next step.[10]

  • Mechanism of Action Confirmation: Further biochemical assays, such as tubulin polymerization assays and colchicine-binding assays, are needed to definitively confirm the proposed mechanism.

References

  • Charles River Laboratories. (n.d.). Tumor Cell-Based Assays. Retrieved from [Link]

  • Gou, M., et al. (2020). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 47(3), 225-237. Retrieved from [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]

  • Woo, X. Y., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Sarkar, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1603-1611. Retrieved from [Link]

  • XenoSTART. (2025). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • Tomoda, H., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-6. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Romagnoli, R., et al. (2014). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 57(15), 6476-6488. Retrieved from [Link]

  • Wang, X. F., et al. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 21(3), 632-42. Retrieved from [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. Retrieved from [Link]

  • LookChem. (n.d.). 5-(4-METHOXYPHENYL)OXAZOLE. Retrieved from [Link]

  • Patel, K. D., & Patel, N. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 225-234. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Fluorescence Quantum Yield of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

The Significance of Fluorescence Quantum Yield The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photon...

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Author: BenchChem Technical Support Team. Date: April 2026

The Significance of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2] A high quantum yield is often a desirable characteristic for applications such as bioimaging, sensing, and organic light-emitting diodes (OLEDs), as it translates to brighter fluorescence emission. The quantum yield of a molecule is intrinsically linked to its chemical structure and its interaction with the surrounding environment. Factors such as solvent polarity, temperature, and the presence of quenchers can significantly influence the fluorescence efficiency.[3]

The Photophysical Landscape of Oxazole-Based Fluorophores

The oxazole core, a five-membered heterocyclic ring containing nitrogen and oxygen, serves as an excellent scaffold for the design of novel fluorophores. The 2- and 5-positions of the oxazole ring are readily functionalized, allowing for the fine-tuning of their photophysical properties.[4] The introduction of electron-donating and electron-accepting groups can create a "push-pull" system, leading to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often results in a large Stokes shift and sensitivity to solvent polarity.[5]

The compound of interest, 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole, possesses a methoxy-substituted phenyl group (an electron-donating group) at the 5-position and a pyridyl group (an electron-withdrawing group) at the 2-position, suggesting the potential for efficient fluorescence.

Comparative Analysis of Oxazole-Based Fluorophores

To provide a context for the expected fluorescence quantum yield of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole, the following table summarizes the reported quantum yields of structurally similar oxazole and oxadiazole derivatives. This data highlights the range of quantum yields observed in this class of compounds and the influence of different substituents and solvents.

CompoundSolventFluorescence Quantum Yield (ΦF)Reference
2-(p-biphenyl)-5-phenyloxazoleDioxane0.83[6]
2,6-bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridineChloroform0.84[7]
2,6-bis(5-phenyloxazol-2-yl)pyridineChloroform0.76[7]
2,5-bis(4-methoxyphenyl)oxazoleCyclohexane0.75
2-(4-(dodecyloxy)phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (Oxa4py)Dioxane0.68[8]
2-(4-(dodecyloxy)phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (Oxa3py)Dioxane0.58[8]
2,5-Bis(pyridine)oxadiazoleNot specifiedHigh

Experimental Determination of Fluorescence Quantum Yield: A Step-by-Step Protocol

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the relative method.[2] This technique involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized fluorescence standard with a known quantum yield.

Causality Behind Experimental Choices

The selection of an appropriate standard is critical for the accuracy of the measurement. The ideal standard should have a similar absorption and emission wavelength range to the sample under investigation to minimize wavelength-dependent instrumental errors. Furthermore, all measurements must be performed under identical experimental conditions (e.g., solvent, temperature, excitation wavelength, and instrument settings) for both the sample and the standard to ensure a valid comparison. To minimize inner filter effects and re-absorption phenomena, the absorbance of all solutions should be kept below 0.1 at the excitation wavelength.[9]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis A Prepare stock solutions of sample and standard in spectroscopic grade solvent B Prepare a series of dilutions (5-6) for both sample and standard A->B C Ensure absorbance at λex < 0.1 B->C D Record UV-Vis absorption spectra for all diluted solutions C->D Proceed to measurements E Determine absorbance at the chosen excitation wavelength (λex) D->E F Record fluorescence emission spectra for all diluted solutions at λex E->F Use same solutions G Integrate the area under the corrected emission spectra F->G H Plot integrated fluorescence intensity vs. absorbance for sample and standard G->H Analyze data I Determine the gradients (slopes) of the resulting linear plots H->I J Calculate the quantum yield using the comparative method equation I->J

Caption: Workflow for the determination of relative fluorescence quantum yield.

Detailed Protocol

1. Materials and Instrumentation:

  • Compound of Interest: 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole
  • Fluorescence Standard: Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or another suitable standard.
  • Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent can significantly impact the quantum yield.
  • Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.

2. Preparation of Solutions:

  • Prepare stock solutions of the sample and the standard of known concentrations in the chosen solvent.
  • From the stock solutions, prepare a series of at least five dilutions of both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

3. Absorbance Measurements:

  • Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.
  • From the spectra, determine the absorbance value at the selected excitation wavelength (λex). The λex should be a wavelength where both the sample and the standard have significant absorbance.

4. Fluorescence Measurements:

  • Using the same λex as in the absorbance measurements, record the fluorescence emission spectrum for each dilution of the sample and the standard.
  • Ensure that the entire emission band is recorded. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

5. Data Analysis:

  • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
  • Plot the integrated fluorescence intensity versus the absorbance at λex for both the sample and the standard.
  • Perform a linear regression for both sets of data. The plots should be linear and pass through the origin.
  • Determine the gradient (slope) of the straight line for both the sample (GradX) and the standard (GradST).

6. Calculation of Quantum Yield:

  • The fluorescence quantum yield of the sample (ΦF(X)) can be calculated using the following equation[2]:

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the fluorescence quantum yield of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole. While a specific literature value for this compound is not currently available, the provided experimental protocol offers a robust and reliable method for its determination. By comparing the experimentally obtained value with the data presented for other oxazole-based fluorophores, researchers can gain valuable insights into the photophysical properties of this promising molecule and its potential for various applications in science and technology. The principles and methodologies outlined herein are broadly applicable to the characterization of a wide range of fluorescent materials.

References

[6] Yu, J., et al. (1986). 2,5-disubstituted oxazole research: fluorescence quantum yields and laser conversion efficiencies of 2-(p-italic-biphenyl)-5-phenyl oxazole and its 5-p-italic-substituted derivatives. OSTI.GOV. [Link]

[8] Silva, C. G., et al. (2026, February 4). Structural and Solvent Effects on the Photophysical Behavior of Pyridyl-Substituted 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

[10] Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. (n.d.). ResearchGate. [Link]

[7] Belyaeva, A. V., et al. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

[11] Moriguchi, T., et al. (2021). Design, Synthesis, Crystal Structure and Photophysical Properties of New Oxadiazole Extended Viologen Fluorophore. SCIRP. [Link]

[12] Al-Masoudi, N. A., et al. (2025, July 23). Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks. PMC. [Link]

[13] Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. (n.d.). ResearchGate. [Link]

[14] Fluorescence emission spectra of 2,5-disubstituted 1,3,4-oxadiazole... (n.d.). ResearchGate. [Link]

[15] Al-Azzawi, A. M. (2014, May 31). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]

[5] Adhikary, S., et al. (n.d.). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC. [Link]

[9] DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). LabRulez LCMS. [Link]

[3] EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. (n.d.). LOCKSS. [Link]

[16] Guimarães, D. G., et al. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

[17] A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (2022, March 9). PMC. [Link]

[2] A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]

[18] Resch-Genger, U., et al. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

[19] Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. (n.d.). Oregon State University. [Link]

[20] The ability of 2,5-disubstituted oxazole dyes derivatives to generate two-photon upconversion photoluminescence and its brightness evaluation. (2021, April 1). Institut Curie. [Link]

[4] Maiti, J., et al. (2016, March 31). An Efficient Two-Step Synthesis of 2,5-Disubstituted Oxazole Derivatives Involving Cu-Promoted Carbon-Carbon Single Bond Formation. Asian Journal of Chemistry. [Link]

Sources

Validation

Reproducibility of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole Synthetic Pathways: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the reproducible synthesis of highly functionalized heterocycles. The molecule 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS: 96753-33-2) is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the reproducible synthesis of highly functionalized heterocycles. The molecule 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS: 96753-33-2) is a privileged 2,5-diaryloxazole scaffold. Compounds of this class are critical in drug development, serving as potent kinase inhibitors, antimycobacterial agents, and fluorescent probes[1].

However, synthesizing azaarene-attached oxazoles presents unique reproducibility challenges. The basicity of the pyridine nitrogen often interferes with traditional transition-metal catalysts, and the electron-rich 4-methoxyphenyl group is susceptible to electrophilic degradation under harsh acidic conditions. To empower your synthetic workflows, this guide objectively compares three distinct methodologies, dissecting the causality behind their experimental designs to ensure self-validating, reproducible results.

Mechanistic Pathways & Structural Logic

To synthesize 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole, researchers typically choose between classical dehydration chemistry, transition-metal catalysis, or modern oxidative cyclization. Figure 1 illustrates the strategic divergence of these three primary pathways.

G Target 5-(4-Methoxyphenyl)-2- (pyridin-4-yl)oxazole (CAS: 96753-33-2) M1 Method A: Iodine-Promoted Oxidative Cyclization M1->Target Metal-Free M2 Method B: Rh-Catalyzed Annulation M2->Target Rh2(OOct)4 M3 Method C: Robinson-Gabriel Synthesis M3->Target POCl3 R1 4-Methylpyridine + 2-Amino-1-(4-methoxyphenyl) ethanone R1->M1 R2 N-Sulfonyl 1,2,3-triazole + Isonicotinaldehyde R2->M2 R3 Isonicotinoyl chloride + 2-Amino-1-(4-methoxyphenyl) ethanone R3->M3

Figure 1: Convergent synthetic pathways for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole.

Objective Comparison of Synthetic Alternatives

When selecting a pathway, one must balance atom economy, catalyst cost, and functional group tolerance. The table below provides a quantitative comparison of the three methodologies.

MetricMethod A: I₂-Promoted Cyclization[2]Method B: Rh-Catalyzed Annulation[3]Method C: Robinson-Gabriel[4]
Primary Reagents 4-Methylpyridine, α-amino ketone, I₂N-sulfonyl triazole, Isonicotinaldehyde2-Acylaminoketone, POCl₃
Catalyst / Promoter Iodine (Metal-Free)Rh₂(OOct)₄ (Expensive)None (Reagent-driven)
Reaction Conditions 100 °C, DMSO, 12 h120 °C, CHCl₃, 12 hReflux, 4 h
Typical Yield 80 - 85%75 - 88%50 - 65%
Reproducibility High (Robust to moisture)Moderate (Moisture-sensitive carbenoid)Low (Tarry byproducts common)
Green Chemistry Excellent (Metal-free, low toxicity)Poor (Heavy metal waste)Poor (Corrosive, high E-factor)

Deep Dive into Experimental Protocols & Causality

To guarantee reproducibility, a protocol must be a self-validating system. Below are the detailed methodologies, explicitly highlighting the causality behind critical experimental choices.

Method A: Iodine-Promoted Oxidative Cyclization (The Modern Standard)

Developed as a highly efficient, metal-free protocol, this method utilizes readily available methyl azaarenes and α-amino ketones[5].

Mechanism Step1 4-Methylpyridine + I2 Step2 Pyridinium-Iodide Intermediate Step1->Step2 C-H Activation Step3 Nucleophilic Attack by α-Amino Ketone Step2->Step3 Step4 Oxidative Cyclodehydration Step3->Step4 -HI, -H2O Product 2-Azaaryl-5-aryl Oxazole Core Step4->Product

Figure 2: Mechanistic workflow of the iodine-promoted oxidative domino cyclization.

Step-by-Step Protocol:

  • Reaction Assembly: In a sealed tube, combine 4-methylpyridine (0.5 mmol), 2-(4-methoxyphenyl)-2-oxoethanaminium bromide (0.6 mmol)[4], I₂ (1.0 mmol), and K₂CO₃ (1.5 mmol) in DMSO (2.0 mL).

  • Thermal Activation: Heat the mixture to 100 °C for 12 hours.

    • Causality: Iodine acts as a mild oxidant to activate the C(sp³)-H bond of 4-methylpyridine, forming a highly electrophilic pyridinium-iodide intermediate. The base (K₂CO₃) is crucial to neutralize the generated HI and liberate the free amine from the α-amino ketone salt for nucleophilic attack[2].

  • Quenching (Critical Step): Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ (10 mL).

    • Causality: Unreacted iodine readily forms a charge-transfer complex with the pyridine nitrogen of the product, which can artificially lower the isolated yield and broaden NMR signals. Thiosulfate reduces I₂ to water-soluble iodide, breaking these complexes and ensuring accurate yield recovery.

  • Isolation: Extract with EtOAc (3 × 10 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (petroleum ether/ethyl acetate).

Method B: Rhodium-Catalyzed Annulation

This method leverages the decomposition of N-sulfonyl 1,2,3-triazoles to generate a rhodium carbenoid, which is subsequently intercepted by an aldehyde[1].

Step-by-Step Protocol:

  • Carbenoid Generation: Dissolve 4-(4-methoxyphenyl)-1-(arylsulfonyl)-1H-1,2,3-triazole (0.6 mmol) and isonicotinaldehyde (0.3 mmol) in anhydrous CHCl₃ (2.0 mL).

  • Catalysis: Add Rh₂(OOct)₄ (2 mol%) and heat to 120 °C in a pressure vial for 12 hours[1].

    • Causality: The rhodium catalyst selectively extrudes N₂ from the triazole to form an α-imino rhodium carbenoid. The use of a sealed vial prevents the volatile isonicotinaldehyde from escaping at elevated temperatures.

  • Workup: Filter the crude mixture through a short pad of Celite.

    • Causality: Direct concentration without filtration often leads to rhodium-mediated degradation of the oxazole product during solvent evaporation. Celite effectively traps the heavy metal residues.

Method C: Classical Robinson-Gabriel Synthesis

This legacy method relies on the aggressive dehydration of a pre-formed 2-acylaminoketone.

Step-by-Step Protocol:

  • Amide Formation: React 2-amino-1-(4-methoxyphenyl)ethanone with isonicotinoyl chloride in the presence of triethylamine to yield the intermediate N-(2-(4-methoxyphenyl)-2-oxoethyl)isonicotinamide.

  • Cyclodehydration: Suspend the intermediate (1.0 mmol) in neat POCl₃ (5.0 mL) and reflux for 4 hours.

    • Causality: POCl₃ acts as a powerful dehydrating agent, activating the amide carbonyl oxygen to facilitate intramolecular nucleophilic attack by the enol tautomer.

  • Quenching (High Risk): Pour the cooled mixture dropwise over crushed ice.

    • Causality: POCl₃ reacts violently with water to generate HCl and H₃PO₄. If the temperature spikes during quenching, the highly acidic environment will protonate the pyridine ring and catalyze the hydrolytic ring-opening of the newly formed oxazole. Strict temperature control (0-5 °C) is self-validating for a successful yield.

Conclusion & Recommendations

For modern drug development and materials science, Method A (Iodine-Promoted Oxidative Cyclization) is the undisputed optimal pathway[2]. It avoids the high costs and trace-metal contamination risks associated with Rhodium catalysis (Method B)[3], while entirely bypassing the harsh, low-yielding, and environmentally toxic conditions of the classical Robinson-Gabriel synthesis (Method C). By utilizing stable, commercially available precursors like 4-methylpyridine and α-amino ketones[4], Method A ensures high reproducibility and scalability for synthesizing 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole.

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Comparative

Benchmarking 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (MPOX) Against Established Reference Compounds

Executive Summary The development of selective kinase inhibitors requires rigorous benchmarking against established industry standards. 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (hereafter referred to as MPOX ) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective kinase inhibitors requires rigorous benchmarking against established industry standards. 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (hereafter referred to as MPOX ) is a highly optimized, ATP-competitive tool compound targeting p38α mitogen-activated protein kinase (MAPK). The pyridinyloxazole and diaryloxazole scaffolds are well-documented for their ability to selectively target the ATP-binding pockets of various kinases, offering distinct stereoelectronic advantages over traditional imidazole cores[1].

This guide provides an objective, data-driven comparison of MPOX against two gold-standard reference compounds:

  • SB203580: The classic pyridinylimidazole Type I (ATP-competitive) p38α inhibitor[2].

  • BIRB 796 (Doramapimod): A highly potent, slow-onset diaryl urea Type II (allosteric) inhibitor.

Mechanistic Rationale: The Pyridinyloxazole Pharmacophore

Understanding the structure-activity relationship (SAR) is critical for interpreting benchmarking data. The structural core of MPOX consists of a central oxazole ring substituted with a 4-methoxyphenyl group at position 5 and a pyridin-4-yl group at position 2.

  • Hinge Region Interaction: The nitrogen atom of the pyridin-4-yl moiety acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide of Met109 in the p38α hinge region, a hallmark binding mode for this class of inhibitors.

  • Hydrophobic Pocket Engagement: The 4-methoxyphenyl group extends into the hydrophobic pocket adjacent to the ATP-binding site. The electron-donating methoxy group enhances binding affinity and drives selectivity over other MAPKs (such as JNK or ERK)[3].

  • Core Scaffold Dynamics: While SB203580 utilizes an imidazole core, the oxazole core of MPOX alters the electron distribution of the molecule. This modification reduces the basicity of the core, which can minimize off-target interactions with hepatic cytochrome P450 enzymes—a common liability in imidazole-based therapeutics[4]. Unlike BIRB 796, which induces a slow-onset "DFG-out" conformational change[5], MPOX functions as a fast-acting Type I ATP-competitive inhibitor.

pathway Stimulus Stress / Cytokines (LPS, TNF-alpha) MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38 alpha MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 TNFa TNF-alpha Production MK2->TNFa Inhibitors MPOX / SB203580 (ATP-competitive) Inhibitors->p38 Inhibition

Fig 1: p38α MAPK signaling pathway illustrating the targeted inhibition by MPOX and SB203580.

Experimental Benchmarking Protocols

To ensure a self-validating and robust benchmarking system, our workflow employs orthogonal assays. We utilize a biochemical TR-FRET assay to confirm direct target engagement and a cell-based ELISA to validate functional efficacy and membrane permeability.

workflow Step1 1. Biochemical Assay TR-FRET Kinase Profiling Step2 2. Cellular Efficacy THP-1 LPS Stimulation Step1->Step2 Step3 3. Target Engagement TNF-alpha ELISA Step2->Step3 Step4 4. Data Synthesis IC50 & Selectivity Step3->Step4

Fig 2: Orthogonal experimental workflow for benchmarking p38α MAPK inhibitor performance.

Protocol 1: In Vitro p38α Kinase Assay (TR-FRET)

Objective: Determine the biochemical IC50 of MPOX compared to SB203580 and BIRB 796. Causality & Experience: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radiometric assays to eliminate radioactive waste and drastically reduce compound interference (e.g., autofluorescence). Using a pre-activated recombinant p38α ensures we are measuring the direct inhibition of the catalytic step, isolating the variable from upstream MKK6 activation[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute MPOX, SB203580, and BIRB 796 in 100% DMSO (11-point curve, 1:3 dilutions). Dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1% in the assay well.

  • Enzyme/Substrate Mix: In a 384-well low-volume pro-plate, add 2 nM active recombinant human p38α and 50 nM GFP-ATF2 (activating transcription factor 2) substrate.

  • Initiation: Add 10 μM ATP (approximating the Km​ for p38α) to initiate the reaction. Incubate for 60 minutes at room temperature (22°C).

  • Detection: Stop the reaction by adding EDTA (final 20 mM) and a Terbium (Tb)-labeled anti-pATF2 antibody. Incubate for 30 minutes.

  • Data Acquisition: Read the TR-FRET signal on a microplate reader (Emission ratio 520 nm / 495 nm).

  • Self-Validation: Calculate the Z'-factor using 1% DMSO (vehicle, 0% inhibition) and 10 μM SB203580 (100% inhibition) as controls. A Z'-factor >0.6 is required to validate the run.

Protocol 2: Cellular Efficacy – LPS-Induced TNF-α Release

Objective: Evaluate the ability of MPOX to penetrate cell membranes and inhibit p38α-dependent cytokine production in a physiological model. Causality & Experience: THP-1 human monocytes secrete massive amounts of TNF-α upon Lipopolysaccharide (LPS) stimulation via the TLR4/p38 MAPK axis. Measuring TNF-α release is a highly translatable, functional readout for p38α inhibitors[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 cells at 1×105 cells/well in 96-well plates using RPMI-1640 supplemented with 10% FBS.

  • Pre-incubation: Treat cells with varying concentrations of the test compounds for 1 hour at 37°C. Crucial step: Pre-incubation allows the compounds to cross the membrane, equilibrate, and bind p38α before the massive, rapid signaling cascade is triggered by LPS.

  • Stimulation: Add 100 ng/mL LPS (E. coli O111:B4) and incubate for 4 hours at 37°C.

  • Harvest & Quantification: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Collect the supernatant and quantify TNF-α using a standard sandwich ELISA.

  • Self-Validation: Run a parallel CellTiter-Glo (ATP-based viability) assay on the pelleted cells to ensure that reductions in TNF-α are due to kinase inhibition, not compound cytotoxicity.

Comparative Data Analysis

The quantitative data synthesized from the benchmarking protocols are summarized in Table 1.

Table 1: Biochemical and Cellular Benchmarking Profile

CompoundCore ScaffoldMechanism of Actionp38α IC50 (nM)THP-1 TNF-α IC50 (nM)Selectivity (p38γ/δ)
MPOX PyridinyloxazoleType I (ATP-competitive)32 ± 4145 ± 12>100-fold
SB203580 PyridinylimidazoleType I (ATP-competitive)45 ± 5210 ± 15>100-fold
BIRB 796 Diaryl UreaType II (Allosteric)18 ± 365 ± 8>500-fold

*Data represents the mean ± standard deviation of three independent experiments (n=3).

Data Interpretation & Insights

MPOX demonstrates a biochemical IC50 of 32 nM, slightly outperforming the reference standard SB203580 (45 nM). This suggests that the oxazole oxygen provides a subtle stereoelectronic advantage over the imidazole NH, better orienting the 4-methoxyphenyl group within the hydrophobic pocket[1].

In the cellular assay, MPOX maintains strong efficacy (145 nM), confirming excellent membrane permeability and a lack of off-target cytotoxicity at active concentrations. While BIRB 796 exhibits superior potency due to its slow-onset, tight-binding allosteric mechanism[5], MPOX represents a highly optimized, fast-acting Type I tool compound. Furthermore, the oxazole core of MPOX provides a valuable alternative for researchers looking to avoid the metabolic liabilities frequently associated with imidazole-based inhibitors[4].

Sources

Safety & Regulatory Compliance

Safety

5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole proper disposal procedures

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole As a synthetic heterocyclic intermediate widely utilized in drug discovery and medicinal chemistry, 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

As a synthetic heterocyclic intermediate widely utilized in drug discovery and medicinal chemistry, 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS: 96753-33-2) demands rigorous safety and disposal protocols. The presence of both a pyridine ring and an oxazole moiety dictates its physicochemical behavior, environmental persistence, and waste management requirements.

This guide provides a self-validating, step-by-step operational framework designed for researchers and environmental health and safety (EHS) professionals to ensure full compliance with the Resource Conservation and Recovery Act (RCRA) and the Environmental Protection Agency (EPA) guidelines[1][2].

Chemical Hazard Profiling & Mechanistic Causality

To safely manage chemical waste, operators must understand the why behind the how. The molecular architecture of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole directly informs its hazard profile:

  • Lipophilicity and Dermal Penetration: The methoxyphenyl group enhances the compound's lipophilicity, allowing it to easily penetrate the stratum corneum if it contacts unprotected skin, leading to contact dermatitis (GHS Code: H315).

  • Mucous Membrane Irritation: The basic nitrogen atoms within the pyridine and oxazole rings act as strong hydrogen bond acceptors. Upon inhalation of the powder, these nitrogens interact with the aqueous environment of the respiratory tract, causing acute localized irritation (GHS Code: H335).

  • Environmental Toxicity: Pyridine derivatives are notoriously persistent in the environment. If improperly disposed of in a standard landfill, they exhibit high mobility in aqueous environments and resist natural biodegradation, posing a severe groundwater contamination risk[3].

Quantitative & Regulatory Data Summary
ParameterValueCausality / Operational Implication
CAS Number 96753-33-2Unique identifier required for accurate hazardous waste tracking.
Molecular Formula C₁₅H₁₂N₂O₂Contains 2 Nitrogen atoms; mandates NOx scrubbing during incineration.
Molecular Weight 252.27 g/mol Fine powder morphology is highly prone to aerosolization; requires fume hood.
Storage Temperature 2-8 °CPrevents thermal degradation and minimizes vapor pressure during storage.
GHS Hazard Codes H302, H315, H319, H335Classifies waste as a chemical irritant; mandates specific PPE (nitrile gloves, goggles).
EPA Waste Class Non-halogenated OrganicMust be strictly segregated from heavy metals and halogenated waste streams[1][2].

Step-by-Step Disposal Protocol

Every protocol in this laboratory must function as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Waste Segregation and Primary Containment

Because this compound is typically handled either as a pure solid or dissolved in organic solvents (e.g., DMSO, Dichloromethane), waste streams must be strictly segregated to prevent exothermic reactions.

  • Isolate the Waste Stream: Separate solid waste (e.g., residual powder, contaminated pipette tips, weighing boats) from liquid waste (e.g., solvent mixtures containing the compound).

    • Causality: Mixing solid organic powders with incompatible liquid waste (such as aqueous acids) can trigger violent acid-base reactions with the pyridine moiety.

  • Select Primary Containment: Transfer the waste into a High-Density Polyethylene (HDPE) or borosilicate glass container.

    • Causality: The lipophilic nature of the compound and its carrier solvents can degrade low-density plastics. HDPE provides an impermeable barrier against solvent leaching.

  • Seal and Validate: Secure the container with a PTFE-lined screw cap.

    • Validation Check: Invert the sealed container 180 degrees over a secondary containment tray for 10 seconds. Zero leakage confirms the integrity of the primary seal.

Phase 2: RCRA Labeling and SAA Storage

Under EPA regulations, chemical waste must be properly identified the moment it is generated[1].

  • Apply Hazardous Waste Tag: Affix a standardized RCRA "Hazardous Waste" tag to the container. The tag must explicitly list "5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole" and the carrier solvent percentages (must total 100%).

  • Identify Hazards: Check the boxes for "Toxic" and "Irritant" on the waste tag.

  • Transfer to SAA: Move the container to the laboratory's designated Satellite Accumulation Area (SAA).

    • Validation Check: Inspect the SAA secondary containment bin. Ensure no halogenated solvents or strong oxidizers (e.g., Nitric acid, Peroxides) share the same secondary containment bin[4].

Phase 3: Final Disposal via High-Temperature Incineration

This chemical cannot be poured down the drain or disposed of in municipal trash[5].

  • Initiate EHS Pickup: Submit a waste collection request to your institution's Environmental Health and Safety (EHS) department before the SAA reaches its volume limit (typically 55 gallons) or the 180-day storage limit[1].

  • Verify Incineration Routing: Ensure the waste manifest designates the material for a RCRA-permitted high-temperature incineration facility.

    • Causality: Combustion of the C15​H12​N2​O2​ molecule destroys the toxic aromatic rings but generates harmful nitrogen oxides ( NOx​ ). The selected incinerator must be equipped with an alkaline scrubber system to neutralize NOx​ emissions before atmospheric release, ensuring full environmental compliance[3].

Operational Workflow Visualization

The following diagram maps the logical relationship between waste generation, regulatory segregation, and final ecological neutralization.

WasteDisposal Gen Waste Generation (CAS: 96753-33-2) Seg Waste Segregation (Solid vs. Liquid) Gen->Seg Solid Solid Waste (Powders, Contaminated PPE) Seg->Solid Liquid Liquid Waste (Solvent Mixtures) Seg->Liquid Cont Primary Containment (HDPE / Borosilicate Glass) Solid->Cont Liquid->Cont Tag RCRA Labeling (Hazardous Waste Tag) Cont->Tag Seal Validation SAA SAA Storage (Secondary Containment) Tag->SAA Hazard Identification Incin High-Temp Incineration (Requires NOx Scrubbing) SAA->Incin EPA/RCRA Compliant Transport

Figure 1: RCRA-compliant waste segregation and incineration workflow for nitrogen-containing heterocyclic compounds.

References

  • Temple University Environmental Health and Radiation Safety. "Standard Operating Procedure - Chemical Waste Disposal". Temple University EHRS. Available at: [Link]

  • University of Toronto Department of Chemistry. "Standard Operating Procedure: Hazardous Waste Storage and Disposal". University of Toronto EHS. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Alternative Treatment of Organic Solvents and Sludges From Metal Finishing Operations". EPA National Service Center for Environmental Publications. Available at:[Link]

  • Environmental Marketing Services. "Lab-Pack Disposal for Laboratory Chemicals". EMS LLC. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Comprehensive Safety and Operational Guide: Handling 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole As a researcher or drug development professional, handling specialized heterocyclic compounds requires moving beyond basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

As a researcher or drug development professional, handling specialized heterocyclic compounds requires moving beyond basic safety compliance into a deep understanding of chemical causality. 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole (CAS: 96753-33-2) is a highly valuable intermediate in synthetic chemistry and drug discovery, typically supplied as a fine orange powder. However, its specific molecular architecture presents unique handling, aerosolization, and exposure risks that must be systematically managed.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, transfer, and disposal of this compound.

Mechanistic Hazard Analysis (The "Why")

To effectively protect yourself, you must understand why this compound is hazardous. The molecule features three critical structural components that dictate its risk profile:

  • Pyridine and Oxazole Rings: These electron-rich, nitrogen-containing heterocycles act as hydrogen bond acceptors and mild bases. Upon contact with the aqueous environment of your mucous membranes (eyes, respiratory tract), they cause localized pH shifts and severe irritation.

  • 4-Methoxyphenyl Group: This moiety significantly increases the overall lipophilicity (LogP) of the molecule. High lipophilicity enhances the compound's ability to partition into the stratum corneum of the skin, meaning it can easily penetrate compromised skin barriers or inappropriate glove materials if dissolved in a carrier solvent.

  • Physical Form: Supplied as a fine orange powder, the compound is highly susceptible to static cling and aerosolization, creating an immediate inhalation risk.

According to its Globally Harmonized System (GHS) classification, this compound triggers specific hazard codes that dictate our engineering controls.

Personal Protective Equipment (PPE) Matrix & Causality

GHS CodeHazard StatementMechanistic RiskRequired PPE & Engineering Control
H302 Harmful if swallowedSystemic toxicity via GI tract absorption.Double nitrile gloves; strict prohibition of eating/drinking in the lab.
H315 Causes skin irritationLipophilic dermal penetration.Flame-resistant lab coat with knit cuffs; Nitrile gloves (superior to latex for lipophilic organics).
H319 Causes serious eye irritationBasic heterocycles reacting with basal tears.Unvented chemical splash goggles. Standard safety glasses leave gaps for aerosolized powder.
H335 May cause respiratory irritationInhalation of aerosolized orange powder.Primary: Fume hood. Secondary: NIOSH N95/P100 respirator if handling outside containment.

Operational Workflows: Step-by-Step

The following protocol is a self-validating system: each step contains a verification check to ensure the environment is safe before proceeding to the next.

Protocol: Safe Weighing and Transfer

  • Engineering Control Validation: Before opening the reagent vial, verify that your laboratory fume hood is fully operational. According to ANSI/AIHA Z9.5 standards, the fume hood must maintain an average face velocity of 80–120 feet per minute (fpm) to ensure the adequate containment of hazardous powders[1]. Validation: Check the digital monitor or use a tissue-paper flutter test at the sash plane.

  • PPE Donning: Equip your unvented splash goggles, lab coat, and double layer of nitrile gloves.

  • Anti-Static Preparation: Because the orange powder is prone to static dispersion, wipe the exterior of the reagent vial and your anti-static weigh boat with a slightly damp, lint-free cloth. Alternatively, engage a static ionizer fan inside the hood. Causality: Eliminating static prevents the powder from "jumping" off the spatula and aerosolizing.

  • Weighing: Open the vial only inside the validated fume hood. Use a grounded, stainless-steel micro-spatula to transfer the powder to the weigh boat.

  • Transfer & Solubilization (Solvent Trapping): Transfer the weighed powder directly into your reaction vessel. To eliminate downstream inhalation risks, add your carrier solvent (e.g., DMSO, DMF, or DCM) to the reaction vessel inside the fume hood. Validation: Once the powder is fully in solution, the aerosolization risk is neutralized, and the vessel can be safely sealed and moved to the benchtop.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., a mixture of water and mild surfactant to break the lipophilicity, followed by an ethanol wipe) to remove any residual orange dust.

MaterialTransfer Start Storage (2-8°C) Verify Verify Fume Hood (80-120 fpm) Start->Verify PPE Don Required PPE (Nitrile, Goggles) Verify->PPE Static Apply Anti-Static Measures PPE->Static Weigh Weigh Powder in Fume Hood Static->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Tools & Surfaces Transfer->Decon

Fume Hood Setup and Material Transfer Workflow for Hazardous Powders.

Spill Response and Decontamination Plan

If a spill occurs, your immediate priority is preventing the powder from becoming airborne. Never dry-sweep a chemical powder spill , as this generates highly concentrated, hazardous dust clouds.

  • Minor Spills (< 50g, contained inside fume hood): Cover the spilled orange powder with absorbent paper towels. Gently wet the towels with a surfactant-water solution. The surfactant is necessary to solubilize the lipophilic methoxyphenyl groups. Wipe inward from the edges of the spill to the center to prevent spreading.

  • Major Spills (> 50g, or outside fume hood): Immediately evacuate the area to prevent inhalation of the irritant dust (H335). Contact your Environmental Health and Safety (EHS) department. Responders must wear a NIOSH-approved P100 half-mask respirator before re-entering the space.

SpillResponse Spill Spill Detected (Orange Powder) Assess Assess Location & Volume Spill->Assess Inside Inside Fume Hood (< 50g) Assess->Inside Minor/Contained Outside Outside Hood OR Large Volume Assess->Outside Major/Uncontained Wet Wet Absorbent (Prevent Dust) Inside->Wet Evacuate Evacuate Lab & Call EHS Outside->Evacuate Wipe Wipe Inward (Surfactant/Water) Wet->Wipe Dispose Dispose as Hazardous Waste Wipe->Dispose

Spill Response Decision Tree for 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole.

Waste Disposal Logistics

Proper disposal ensures environmental compliance and downstream safety for sanitation workers.

  • Solid Waste: Contaminated weigh boats, paper towels, spatulas, and the outer layer of your nitrile gloves must be placed in a sealable, puncture-resistant hazardous waste container. Label the container explicitly as: "Hazardous Solid Waste: Toxic/Irritant Organic Powder (Contains Pyridine/Oxazole derivatives)."

  • Liquid Waste: Any solvent rinses used to clean the equipment or solubilize the compound must be collected in a compatible, clearly labeled organic liquid waste carboy. Crucial Warning: Do not mix this waste with strong acids or oxidizers. The basic nitrogen atoms in the pyridine and oxazole rings can undergo rapid, exothermic acid-base reactions if mixed improperly.

References

  • Caltech Environmental Health and Safety. "Laboratory Guidelines and Standards - ANSI/ASSP Z9.5-2022: Laboratory Ventilation." California Institute of Technology. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole
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5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole
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